molecular formula C20H22O4 B1670544 Dieugenol CAS No. 4433-08-3

Dieugenol

Numéro de catalogue: B1670544
Numéro CAS: 4433-08-3
Poids moléculaire: 326.4 g/mol
Clé InChI: KETPSFSOGFKJJY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Dehydrodieugenol (CAS 4433-08-3), a neolignan structurally described as an ortho dimer of eugenol, is a pharmacologically important compound for research purposes . This high-purity analytical standard is intended for use in investigative studies to understand its multi-target mechanisms of action. Research indicates Dehydrothis compound exhibits potent anti-leishmanial activity, demonstrating promising potential as a lead compound against Leishmania (L.) infantum . Its proposed mechanism of action in parasites involves the induction of autophagic cell death, initiated by the alkalinization of acidocalcisomes and concomitant Ca2+ release . This is followed by mitochondrial membrane potential depolarization, leading to a collapse of the bioenergetic system with a reduction of ATP and reactive oxygen species (ROS) levels . Mode of action studies confirm the compound localizes to the mitochondrion, indicating a mitochondrial target . Furthermore, Dehydrothis compound is a potent cytotoxic agent under investigation for its anti-cancer properties. It has demonstrated cytotoxicity against cell lines including HL-60 leukemia cells and liver carcinoma (Hep-G2), inducing apoptosis through nucleosomal DNA fragmentation and inhibition of cyclooxygenase-2 (COX-2) gene expression . The compound also functions as a potential nonsteroidal anti-inflammatory drug (NSAID)-like molecule, effectively inhibiting lipopolysaccharide-stimulated NF-κB activation and expression of inflammatory cytokines in macrophages . It has also been shown to reduce Th1 and Th2 cytokine responses in host cells, characterizing it as an anti-inflammatory compound . Additional research areas for this compound include its significant neuroprotective effects in glutamate-treated neuronal cells and its antimutagenic activity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

2-(2-hydroxy-3-methoxy-5-prop-2-enylphenyl)-6-methoxy-4-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-5-7-13-9-15(19(21)17(11-13)23-3)16-10-14(8-6-2)12-18(24-4)20(16)22/h5-6,9-12,21-22H,1-2,7-8H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETPSFSOGFKJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)CC=C)OC)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196137
Record name Benzonitrile, 4-hydroxy-3-methoxy-
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Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4433-08-3
Record name Dehydrodieugenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-hydroxy-3-methoxy-
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Record name Benzonitrile, 4-hydroxy-3-methoxy-
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Foundational & Exploratory

Dieugenol: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Dieugenol, also known as dehydrothis compound or bis-eugenol, is a naturally occurring lignan (B3055560) formed from the oxidative dimerization of eugenol (B1671780).[1] Eugenol is a major constituent of clove oil and exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2] this compound, as a dimeric form, has garnered significant interest for its potential enhanced or unique pharmacological effects compared to its monomeric precursor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key biological signaling pathways of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is a biphenyl (B1667301) compound formed through a C-C bond between two eugenol molecules. Its systematic IUPAC name is 2-(2-hydroxy-3-methoxy-5-prop-2-enylphenyl)-6-methoxy-4-prop-2-enylphenol.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name 2-(2-hydroxy-3-methoxy-5-prop-2-enylphenyl)-6-methoxy-4-prop-2-enylphenol[1]
SMILES COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)CC=C)OC)O)CC=C[1]
InChI Key KETPSFSOGFKJJY-UHFFFAOYSA-N[1]
CAS Number 4433-08-3[1]
Molecular Formula C20H22O4[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data.

Table 2: Physicochemical Properties of this compound

PropertyValueReference / Note
Molecular Weight 326.39 g/mol [1]
Melting Point 105-106 °C[3]
Boiling Point 439.8 ± 40.0 °CPredicted
pKa 9.28 ± 0.48Predicted
Solubility Soluble in acetonitrile, DMSO, and methanol.[4]

Experimental Protocols

Synthesis of this compound via Laccase-Mediated Oxidative Coupling

This protocol describes a general method for the enzymatic synthesis of this compound from eugenol using laccase as a biocatalyst. Laccases are multi-copper oxidases that catalyze the one-electron oxidation of phenolic substrates, leading to the formation of phenoxy radicals which then couple to form dimers.

Materials:

Procedure:

  • Reaction Setup: Dissolve eugenol in a minimal amount of ethanol and then dilute with 0.1 M sodium acetate buffer (pH 5.0) to the desired final concentration (e.g., 1-10 mM).

  • Enzyme Addition: Add laccase solution (in the same buffer) to the eugenol solution. The enzyme-to-substrate ratio should be optimized, but a starting point of 10-50 U/mmol of substrate can be used.

  • Incubation: Stir the reaction mixture at room temperature (or a controlled temperature, e.g., 30°C) for a specified period (e.g., 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Extraction: Upon completion, extract the reaction mixture with ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the structure and purity of the isolated this compound using NMR spectroscopy and mass spectrometry.

Characterization of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed structural elucidation of this compound is achieved through a combination of 1D and 2D NMR experiments. The following outlines a general protocol for acquiring and interpreting these spectra.

Instrumentation and Sample Preparation:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample: Dissolve approximately 10-20 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6).

  • Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

NMR Experiments:

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Shows the number and types of carbon atoms (quaternary, CH, CH2, CH3).

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH2, and CH3 groups. DEPT-135 shows CH and CH3 as positive signals and CH2 as negative signals.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and connecting different spin systems.

Data Analysis: The collective data from these experiments allows for the unambiguous assignment of all proton and carbon signals in the this compound molecule, confirming its structure.

Biological Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways. The following diagrams illustrate the proposed mechanisms of action for its antioxidant, anti-inflammatory, and antiparasitic activities.

Antioxidant Activity: The Nrf2 Signaling Pathway

This compound's antioxidant effects are, in part, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes.

Nrf2_Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Nrf2-Mediated Antioxidant Pathway of this compound.
Anti-inflammatory Activity: The NF-κB Signaling Pathway

This compound has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway. Inflammatory stimuli typically lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound can interfere with this cascade at multiple points.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB_cyto NF-κB (p50/p65) IkBa_NFkB->NFkB_cyto Release of NF-κB NFkB_nuc NF-κB (p50/p65) NFkB_cyto->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits This compound->IkBa_NFkB Inhibits IκBα degradation This compound->NFkB_nuc Inhibits translocation Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_nuc->Proinflammatory_Genes Promotes transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Leads to

NF-κB-Mediated Anti-inflammatory Pathway of this compound.
Antiparasitic Activity: Proposed Mechanism of Action

The antiparasitic activity of this compound is thought to involve a multi-faceted attack on the parasite's cellular integrity and function. A key proposed mechanism is the disruption of the parasite's plasma membrane, leading to increased permeability and loss of essential intracellular components. Furthermore, this compound may target the parasite's mitochondria, leading to dysfunction, a decrease in ATP production, and ultimately, cell death.

Antiparasitic_Workflow cluster_parasite Parasite Cell This compound This compound Membrane Plasma Membrane Disruption This compound->Membrane Targets Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Targets Permeability Increased Membrane Permeability Membrane->Permeability Cell_Death Parasite Cell Death Permeability->Cell_Death Leads to ATP_depletion ATP Depletion Mitochondria->ATP_depletion ATP_depletion->Cell_Death Leads to

Proposed Antiparasitic Mechanism of this compound.

Conclusion

This compound presents a compelling profile for further investigation in drug discovery and development. Its well-defined chemical structure, coupled with its significant antioxidant, anti-inflammatory, and antiparasitic activities, makes it a promising lead compound. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this natural product. Future studies should focus on obtaining more precise experimental data for its physicochemical properties, optimizing synthesis protocols, and further elucidating the molecular intricacies of its biological activities.

References

The Genesis of Dieugenol: A Technical Guide to its Natural Precursors and Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dieugenol, a dimeric derivative of the well-known phenylpropanoid eugenol (B1671780), presents an intriguing subject for phytochemical and pharmacological research. While direct quantitative data on its natural occurrence remains sparse, its presence is intrinsically linked to plant sources rich in its monomeric precursor, eugenol. This technical guide provides an in-depth exploration of the primary natural sources of eugenol, the mechanisms of its conversion to this compound, and the analytical methodologies for its study. Furthermore, we delve into the biological activities and associated signaling pathways of eugenol, offering a predictive framework for the potential therapeutic applications of this compound.

Introduction to this compound

This compound (C₂₀H₂₂O₄) is a neolignan formed through the oxidative dimerization of two eugenol molecules. Its natural occurrence is reported in plants known for high concentrations of eugenol, such as clove (Syzygium aromaticum) and nutmeg (Myristica fragrans)[1]. The formation of this compound is often associated with the aging of essential oils or as a product of extraction and processing, where oxidative conditions can facilitate the coupling of eugenol radicals[1]. This guide will focus on the natural sources of the precursor, eugenol, and the pathways leading to the formation of this compound.

Primary Natural Sources of Eugenol

Eugenol is a prominent bioactive compound found in a variety of aromatic plants. The concentration of eugenol can vary significantly depending on the plant part, geographical location, and harvesting time. The most significant natural sources of eugenol are detailed in Table 1.

Plant SpeciesFamilyPlant PartEugenol Concentration (%)References
Syzygium aromaticum (Clove)MyrtaceaeBud80-90[2]
Syzygium aromaticum (Clove)MyrtaceaeLeaf82-88[2]
Myristica fragrans (Nutmeg)MyristicaceaeSeed19.9[3]
Ocimum sanctum (Holy Basil)LamiaceaeLeaf0.7 (in volatile oil)
Pimenta racemosa (Bay Rum Tree)MyrtaceaeAerial Parts34.85

Formation of this compound: The Oxidative Dimerization of Eugenol

This compound is not typically biosynthesized directly in plants in large quantities but is rather formed from the oxidative coupling of its precursor, eugenol. This reaction can be catalyzed by enzymes such as peroxidases or laccases, or it can occur non-enzymatically under oxidative conditions, such as exposure to air and light, especially in the presence of metal ions[1]. The process involves the formation of a phenoxy radical from eugenol, which then undergoes dimerization.

G Oxidative Dimerization of Eugenol to this compound Eugenol1 Eugenol Oxidation Oxidative Conditions (e.g., Peroxidase, O2, Metal Ions) Eugenol1->Oxidation Eugenol2 Eugenol Eugenol2->Oxidation Radical1 Eugenol Phenoxy Radical Oxidation->Radical1 Radical2 Eugenol Phenoxy Radical Oxidation->Radical2 Dimerization Dimerization Radical1->Dimerization Radical2->Dimerization This compound This compound Dimerization->this compound

Figure 1: Oxidative Dimerization of Eugenol

Experimental Protocols

Extraction of Eugenol-Rich Essential Oil

A standard method for the extraction of eugenol-rich essential oil from plant material is hydrodistillation.

Protocol: Hydrodistillation of Clove Buds

  • Sample Preparation: 100 g of dried clove buds are coarsely powdered.

  • Hydrodistillation: The powdered clove buds are placed in a round-bottom flask with 500 mL of distilled water. The flask is connected to a Clevenger-type apparatus.

  • Heating: The mixture is heated to boiling, and the steam and volatile oil are condensed and collected in the Clevenger apparatus.

  • Extraction Duration: The distillation is carried out for 3-4 hours until no more oil is collected.

  • Oil Separation: The collected essential oil is separated from the aqueous layer.

  • Drying: The oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Storage: The dried essential oil is stored in a sealed, dark glass vial at 4°C.

Quantification of this compound

While a specific validated protocol for this compound is not widely available, a High-Performance Liquid Chromatography (HPLC) method for eugenol can be adapted. The primary modification would be the use of a certified this compound standard for calibration.

Protocol: HPLC-UV Analysis of this compound

  • Standard Preparation: A stock solution of this compound is prepared in methanol (B129727) (1 mg/mL). A series of working standards are prepared by serial dilution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: The extracted essential oil is diluted in methanol to a concentration expected to be within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 280 nm.

    • Injection Volume: 20 µL.

  • Analysis: The standard and sample solutions are injected into the HPLC system. The peak corresponding to this compound is identified by its retention time compared to the standard.

  • Quantification: The concentration of this compound in the sample is calculated using the calibration curve generated from the standard solutions.

G Experimental Workflow for this compound Quantification Plant Plant Material (e.g., Clove Buds) Extraction Hydrodistillation Plant->Extraction Oil Essential Oil Extraction->Oil Dilution Dilution in Methanol Oil->Dilution Sample Sample for HPLC Dilution->Sample HPLC HPLC-UV Analysis Sample->HPLC Data Chromatographic Data HPLC->Data Quantification Quantification Data->Quantification Standard This compound Standard Calibration Calibration Curve Standard->Calibration Calibration->Quantification Result This compound Concentration Quantification->Result

Figure 2: Workflow for this compound Quantification

Biological Activities and Signaling Pathways

While research on this compound is limited, its precursor, eugenol, has been extensively studied for its biological activities. Given their structural similarity, it is plausible that this compound may exhibit similar, or potentially enhanced, biological effects.

Anti-inflammatory Activity: NF-κB Pathway

Eugenol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

G Inhibition of NF-κB Pathway by Eugenol/Dieugenol LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines Eugenol Eugenol/Dieugenol Eugenol->IKK inhibits

Figure 3: Inhibition of the NF-κB Pathway
Antioxidant Activity: Nrf2 Pathway

Eugenol has also been demonstrated to possess antioxidant properties, in part through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.

G Activation of Nrf2 Pathway by Eugenol/Dieugenol OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE Transcription Gene Transcription ARE->Transcription Enzymes Antioxidant Enzymes (HO-1, NQO1) Transcription->Enzymes Eugenol Eugenol/Dieugenol Eugenol->Keap1 promotes dissociation

Figure 4: Activation of the Nrf2 Pathway

Conclusion and Future Directions

This compound, a dimer of eugenol, represents a promising yet understudied natural product. While its presence is confirmed in eugenol-rich plants like clove and nutmeg, a significant gap exists in the literature regarding its quantitative analysis in these sources. The methodologies for the analysis of eugenol can be adapted for this compound, but validated protocols are needed. The well-documented biological activities of eugenol, particularly its anti-inflammatory and antioxidant effects mediated through the NF-κB and Nrf2 pathways, provide a strong rationale for investigating this compound for similar or enhanced therapeutic properties. Future research should focus on the development of robust analytical methods for the quantification of this compound in natural matrices and the elucidation of its specific molecular mechanisms of action. Such studies will be crucial for unlocking the full therapeutic potential of this intriguing natural compound.

References

The Biosynthesis of Dehydrodieugenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dehydrodieugenol, a neolignan dimer of eugenol (B1671780), has garnered significant interest within the scientific community due to its diverse pharmacological activities. Understanding its formation is critical for harnessing its therapeutic potential. This technical guide provides an in-depth exploration of the biosynthesis of dehydrothis compound, detailing the upstream pathway of its precursor, eugenol, and the subsequent oxidative coupling reaction. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic and chemical processes involved, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

Dehydrothis compound is not the product of a dedicated multi-step enzymatic pathway in plants. Instead, its biosynthesis is a two-stage process: the formation of the phenylpropanoid monomer, eugenol, followed by an oxidative dimerization. Eugenol is synthesized via the well-established shikimic acid and phenylpropanoid pathways. The subsequent dimerization is a radical-mediated process that can be catalyzed by oxidoreductase enzymes, such as peroxidases and laccases, or achieved through chemical oxidation. This guide will first elucidate the biosynthesis of eugenol and then detail the mechanisms and protocols for its conversion to dehydrothis compound.

The Biosynthesis Pathway of Eugenol

The formation of eugenol begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. The core phenylpropanoid pathway converts L-phenylalanine to 4-coumaroyl-CoA, which then enters a specialized branch leading to the synthesis of monolignols and phenylpropenes, including eugenol.

Core Phenylpropanoid Pathway
  • Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, hydroxylates trans-cinnamic acid to yield p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming 4-coumaroyl-CoA.

Monolignol and Eugenol Biosynthesis Branch

From 4-coumaroyl-CoA, the pathway proceeds through a series of hydroxylation, methylation, and reduction steps to produce coniferyl alcohol, a key precursor to eugenol.[1]

  • p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): This enzyme hydroxylates the aromatic ring of p-coumaroyl shikimate or quinate.

  • Caffeoyl Shikimate Esterase (CSE): CSE cleaves the shikimate moiety to release caffeic acid.

  • Caffeic Acid O-Methyltransferase (COMT): COMT methylates the newly introduced hydroxyl group of caffeic acid to produce ferulic acid.

  • Ferulate-5-hydroxylase (F5H): In some pathways leading to other monolignols, F5H can hydroxylate ferulic acid.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): This enzyme can methylate caffeoyl-CoA to feruloyl-CoA.

  • Cinnamoyl-CoA Reductase (CCR): CCR reduces feruloyl-CoA to coniferaldehyde (B117026).

  • Cinnamyl Alcohol Dehydrogenase (CAD): CAD reduces coniferaldehyde to coniferyl alcohol.

  • Coniferyl Alcohol Acetyltransferase (CFAT): CFAT acetylates coniferyl alcohol to form coniferyl acetate (B1210297).[2]

  • Eugenol Synthase (EGS): The final step is the NADPH-dependent reduction of coniferyl acetate to eugenol.[3][4]

Eugenol_Biosynthesis cluster_phenylpropanoid Core Phenylpropanoid Pathway cluster_monolignol Monolignol and Eugenol Synthesis L-Phenylalanine L-Phenylalanine trans-Cinnamic acid trans-Cinnamic acid L-Phenylalanine->trans-Cinnamic acid PAL p-Coumaric acid p-Coumaric acid trans-Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Feruloyl-CoA Feruloyl-CoA 4-Coumaroyl-CoA->Feruloyl-CoA HCT, C3'H, CSE, 4CL, COMT/CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde CCR Coniferyl alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl alcohol CAD Coniferyl acetate Coniferyl acetate Coniferyl alcohol->Coniferyl acetate CFAT Eugenol Eugenol Coniferyl acetate->Eugenol EGS

Figure 1: Biosynthesis pathway of eugenol from L-phenylalanine.

Formation of Dehydrothis compound via Oxidative Coupling

Dehydrothis compound is formed through the oxidative coupling of two eugenol molecules. This process involves the generation of a phenoxy radical from eugenol, which then undergoes dimerization.

Dehydrodieugenol_Formation cluster_catalysts Catalysts Eugenol_1 Eugenol Radical Eugenol Phenoxy Radical Eugenol_1->Radical Eugenol_2 Eugenol Eugenol_2->Radical Dimer Dehydrothis compound Radical->Dimer Dimerization Peroxidase / H2O2 Peroxidase / H2O2 Laccase / O2 Laccase / O2 Chemical Oxidants\n(e.g., K3[Fe(CN)6]) Chemical Oxidants (e.g., K3[Fe(CN)6])

Figure 2: General scheme for the oxidative coupling of eugenol.
Enzymatic Synthesis

Peroxidases, such as horseradish peroxidase (HRP), catalyze the oxidation of eugenol in the presence of hydrogen peroxide (H₂O₂).[5] The reaction proceeds via a one-electron oxidation of eugenol to a phenoxy radical, which can then dimerize.[5] The reaction can also lead to the formation of a transient quinone methide intermediate.[5]

Laccases are multi-copper oxidases that can also catalyze the oxidative coupling of eugenol using molecular oxygen as the oxidant.[6] This method is considered a "green" alternative as it does not require a peroxide co-substrate.

Chemical Synthesis

Various chemical oxidants can be employed to achieve the dimerization of eugenol. A common and efficient method utilizes potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) in an aqueous alkaline solution.[7][8]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymatic steps and synthetic reactions.

Table 1: Kinetic Parameters of Enzymes in Eugenol Biosynthesis

EnzymeSubstrateOrganism/SourceK_m (mM)V_max (EU) or Specific ActivityOptimal pHOptimal Temp (°C)Reference(s)
Phenylalanine Ammonia-Lyase (PAL)L-PhenylalanineTrichosporon cutaneum5.0 ± 1.1-8.0-8.532[9]
Phenylalanine Ammonia-Lyase (PAL)L-PhenylalanineTrifolium pratense0.680.97 EU7.025[10]
Coniferyl Alcohol Acyltransferase (CFAT)Coniferyl alcoholSchisandra chinensis----[11][12]
Eugenol Synthase (EGS)Coniferyl acetateOcimum basilicum----[3][4]

Table 2: Kinetic Parameters for Eugenol Dimerization Enzymes

EnzymeSubstrateOrganism/SourceK_m (mM)V_max (U/mg) or Specific ActivityOptimal pHOptimal Temp (°C)Reference(s)
Placental PeroxidaseEugenolHuman Term Placenta-~2.8 µmol/min/mg8.0-[13]
LaccaseABTS*Trematosphaeria mangrovei1.42184.84 U/mg4.065[14]

Table 3: Yields of Dehydrothis compound Synthesis

MethodCatalyst/ReagentSolvent/ConditionsYield (%)Reference(s)
Chemical SynthesisK₃[Fe(CN)₆] / NH₃·H₂OAqueous70[8]
Enzymatic Synthesis (related)Horseradish Peroxidase / H₂O₂Methanol-citrate-phosphate buffer25 (for dehydrodiisoeugenol)[15][16]
Enzymatic Synthesis (related)Laccase (Rhus vernicifera)-41 (for dehydrodiisoeugenol)[15]

Experimental Protocols

Enzymatic Synthesis of Dehydrothis compound using Horseradish Peroxidase (HRP)

This protocol is adapted from the general principles of peroxidase-catalyzed phenol (B47542) oxidation.[5][17]

HRP_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Prepare a solution of eugenol (e.g., 0.5 mM) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0). D 4. In a reaction vessel, combine the eugenol solution and the HRP solution. A->D B 2. Prepare a stock solution of Horseradish Peroxidase (HRP) (e.g., 0.2 µg/mL). B->D C 3. Prepare a stock solution of hydrogen peroxide (H₂O₂) (e.g., 1 mM). E 5. Initiate the reaction by adding the H₂O₂ solution. C->E D->E F 6. Stir the reaction mixture at room temperature. E->F G 7. Monitor the reaction progress by observing the formation of a precipitate or by analytical techniques (e.g., HPLC, TLC). F->G H 8. After completion, stop the reaction (e.g., by adding a quenching agent like sodium sulfite). G->H I 9. Extract the product with an organic solvent (e.g., ethyl acetate). H->I J 10. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo. I->J K 11. Purify the crude product by column chromatography (e.g., silica (B1680970) gel with a hexane-ethyl acetate gradient) or preparative HPLC. J->K

Figure 3: Experimental workflow for HRP-catalyzed synthesis.
Enzymatic Synthesis of Dehydrothis compound using Laccase

This protocol is based on typical laccase-mediated phenol coupling reactions.[6]

  • Reaction Setup: Dissolve eugenol in a suitable buffer, such as 0.1 M sodium acetate buffer (pH 4.5-5.0). The addition of a co-solvent like methanol (B129727) or tert-butyl methyl ether (TBME) may be necessary to improve eugenol solubility.

  • Enzyme Addition: Add the laccase enzyme to the eugenol solution. The enzyme-to-substrate ratio will need to be optimized.

  • Incubation: Incubate the reaction mixture with shaking or stirring at an optimal temperature for the specific laccase used (often between 30-50°C). The reaction should be open to the air to ensure a sufficient supply of oxygen.

  • Monitoring and Work-up: Monitor the reaction by TLC or HPLC. Once the reaction is complete, the work-up and purification can be performed as described for the HRP-catalyzed synthesis (Section 5.1, steps 9-11).

Chemical Synthesis of Dehydrothis compound using Potassium Ferricyanide

This protocol is based on the method described by Rodrigues et al. (2016).[7][8]

  • Dissolution: In a flask, dissolve potassium ferricyanide (K₃[Fe(CN)₆]) in deionized water.

  • Addition of Base and Substrate: Add aqueous ammonia (B1221849) (NH₃·H₂O) to the potassium ferricyanide solution, followed by the addition of eugenol.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, the dehydrothis compound product often precipitates from the reaction mixture.

  • Purification: Collect the precipitate by filtration and wash with water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Purification and Characterization

Purification
  • Column Chromatography: A standard method for purifying dehydrothis compound from the reaction mixture is silica gel column chromatography, typically using a gradient of ethyl acetate in hexane (B92381) as the eluent.

  • High-Performance Liquid Chromatography (HPLC): For higher purity, preparative reverse-phase HPLC can be employed.[18][19]

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of dehydrothis compound.[20][21] The spectra will show characteristic signals for the aromatic protons, methoxy (B1213986) groups, and the allyl side chains.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized dehydrothis compound and to aid in its structural confirmation.[22]

Conclusion

The synthesis of dehydrothis compound is a fascinating example of how a complex bioactive molecule is formed from a common plant metabolite through a simple yet elegant oxidative coupling reaction. This guide has provided a detailed overview of the biosynthesis of the precursor, eugenol, and the various enzymatic and chemical methods for its dimerization. The provided quantitative data and experimental protocols offer a solid foundation for researchers to further explore the synthesis and potential applications of this promising neolignan. Future research may focus on optimizing the enzymatic synthesis for higher yields and stereoselectivity, as well as exploring the full therapeutic potential of dehydrothis compound and its derivatives.

References

Spectroscopic Profile of Dieugenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dieugenol, a dimeric derivative of eugenol, is a naturally occurring compound found in various essential oils and is also formed during the aging process of certain plant extracts. As a molecule of interest in pharmacology and natural product chemistry, a thorough understanding of its structural features is crucial. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to support researchers, scientists, and drug development professionals in its identification and characterization.

Spectroscopic Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.77d1.3H-6
6.74d1.3H-2
6.05s-OH
6.00m-H-8
5.11m-H-9
3.93s-10-OCH₃
3.38d6.55H-7

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
147.2C-3
140.9C-4
137.6C-8
131.9C-1
124.4C-5
123.1C-6
115.7C-9
110.6C-2
56.110-OCH₃
40.0C-7

Solvent: CDCl₃, Frequency: 100 MHz

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization mass spectrometry (EI-MS) data for this compound reveals a molecular ion peak corresponding to its molecular formula, C₂₀H₂₂O₄.[1]

Table 3: Mass Spectrometry (EI-MS) Data for this compound

m/zRelative Intensity (%)Assignment
326-[M]⁺
32722[M+1]⁺
29727Fragment
24413Fragment
22911Fragment
16513Fragment
15211Fragment
11512Fragment
Infrared (IR) Spectroscopy

Table 4: Characteristic Infrared (IR) Absorption Bands for Eugenol (Reference)

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3500O-HStretching
~3000C-H (aromatic & aliphatic)Stretching
~1600-1450C=CAromatic ring stretching
~1270C-O (aryl ether)Stretching
~1150C-O (alcohol)Stretching

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound sample in about 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

  • Introduce a small amount of the solid this compound sample directly into the ion source using a direct insertion probe, or inject a dilute solution of the sample in a volatile solvent.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Collection:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum. The instrument's software will automatically subtract the background spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample Purified this compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Solid_Sample Direct Solid Sample (IR, MS) Sample->Solid_Sample NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FTIR Spectrometer Solid_Sample->IR MS Mass Spectrometer Solid_Sample->MS NMR_Data NMR Spectra (FID) NMR->NMR_Data IR_Data IR Spectrum (Interferogram) IR->IR_Data MS_Data Mass Spectrum (m/z vs. Intensity) MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation Functional_Group_ID Functional Group Identification IR_Data->Functional_Group_ID Molecular_Weight_Det Molecular Weight & Fragmentation Analysis MS_Data->Molecular_Weight_Det Final_Structure Confirmed Structure of this compound Structure_Elucidation->Final_Structure Functional_Group_ID->Final_Structure Molecular_Weight_Det->Final_Structure

Caption: Workflow of Spectroscopic Analysis.

References

Dehydrodieugenol: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dehydrodieugenol (DHD), a neolignan dimer of eugenol, has emerged as a promising natural compound with a diverse range of pharmacological activities. First isolated from the bark of Myristica fragrans, DHD has demonstrated significant anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1] This technical guide provides an in-depth overview of the pharmacological profile of dehydrothis compound, presenting key quantitative data, detailed experimental protocols for its evaluation, and a visualization of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Pharmacological Activities

Dehydrothis compound exhibits a broad spectrum of biological effects, making it a compelling candidate for further therapeutic investigation.

Antioxidant Activity

Dehydrothis compound has been shown to possess notable antioxidant properties, primarily attributed to its ability to scavenge free radicals. The antioxidant capacity of DHD has been evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being the most common.

Table 1: Antioxidant Activity of Dehydrothis compound

AssayIC50 ValueReference
DPPH Radical Scavenging1.312 mM[2]
DPPH Radical Scavenging5.320 mM[2]
DPPH Radical Scavenging0.075 mM[2]
DPPH Radical Scavenging66.02 µg/mL[2]
ABTS Radical Scavenging8.43 µg/mL[3]
ABTS Radical Scavenging12.3 µM[3]
Anti-inflammatory Activity

DHD demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies have shown that dehydrothis compound can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2] Furthermore, in an experimental model of asthma, dehydrothis compound was found to reduce lung inflammation by inhibiting the STAT3/SOCS3 and MAPK pathways.[1]

Anticancer Activity

Emerging evidence suggests that dehydrothis compound possesses cytotoxic activity against various cancer cell lines. While specific IC50 values for dehydrothis compound are not extensively reported in the provided search results, related analogs have shown potent anticancer effects. For instance, certain chalcone (B49325) analogs of isoeugenol (B1672232) have demonstrated significant cytotoxicity against human epidermoid carcinoma (KB), multi-drug resistant (KB-VCR), and human lung carcinoma (A549) cell lines, with IC50 values as low as 0.6 µg/mL.[4][5]

Antimicrobial and Antiparasitic Activity

Dehydrothis compound has shown promising activity against a range of microbes, including bacteria and parasites. Its efficacy against various Mycobacterium species has been reported, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 39.06 µg/mL.[2]

DHD and its derivatives have also been investigated for their antiparasitic properties, particularly against Leishmania and Trypanosoma cruzi. Dehydrothis compound exhibited an IC50 value of 42.20 µg/mL against Leishmania amazonensis promastigotes.[6] Analogs of dehydrothis compound B have shown even greater potency against intracellular amastigotes of Leishmania (L.) infantum, with IC50 values ranging from 3.0 to 32.7 µM.[3][4] Against T. cruzi, the (-)-enantiomer of DHD was found to be the most active, with an IC50 of 23.46 µg/mL against trypomastigotes.[2]

Table 2: Antimicrobial and Antiparasitic Activity of Dehydrothis compound and its Derivatives

OrganismCompoundActivityValueReference
Mycobacterium abscessesDehydrothis compoundMIC9.76 µg/mL[2]
Mycobacterium fortuitumDehydrothis compoundMIC39.06 µg/mL[2]
Mycobacterium massilienseDehydrothis compoundMIC39.06 µg/mL[2]
Non-tuberculosis Mycobacterium strainsDehydrothis compoundMIC3.12–6.25 µg/mL[2]
Leishmania amazonensis (promastigotes)Dehydrothis compoundIC5042.20 µg/mL[6]
Leishmania (L.) infantum (intracellular amastigotes)Dehydrothis compound B analoguesIC503.0 - 32.7 µM[3][4]
Trypanosoma cruzi (trypomastigotes)(-)-Dehydrothis compoundIC5023.46 µg/mL[2]

Signaling Pathways Modulated by Dehydrothis compound

Dehydrothis compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.

MAPK and STAT3/SOCS3 Signaling Pathways in Inflammation

In the context of inflammation, dehydrothis compound has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) and the Signal Transducer and Activator of Transcription 3 (STAT3)/Suppressor of Cytokine Signaling 3 (SOCS3) pathways.[1] The MAPK cascade, involving ERK1/2, JNK, and p38, is crucial for regulating the production of inflammatory mediators. STAT3 is a transcription factor that, upon activation, promotes the expression of genes involved in inflammation and cell survival. By inhibiting these pathways, dehydrothis compound effectively dampens the inflammatory response.

MAPK_STAT3_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK JAK JAK Receptor->JAK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P Inflammatory Gene Expression Inflammatory Gene Expression MAPK->Inflammatory Gene Expression STAT3 STAT3 JAK->STAT3 P STAT3->Inflammatory Gene Expression Dehydrothis compound Dehydrothis compound Dehydrothis compound->MAPK Dehydrothis compound->STAT3

Caption: Inhibition of MAPK and STAT3 signaling pathways by dehydrothis compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is adapted from standard procedures for evaluating the free radical scavenging activity of a compound.[7][8][9][10][11]

Materials:

  • Dehydrothis compound (test sample)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (B145695)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

  • Sample Preparation: Dissolve dehydrothis compound in methanol or ethanol to prepare a stock solution. Prepare serial dilutions of the stock solution to obtain a range of concentrations to be tested.

  • Assay: a. To a 96-well microplate, add 100 µL of the various concentrations of the dehydrothis compound solution or the positive control. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the blank, add 100 µL of methanol or ethanol and 100 µL of the DPPH solution. For the negative control, add 100 µL of the sample solvent and 100 µL of methanol or ethanol. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the sample concentrations.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol is based on the quantification of nitrite (B80452), a stable product of NO, using the Griess reagent in LPS-stimulated macrophages.[12][13][14][15][16]

Materials:

  • RAW 264.7 macrophage cells

  • Dehydrothis compound

  • Lipopolysaccharide (LPS)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: a. Pre-treat the cells with various concentrations of dehydrothis compound for 1-2 hours. b. Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no dehydrothis compound) and a negative control (no LPS stimulation).

  • Nitrite Measurement: a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of the Griess reagent to each supernatant sample. c. Incubate at room temperature for 10-15 minutes. d. Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

Antiparasitic Activity: Anti-leishmanial Assay

This protocol describes the evaluation of the activity of dehydrothis compound against Leishmania promastigotes.[1][3][5][17]

Materials:

  • Leishmania promastigotes (e.g., L. amazonensis)

  • M199 medium or other suitable culture medium

  • Dehydrothis compound

  • Pentamidine or Amphotericin B (positive control)

  • Resazurin (B115843) solution or MTT reagent

  • 96-well plate

  • Incubator

  • Microplate reader or spectrophotometer

Procedure:

  • Parasite Culture: Culture Leishmania promastigotes in M199 medium supplemented with 10% FBS at 25°C.

  • Assay: a. Seed the promastigotes in a 96-well plate at a density of 1 x 10^6 parasites/well. b. Add various concentrations of dehydrothis compound to the wells. Include a positive control and a vehicle control. c. Incubate the plate at 25°C for 72 hours.

  • Viability Assessment: a. After incubation, add 10 µL of resazurin solution (0.125 mg/mL) or 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate for another 4-6 hours. c. Measure the fluorescence (560 nm excitation, 590 nm emission) for resazurin or the absorbance at 570 nm for MTT after solubilizing the formazan (B1609692) crystals.

  • Calculation: The percentage of parasite inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations.

Experimental_Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Sample_Prep Sample Preparation (Dehydrothis compound dilutions) Treatment Treatment/Incubation Sample_Prep->Treatment Assay_Prep Assay Preparation (Cells/Parasites/Reagents) Assay_Prep->Treatment Measurement Data Acquisition (Absorbance/Fluorescence) Treatment->Measurement Calculation Calculation (% Inhibition/Scavenging) Measurement->Calculation IC50 IC50 Determination Calculation->IC50

Caption: A generalized experimental workflow for in vitro pharmacological assays.

Conclusion

Dehydrothis compound is a multifaceted natural compound with a compelling pharmacological profile. Its demonstrated antioxidant, anti-inflammatory, anticancer, and antiparasitic activities, coupled with its ability to modulate key signaling pathways, underscore its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational resource for researchers, offering a consolidated view of the quantitative data, experimental methodologies, and mechanisms of action associated with dehydrothis compound. Further in-depth studies, particularly in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic potential of this promising natural product.

References

Unveiling the Potential of Dehydrodieugenol Against Trypanosoma cruzi: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, particularly in Latin America. The limitations of current therapies underscore the urgent need for novel, effective, and less toxic trypanocidal agents. Emerging research has identified dehydrodieugenol, a neolignan found in plants such as Nectandra leucantha, and its derivatives as promising scaffolds for the development of new drugs against this neglected tropical disease. This technical guide synthesizes the current scientific knowledge on the antiprotozoal activity of dehydrothis compound and its analogues against T. cruzi, providing a comprehensive resource on their efficacy, mechanisms of action, and the experimental approaches used for their evaluation.

Quantitative Efficacy of Dehydrothis compound and Its Derivatives

The anti-parasitic activity of dehydrothis compound and its synthetic derivatives has been quantified against different life cycle stages of T. cruzi (trypomastigotes and amastigotes) and assessed for toxicity against mammalian cells. The following table summarizes the key quantitative data from various studies, including the half-maximal inhibitory concentration (IC50) against the parasite and the half-maximal cytotoxic concentration (CC50) against host cells. A higher selectivity index (SI), calculated as the ratio of CC50 to IC50, indicates a more favorable safety profile.

CompoundParasite StageIC50 (µM)Mammalian Cell LineCC50 (µM)Selectivity Index (SI)Reference
Dehydrothis compoundTrypomastigote11.5NCTC L-92958.25.06[1]
Dehydrothis compoundAmastigote15.1NCTC L-92958.23.85[1]
Dehydrothis compound Dimethyl EtherAmastigoteActive (IC50 not specified)---[2]
Phenolic Acetate Derivative of Dehydrothis compound BTrypomastigote8 to 64 (range for 5 active compounds)->200 (for 18 derivatives)-[3]
Phenolic Acetate Derivative of Dehydrothis compound BAmastigote7 to 16 (range for 8 active compounds)->200 (for 18 derivatives)-[3]
Dehydrothis compound B Derivative 1aTrypomastigote13.5-139.810.36[4]
Dehydrothis compound B Derivative 1aAmastigote10.2-139.813.71[4]
Dehydrothis compound B Derivative 2aTrypomastigote23.0->200>8.70[4]
Dehydrothis compound B Derivative 2aAmastigote6.1->200>32.79[4]
Dehydrothis compound B Analogue 6 (OPMB)Amastigote4.0 ± 1.4NCTC>200>50[5]
Benznidazole (Reference Drug)Amastigote5.0 ± 1.5NCTC190.6 ± 13.438.1[5]

Experimental Protocols

The evaluation of the anti-trypanosomal activity of dehydrothis compound and its derivatives involves a series of standardized in vitro assays. The following provides a generalized overview of the methodologies typically employed.

1. Parasite Culture and Maintenance:

  • Epimastigotes: The epimastigote forms of T. cruzi (e.g., Y strain) are typically cultured in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.

  • Trypomastigotes and Amastigotes: Cell-derived trypomastigotes are obtained from the supernatant of infected mammalian cell cultures (e.g., Vero or L929 cells) maintained in RPMI-1640 or DMEM medium with 10% FBS at 37°C in a 5% CO2 atmosphere. Intracellular amastigotes are maintained within these host cells.

2. In Vitro Anti-parasitic Assays:

  • Anti-trypomastigote Activity: Bloodstream or culture-derived trypomastigotes are incubated with varying concentrations of the test compounds for a specified period (e.g., 24 hours). Parasite viability is then assessed, often using a colorimetric method with resazurin (B115843), where the reduction of the dye by viable cells results in a measurable color change.

  • Anti-amastigote Activity: Mammalian host cells are seeded in microplates and infected with trypomastigotes. After allowing for the transformation of trypomastigotes into intracellular amastigotes, the cells are treated with different concentrations of the compounds. The activity is determined by quantifying the number of intracellular parasites, often through microscopic counting after staining (e.g., with Giemsa) or by using reporter gene assays (e.g., parasites expressing β-galactosidase).

3. Cytotoxicity Assay:

  • The toxicity of the compounds to mammalian cells is evaluated in parallel. Host cells (e.g., NCTC L-929 fibroblasts, Vero cells) are incubated with the compounds at the same concentrations used in the anti-amastigote assay. Cell viability is typically determined using the MTT or resazurin assay.

4. Mechanism of Action Studies:

  • Plasma Membrane Integrity: The effect on the parasite's plasma membrane can be investigated using fluorescent probes such as SYTOX Green. This dye can only enter cells with compromised plasma membranes and binds to nucleic acids, emitting a fluorescent signal.

  • Mitochondrial Membrane Potential (ΔΨm): Changes in the mitochondrial membrane potential are assessed using fluorescent dyes like rhodamine 123. A decrease in fluorescence intensity indicates mitochondrial dysfunction.

  • Reactive Oxygen Species (ROS) Production: The generation of ROS within the parasite or host cells can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Nitric Oxide (NO) Production: In assays involving host macrophages, the production of nitric oxide, an important effector molecule in the immune response against T. cruzi, can be quantified in the culture supernatant using the Griess reagent.

Visualizing Experimental and Mechanistic Pathways

To better illustrate the workflow and the proposed mechanism of action, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_parasite_prep Parasite Preparation cluster_assays In Vitro Assays cluster_data_analysis Data Analysis p1 T. cruzi Culture (Epimastigotes in LIT medium) p2 Infection of Mammalian Cells (e.g., L929, Vero) p1->p2 p3 Harvest Trypomastigotes p2->p3 p4 Maintain Intracellular Amastigotes p2->p4 a1 Anti-trypomastigote Assay (Resazurin) p3->a1 a2 Anti-amastigote Assay (Microscopy/Reporter Gene) p4->a2 d1 Calculate IC50 a1->d1 a2->d1 a3 Cytotoxicity Assay on Host Cells (MTT/Resazurin) d2 Calculate CC50 a3->d2 d3 Determine Selectivity Index (SI) d1->d3 d2->d3

Caption: General experimental workflow for evaluating the in vitro anti-Trypanosoma cruzi activity of chemical compounds.

mechanism_of_action cluster_parasite Trypanosoma cruzi compound Dehydrothis compound / Derivatives plasma_membrane Plasma Membrane compound->plasma_membrane Primary Target mitochondrion Mitochondrion plasma_membrane->mitochondrion Depolarization parasite_lysis Parasite Lysis and Death plasma_membrane->parasite_lysis Loss of Integrity mitochondrion->parasite_lysis Collapse of ΔΨm

References

A Technical Guide to the Cytotoxicity of Eugenol and its Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of eugenol (B1671780) and its derivatives on various cancer cell lines. The information presented is collated from recent preclinical studies and aims to serve as a valuable resource for researchers and professionals in the field of oncology and drug development. This document details the quantitative measures of cytotoxicity, outlines the experimental protocols used to determine these effects, and visualizes the key signaling pathways implicated in eugenol-induced cancer cell death.

Quantitative Cytotoxicity Data

The cytotoxic potential of eugenol and its derivatives has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific compound, the cancer cell line, and the duration of exposure. The following tables summarize the reported IC50 values.

Table 1: IC50 Values of Eugenol in Various Cancer Cell Lines

Cancer TypeCell LineIC50 ValueExposure Time (hours)Reference
Breast CancerMCF-722.75 µMNot Specified[1][2]
Breast CancerMDA-MB-23115.09 µMNot Specified[1][2]
Breast CancerMDA-MB 46851 µg/mL (nanoformulation)Not Specified[1]
Prostate CancerPC389.44 µg/mL48[1]
LeukemiaHL-6023.7 µM48[1]
LeukemiaU-93739.4 µM48[1]
Lewis Lung Carcinoma3LL89.6 µM48[1]
Hepatocellular CarcinomaHepG2118.6 µM48[1]
Colon CarcinomaSNU-C5129.4 µM48[1]
Colon CancerHCT-15300 µMNot Specified[1]
Colon CancerHT29500 µMNot Specified[1]
Liver CancerHB8065500 µM (nanoemulsion)Not Specified[1]
GliomaNot Specified7.5 µM (nanopolymers)Not Specified[1]
Cervical CancerHeLa200 mg/mlNot Specified[3]
Oral Squamous CarcinomaSCC-4Not SpecifiedNot Specified[4]
Oral Squamous CarcinomaHSC2Not SpecifiedNot Specified[1]
MelanomaA-37579 µg/mL (nanoformulation)Not Specified[1]

Table 2: IC50 Values of Eugenol Derivatives in Various Cancer Cell Lines

DerivativeCancer TypeCell LineIC50 ValueReference
5-allyl-3-nitrobenzene-1,2-diolProstate CancerDU-14519.02 x 10⁻⁶ mol L⁻¹[5][6]
4-allyl-2-methoxy-5-nitrophenyl acetateProstate CancerDU-14521.5 x 10⁻⁶ mol L⁻¹[5][6]
5-allyl-3-nitrobenzene-1,2-diolOral CancerKB18.11 x 10⁻⁶ mol L⁻¹[5][6]
4-allyl-2-methoxy-5-nitrophenyl acetateOral CancerKB21.26 x 10⁻⁶ mol L⁻¹[5][6]
Bis-eugenolLeukemiaHL-600.18 mM[1]
Eugenol 1,2,3-triazole derivative (Compound 9)Breast CancerMDA-MB-2316.91 µM[7][8]
Eugenol 1,2,3-triazole derivative (Compound 9)Breast CancerMCF-73.15 µM[7][8]
Eugenol derivative (Compound 17)Breast CancerMCF-71.71 µM[9][10]
Eugenol derivative (Compound 17)Ovarian CancerSKOV31.84 µM[9][10]
Eugenol derivative (Compound 17)Prostate CancerPC-31.1 µM[9][10]

Experimental Protocols

The cytotoxic effects of eugenol and its derivatives are typically assessed using a variety of standard in vitro assays. These protocols are crucial for determining cell viability, proliferation, and the mechanism of cell death.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.

  • Principle: Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of eugenol or its derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined from the dose-response curve.[3][11]

Neutral Red (NR) Assay: This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Protocol:

    • Plate and treat cells with the test compound as described for the MTT assay.

    • After the treatment period, replace the medium with a medium containing a non-toxic concentration of neutral red and incubate for a few hours.

    • Wash the cells to remove unincorporated dye.

    • Extract the incorporated dye from the lysosomes using a destaining solution.

    • Quantify the amount of dye by measuring the absorbance on a spectrophotometer.[12]

Hoechst Staining: This method is used to visualize nuclear morphology and identify apoptotic cells.

  • Principle: The fluorescent dye Hoechst 33342 stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells.

  • Protocol:

    • Culture and treat cells with eugenol on coverslips or in chamber slides.

    • After treatment, fix the cells with a suitable fixative (e.g., paraformaldehyde).

    • Stain the cells with Hoechst 33342 solution.

    • Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed, fragmented, and brightly stained nuclei.[5]

Acridine Orange/Ethidium Bromide (AO/EB) Dual Staining: This technique distinguishes between viable, apoptotic, and necrotic cells.

  • Principle: Acridine orange stains both live and dead cells, causing the nuclei to fluoresce green. Ethidium bromide is only taken up by cells with compromised membrane integrity and stains the nucleus red.

  • Protocol:

    • Treat cells with the test compound.

    • Harvest the cells and wash them with phosphate-buffered saline (PBS).

    • Resuspend the cells in a staining solution containing both AO and EB.

    • Immediately analyze the cells under a fluorescence microscope. Viable cells will have a green nucleus, early apoptotic cells will show bright green condensed chromatin, late apoptotic cells will have orange-red condensed chromatin, and necrotic cells will have a uniformly red nucleus.[3][11]

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: A quantitative method to detect apoptosis.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

  • Protocol:

    • After treatment, harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature.

    • Analyze the cells by flow cytometry. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3]

Flow Cytometry with Propidium Iodide (PI) Staining: This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content.

  • Protocol:

    • Treat cells with eugenol for the desired time.

    • Harvest and fix the cells in cold ethanol (B145695) to permeabilize the membranes.

    • Treat the cells with RNase to remove RNA.

    • Stain the cells with a PI solution.

    • Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][13]

Signaling Pathways and Mechanisms of Action

Eugenol and its derivatives exert their cytotoxic effects through the modulation of multiple signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.

Eugenol induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. A key mechanism is the generation of reactive oxygen species (ROS).[1][14]

Eugenol Eugenol ROS Increased ROS Production Eugenol->ROS induces Bax Bax (Upregulation) Eugenol->Bax Bcl2 Bcl-2 (Downregulation) Eugenol->Bcl2 Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys causes CytoC Cytochrome c Release Mito_Dys->CytoC Bax->Mito_Dys Bcl2->Mito_Dys Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Eugenol Eugenol p53 p53 (Upregulation) Eugenol->p53 CyclinD1 Cyclin D1 (Downregulation) Eugenol->CyclinD1 p21 p21 (Upregulation) p53->p21 CDK46 CDK4/6 p21->CDK46 inhibits G1_S G1/S Transition p21->G1_S CyclinD1->CDK46 CDK46->G1_S promotes CellCycleArrest Cell Cycle Arrest G1_S->CellCycleArrest Eugenol Eugenol NFkB NF-κB Pathway Eugenol->NFkB inhibits MMPs MMP-2, MMP-9 (Downregulation) NFkB->MMPs activates Metastasis Invasion & Metastasis MMPs->Metastasis inhibits

References

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Eugenol and Formation of Dieugenol from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eugenol (B1671780) is a phenolic compound that is the primary component of essential oils extracted from various plants, most notably cloves (Syzygium aromaticum), where it can constitute up to 95% of the oil.[1] It is also found in cinnamon, nutmeg, and basil.[2][3] Eugenol is widely used in the food, fragrance, and pharmaceutical industries for its aromatic and medicinal properties, which include anesthetic, antiseptic, and antioxidant activities.[4][5]

It is important to distinguish eugenol from dieugenol . This compound is a dimer of eugenol, meaning it is formed by the joining of two eugenol molecules.[6] It is not typically extracted directly from fresh plant material but can form over time in essential oil distillates, such as clove basil hydrosol, through a process of dimerization that may be catalyzed by light or oxygen.[6] this compound itself has been studied for its antioxidative and antiprotozoal activities.[7]

These application notes provide detailed protocols for the extraction and purification of eugenol from plant material, primarily cloves, which are the most abundant source. Additionally, the process of this compound formation is described.

Part 1: Extraction and Purification of Eugenol

The most common and effective methods for isolating eugenol from plant sources are steam distillation and solvent extraction, followed by purification steps to separate it from other components of the essential oil.

Experimental Protocols

Protocol 1: Steam Distillation of Eugenol from Cloves

This protocol describes the extraction of eugenol from whole or ground cloves using in-situ steam distillation.[8][9]

Materials:

  • Ground or whole cloves

  • Distilled water

  • 250 mL round-bottom flask

  • Distillation apparatus (condenser, receiving flask)

  • Heating mantle or sand bath

  • Separatory funnel

  • Dichloromethane (B109758) (CH₂Cl₂) or diethyl ether

  • Anhydrous sodium sulfate (B86663) or calcium chloride pellets

  • Rotary evaporator

Procedure:

  • Weigh approximately 15-25 grams of cloves and place them into a 250 mL round-bottom flask.[8][9]

  • Add 100-125 mL of distilled water to the flask.[8][9]

  • Set up the distillation apparatus. Heat the mixture to boiling. The steam will pass through the plant material, carrying the volatile essential oils with it.

  • Continue the distillation, collecting the distillate (a milky white emulsion of oil and water) in a receiving flask. Collect approximately 60-100 mL of distillate.[8][9] It may be necessary to periodically add more water to the distillation flask to replace what has boiled off.[8]

  • Transfer the collected distillate to a separatory funnel.

  • Perform a liquid-liquid extraction by adding 15 mL of dichloromethane or diethyl ether to the separatory funnel.[8][10] Shake the funnel vigorously, remembering to vent frequently to release pressure.[10]

  • Allow the layers to separate. The organic layer (containing the eugenol) will be the bottom layer if using dichloromethane and the top layer if using diethyl ether.

  • Drain the organic layer into a clean flask.

  • Repeat the extraction of the aqueous layer two more times with additional 15 mL portions of the organic solvent.[8][9] Combine all organic extracts.

  • Dry the combined organic extracts by adding a small amount of anhydrous sodium sulfate or calcium chloride pellets until the drying agent no longer clumps together.[8][10]

  • Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the crude clove oil, which is rich in eugenol.[10]

Protocol 2: Purification of Eugenol via Acid-Base Extraction

This protocol purifies eugenol from the crude essential oil by taking advantage of its acidic phenolic hydroxyl group.

Materials:

  • Crude clove oil (from Protocol 1) dissolved in dichloromethane

  • 5% aqueous sodium hydroxide (B78521) (NaOH) solution

  • 6M Hydrochloric acid (HCl)

  • Separatory funnel

  • pH paper

Procedure:

  • Dissolve the crude clove oil in dichloromethane and place it in a separatory funnel.

  • Add approximately 10 mL of 5% aqueous NaOH solution to the separatory funnel.[8] Shake the funnel. The eugenol will react with the NaOH to form sodium eugenoxide, which is water-soluble.

  • Allow the layers to separate and drain the aqueous (bottom) layer into a separate beaker.

  • Repeat the extraction of the organic layer with two more 10 mL portions of 5% NaOH. Combine all aqueous extracts. The organic layer now contains non-phenolic compounds like eugenyl acetate (B1210297) and caryophyllene.[4][11]

  • Cool the combined aqueous extracts in an ice bath and acidify by slowly adding 6M HCl until the pH is approximately 1-2 (check with pH paper).[8] This will protonate the sodium eugenoxide, regenerating the water-insoluble eugenol, which will appear as a cloudy precipitate.

  • Extract the purified eugenol from the acidified aqueous solution three times using 8-10 mL portions of dichloromethane.[8]

  • Combine the organic extracts, dry them with a drying agent, and remove the solvent using a rotary evaporator to yield purified eugenol.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the extraction of eugenol from cloves.

ParameterSteam DistillationSolvent Extraction (Soxhlet)Supercritical CO₂ Extraction
Plant Material 15-25 g Cloves[8][9]100 g Ground Cloves[12]N/A
Solvent/Medium Water[8]Organic Solvent (e.g., ether)[12]Supercritical CO₂[12]
Extraction Time ~1-2 hours4-6 hours[12]N/A
Temperature ~100 °C (Boiling water)[8]50 °C (for concentration)[12]50 °C[13]
Pressure AtmosphericAtmospheric30 MPa[13]
Average Yield Up to 2 mL from 25 g[9]~11.5% oil yield[12]17.1% extract yield[13]
Eugenol Purity >80% (in crude oil)50.5–53.5% (in crude oil)[12]98.5% (after HSCCC)[13]

Note: Yields and purity can vary significantly based on the quality of the plant material and the precise experimental conditions.

Experimental Workflow Diagram

Extraction_Purification_Workflow cluster_extraction Part 1: Extraction cluster_purification Part 2: Purification cluster_analysis Part 3: Analysis plant Plant Material (Cloves) distillation Steam Distillation plant->distillation distillate Aqueous Distillate (Oil Emulsion) distillation->distillate solvent_ext1 Liquid-Liquid Extraction (with Dichloromethane) distillate->solvent_ext1 crude_oil Crude Clove Oil (Eugenol + Impurities) solvent_ext1->crude_oil base_ext Base Extraction (5% NaOH) crude_oil->base_ext aq_phase Aqueous Phase (Sodium Eugenoxide) base_ext->aq_phase acidification Acidification (6M HCl) aq_phase->acidification solvent_ext2 Liquid-Liquid Extraction (with Dichloromethane) acidification->solvent_ext2 pure_eugenol Purified Eugenol solvent_ext2->pure_eugenol analysis Purity & Identity Confirmation (HPLC, GC-MS, NMR) pure_eugenol->analysis

Caption: Workflow for eugenol extraction and purification.

Part 2: Formation of this compound

This compound is not a primary product of extraction from fresh plant material but rather forms from the dimerization of eugenol over time.

Mechanism: The formation of this compound from eugenol is believed to be a radical dimerization reaction.[6] This process can be catalyzed by factors such as exposure to air (oxygen) or light. In an aqueous medium like a hydrosol, two eugenol molecules can couple at their aromatic rings to form this compound. Over several months, as its concentration increases, this compound may precipitate out of the solution as crystals due to its low water solubility.[6]

Logical Relationship Diagram

Dieugenol_Formation eugenol1 Eugenol process Dimerization (e.g., light, oxygen) eugenol1->process eugenol2 Eugenol eugenol2->process This compound This compound process->this compound

Caption: Formation of this compound from eugenol monomers.

Part 3: Analytical Techniques for Analysis

To ensure the purity and confirm the identity of the extracted eugenol and its derivatives, several analytical techniques are employed:

  • High-Performance Liquid Chromatography (HPLC): Used for the quantitative analysis of eugenol in extracts and to determine purity.[14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for separating and identifying volatile components in the essential oil, including eugenol, eugenyl acetate, and other terpenes.[16]

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively separate eugenol from other components, such as acetyl eugenol, in the crude extract.[4][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the isolated compounds.[14]

References

Application Notes and Protocols for the Laboratory Synthesis of Dehydrodieugenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of dehydrodieugenol, a dimeric phenylpropanoid with notable anti-inflammatory and antioxidant properties. The document includes a summary of various synthesis methods, quantitative data on reaction yields, and a step-by-step experimental protocol. Additionally, diagrams illustrating the experimental workflow and the relevant biological signaling pathways of dehydrothis compound are provided to support researchers in their drug discovery and development efforts.

Introduction

Dehydrothis compound is a neolignan naturally found in various plant species. It is formed through the oxidative coupling of two eugenol (B1671780) molecules.[1] Scientific interest in dehydrothis compound has grown due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.[2] Research has shown that dehydrothis compound can modulate key signaling pathways, such as the STAT3/SOCS3 and MAPK pathways, which are implicated in inflammatory responses.[3] The laboratory synthesis of dehydrothis compound is crucial for obtaining sufficient quantities for further biological evaluation and potential therapeutic applications.

Overview of Synthesis Methods

Several methods for the synthesis of dehydrothis compound have been reported, primarily involving the oxidative dimerization of eugenol or its isomer, isoeugenol. These methods can be broadly categorized into classical chemical synthesis and biocatalytic synthesis.

  • Classical Chemical Synthesis: This approach utilizes various metal catalysts to facilitate the oxidative coupling reaction. Common catalysts include ferric chloride, silver oxide, and cerium ammonium (B1175870) nitrate.[4] One of the widely used methods involves the use of potassium ferricyanide (B76249) in an aqueous ammonia (B1221849) solution, which offers a cost-effective and environmentally friendly route to dehydrothis compound.[5]

  • Biocatalytic Synthesis: Enzymatic methods employ oxidoreductases such as laccases and peroxidases (e.g., horseradish peroxidase) to catalyze the dimerization of eugenol or isoeugenol.[6] These methods are often performed under mild reaction conditions.

Quantitative Data on Dehydrothis compound Synthesis

The choice of synthesis method significantly impacts the reaction yield. The following table summarizes the reported yields for various synthetic approaches to dehydrothis compound and its isomer, dehydrodiisoeugenol.

Catalyst/EnzymeStarting MaterialSolventReaction TimeYield (%)Reference
Potassium Ferricyanide / NH₃·H₂OEugenolWaterNot SpecifiedHigh (not quantified)[5]
Ferric ChlorideIsoeugenolEthanol-WaterNot Specified30[4]
Silver (I) OxideIsoeugenolToluene/AcetoneNot Specified40[4]
Cerium Ammonium NitrateIsoeugenolTetrahydrofuran0.5 h81[4]
LaccaseIsoeugenolNot SpecifiedNot Specified41[6]
Horseradish Peroxidase / H₂O₂IsoeugenolMethanol-Buffer25 h22[7]
Bouvardia ternifolia cell cultures / H₂O₂IsoeugenolNot SpecifiedNot Specified77[4]

Experimental Protocol: Synthesis of Dehydrothis compound via Oxidative Coupling of Eugenol

This protocol details the synthesis of dehydrothis compound from eugenol using potassium ferricyanide as the oxidizing agent.

Materials:

  • Eugenol

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Ammonia solution (NH₃·H₂O)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve eugenol in a suitable volume of aqueous ammonia solution.

  • Addition of Oxidizing Agent: While stirring vigorously, slowly add a saturated aqueous solution of potassium ferricyanide to the eugenol solution. The addition should be done dropwise to control the reaction rate.

  • Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers and wash with deionized water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Column Chromatography: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield pure dehydrothis compound.

  • Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve_eugenol Dissolve Eugenol in Aqueous Ammonia start->dissolve_eugenol add_k3fecn6 Add K3[Fe(CN)6] Solution dissolve_eugenol->add_k3fecn6 reaction Stir at Room Temperature add_k3fecn6->reaction extraction Extract with Ethyl Acetate reaction->extraction purification Wash and Dry Organic Layer extraction->purification evaporation Evaporate Solvent purification->evaporation chromatography Column Chromatography evaporation->chromatography characterization Characterize Product chromatography->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of dehydrothis compound.

Signaling Pathway

signaling_pathway cluster_mapk MAPK Pathway cluster_stat3 STAT3/SOCS3 Pathway ERK ERK1/2 Inflammation Inflammatory Response ERK->Inflammation JNK JNK JNK->Inflammation p38 p38 p38->Inflammation STAT3 STAT3 SOCS3 SOCS3 STAT3->SOCS3 STAT3->Inflammation Dehydrothis compound Dehydrothis compound Dehydrothis compound->ERK Dehydrothis compound->JNK Dehydrothis compound->p38 Dehydrothis compound->STAT3

Caption: Inhibition of MAPK and STAT3/SOCS3 signaling pathways by dehydrothis compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Dieugenol Using High-Performance Liquid Chromatography (HPLC)

This document provides a detailed application note and a comprehensive set of protocols for the quantitative analysis of this compound using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

This compound, a dimeric form of eugenol (B1671780), is a compound of significant interest in pharmaceutical and clinical research due to its potential therapeutic properties. Accurate and precise quantification of this compound in various matrices is crucial for research, quality control, and pharmacokinetic studies. This application note describes a validated RP-HPLC method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column XTerra RP18 (250 x 4.6 mm, 5 µm)[1][2][3]
Mobile Phase Isocratic: 60% Methanol (B129727) in Water[1][2][3]
Flow Rate 0.8 mL/min[3]
Injection Volume 20 µL
Column Temperature 30°C[3]
Detection Wavelength 280 nm[1][2][3]
Run Time 10 minutes[3]
Chemicals and Reagents
  • This compound reference standard (Sigma-Aldrich or equivalent)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for pH adjustment if needed)

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with HPLC grade methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration curve can be constructed using concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general protocol for a solid sample is provided below.

  • Extraction: Accurately weigh a known amount of the homogenized sample (e.g., 1 gram).

  • Add 10 mL of methanol to the sample.

  • Vortex the mixture for 1 minute.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines. The key validation parameters are summarized in the table below.

Validation ParameterResult
Linearity (R²) > 0.999[1][2][3]
Linear Range 12.5 - 1000 ng/mL[1][2][3]
Limit of Detection (LOD) 0.81 ng/mL[1][2][3]
Limit of Quantification (LOQ) 2.47 ng/mL[1][2][3]
Intra-day Precision (%RSD) 0.08 - 0.27%[1][2][3]
Inter-day Precision (%RSD) 0.32 - 1.19%[1][2][3]
Accuracy (% Recovery) 98 - 102%

Experimental Workflow and Diagrams

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Injection Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation (C18 Column) HPLC_System->Chromatography Detection UV Detection (280 nm) Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound. The method is suitable for routine analysis in research and quality control laboratories. The provided protocols and validation data demonstrate the robustness and reliability of this method for the intended audience.

References

Application Notes and Protocols for Dieugenol as a Chemical Standard in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dieugenol, also known as bis-eugenol or dehydrothis compound, is a dimeric lignan (B3055560) formed from the oxidative coupling of two eugenol (B1671780) molecules. As a well-defined chemical entity, this compound serves as a valuable chemical standard in various research applications, particularly in the fields of natural product analysis, antioxidant research, and pharmacology. Its use as a standard is crucial for the accurate quantification and biological evaluation of this compound and related substances in complex matrices.

These application notes provide detailed protocols for the use of this compound as a chemical standard in analytical methods and biological assays. The information is intended to guide researchers in accurately quantifying this compound and in investigating its biological activities.

Chemical and Physical Properties

Proper handling and storage of this compound as a chemical standard are essential to maintain its integrity and ensure the reliability of experimental results.

PropertyValueReference
Synonyms Bis-Eugenol, Dehydrothis compound[1]
CAS Number 4433-08-3[1]
Molecular Formula C₂₀H₂₂O₄[1]
Molecular Weight 326.4 g/mol [1]
Appearance Solid[1]
Solubility Soluble in Acetonitrile, DMSO, Methanol (B129727)[1]
Storage -20°C[1]
Stability ≥ 4 years at -20°C[1]

Analytical Applications

This compound is frequently quantified using chromatographic techniques. While specific validated methods for this compound are not as prevalent as for its monomer, eugenol, the methodologies are readily adaptable due to their structural similarities. The following protocols are based on established methods for eugenol and are suitable for the quantification of this compound with appropriate validation.[1][2][3][4][5]

High-Performance Liquid Chromatography (HPLC)

Protocol for Quantification of this compound

This protocol is adapted from validated methods for eugenol analysis.[1][3][4][5][6]

1. Instrumentation and Conditions:

  • HPLC System: An Agilent LC system Model HP-1100 or equivalent with a Diode Array Detector (DAD).[1]

  • Column: XTerra RP18 (250 x 4.6 mm id, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with Methanol:Water (a starting ratio of 70:30 v/v is recommended, with optimization as needed).

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 280 nm.[1]

  • Injection Volume: 20 µL.

2. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[6]

3. Sample Preparation:

  • Liquid Samples: Filter the sample through a 0.45 µm syringe filter before injection.

  • Solid/Semi-solid Samples:

    • Accurately weigh a known amount of the homogenized sample.

    • Extract the sample with a suitable solvent (e.g., methanol, acetonitrile) using techniques such as sonication or vortexing.

    • Centrifuge the extract to pellet any solid material.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

4. Analysis and Quantification:

  • Inject the prepared standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Quantitative Data Summary for Adapted HPLC Method (Hypothetical Validation Parameters):

ParameterExpected Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for Quantification of this compound

This protocol is adapted from validated methods for eugenol analysis.[2][7][8][9]

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).[7]

  • Column: HP-5MS (30 m x 0.25 mm id, 0.25 µm film thickness) or equivalent.[9]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (select characteristic ions for this compound).

2. Standard and Sample Preparation:

Follow the same procedures as described for the HPLC method, using a volatile solvent compatible with GC analysis (e.g., methanol, ethyl acetate).

3. Analysis and Quantification:

  • Inject a series of this compound standard solutions to create a calibration curve based on the peak area of a characteristic ion.

  • Inject the prepared sample solutions.

  • Quantify this compound in the samples using the calibration curve.

Quantitative Data Summary for Adapted GC-MS Method (Hypothetical Validation Parameters):

ParameterExpected Value
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.02 µg/mL
Limit of Quantification (LOQ)~0.06 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Biological Applications

This compound exhibits a range of biological activities, including antioxidant and antiparasitic effects.[1] The following protocols describe how to use this compound as a standard in common in vitro assays to evaluate these activities.

Antioxidant Activity Assays

1. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a product of lipid peroxidation.[10][11][12][13][14][15]

Protocol:

  • Reagent Preparation:

    • TCA Solution: 20% (w/v) trichloroacetic acid in deionized water.

    • TBA Solution: 0.67% (w/v) thiobarbituric acid in deionized water.

    • BHT Solution: 0.2% (w/v) butylated hydroxytoluene in ethanol.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the this compound stock solution.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the sample (e.g., cell lysate, tissue homogenate) with the this compound solution at various concentrations. Include a vehicle control (solvent only).

    • Induce lipid peroxidation (e.g., by adding FeSO₄ and ascorbic acid).

    • Incubate the mixture at 37°C for 1 hour.[10]

    • Stop the reaction by adding 1 mL of 20% TCA and 50 µL of 0.2% BHT.[10]

    • Add 1 mL of 0.67% TBA solution and heat at 95-100°C for 15 minutes.[10][11]

    • Cool the tubes on ice and centrifuge at 3000 rpm for 15 minutes to precipitate proteins.[10][14]

    • Measure the absorbance of the supernatant at 532 nm.[10][11]

  • Quantification:

    • Prepare a standard curve using malondialdehyde (MDA).

    • Calculate the concentration of TBARS in the samples and determine the percentage inhibition by this compound.

2. Superoxide (B77818) Anion Radical Scavenging Assay

This assay measures the ability of a compound to scavenge superoxide radicals generated in a non-enzymatic system.[16][17][18][19]

Protocol:

  • Reagent Preparation:

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of NBT solution and 100 µL of NADH solution to each well.

    • Add 50 µL of the this compound solution at various concentrations (include a vehicle control).

    • Initiate the reaction by adding 10 µL of PMS solution.[16]

    • Incubate at room temperature for 5 minutes.[16]

    • Measure the absorbance at 560 nm.[16]

  • Calculation:

    • Calculate the percentage of superoxide radical scavenging using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Quantitative Data for this compound's Biological Activity:

AssayOrganism/Cell LineIC₅₀ / CC₅₀Reference
Anti-trypanosomal Activity (Amastigotes)Trypanosoma cruzi15.1 µM[1]
Anti-trypanosomal Activity (Trypomastigotes)Trypanosoma cruzi11.5 µM[1]
CytotoxicityNCTC L-929 Fibroblasts58.2 µM[1]
Cytotoxicity Assay

MTT Assay for Cell Viability

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

Protocol (for NCTC L-929 Fibroblasts): [1][20][21][22][23]

  • Cell Culture:

    • Culture NCTC L-929 fibroblast cells in appropriate media (e.g., MEM with 10% horse serum) at 37°C in a humidified 5% CO₂ incubator.[23]

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control and a positive control for cytotoxicity.

    • Incubate for 24, 48, or 72 hours.[20]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate cell viability as a percentage of the vehicle control.

    • Determine the CC₅₀ (50% cytotoxic concentration) by plotting cell viability against this compound concentration.

Signaling Pathway Analysis

This compound's antioxidant activity suggests its potential to modulate cellular signaling pathways related to oxidative stress, such as the Nrf2 pathway.[24][25][26][27][28] The following workflow outlines a general approach to investigate the effect of this compound on the Nrf2 signaling pathway.

Experimental Workflow: Investigating this compound's Effect on the Nrf2 Signaling Pathway

G cluster_0 Cell Culture and Treatment cluster_1 Analysis of Nrf2 Activation cluster_2 Assessment of Antioxidant Response cluster_3 Data Analysis and Interpretation cell_culture Culture relevant cells (e.g., HEK293, HepG2) treatment Treat cells with varying concentrations of this compound cell_culture->treatment western_blot Western Blot for Nrf2 nuclear translocation treatment->western_blot qpcr qPCR for Nrf2 target gene expression (e.g., HO-1, NQO1) treatment->qpcr ros_assay Intracellular ROS measurement (e.g., DCFH-DA assay) treatment->ros_assay antioxidant_enzyme_assay Antioxidant enzyme activity assays (e.g., SOD, CAT) treatment->antioxidant_enzyme_assay data_analysis Quantify protein and gene expression, and enzyme activity western_blot->data_analysis qpcr->data_analysis ros_assay->data_analysis antioxidant_enzyme_assay->data_analysis conclusion Correlate this compound treatment with Nrf2 activation and antioxidant response data_analysis->conclusion

Caption: Workflow for investigating the effect of this compound on the Nrf2 signaling pathway.

Logical Relationship: this compound as a Standard in Research

G cluster_0 This compound Standard cluster_1 Analytical Applications cluster_2 Biological Assays This compound This compound (Known Purity and Concentration) hplc HPLC Analysis This compound->hplc Calibration gcms GC-MS Analysis This compound->gcms Calibration antioxidant_assay Antioxidant Assays (TBARS, Superoxide Scavenging) This compound->antioxidant_assay Reference Compound cytotoxicity_assay Cytotoxicity Assays (MTT) This compound->cytotoxicity_assay Reference Compound quantification Accurate Quantification in Samples hplc->quantification gcms->quantification biological_activity Determination of Biological Potency (IC50, CC50) antioxidant_assay->biological_activity cytotoxicity_assay->biological_activity

Caption: The role of this compound as a standard in analytical and biological research.

References

Applications of Dieugenol in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dieugenol, a dimeric form of eugenol (B1671780) also known as bis-eugenol or dehydrothis compound, is a naturally occurring neolignan found in plants such as Nectandra leucantha. It has garnered significant interest in the field of drug discovery due to its diverse pharmacological activities. This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound, focusing on its anti-protozoal, antioxidant, anti-inflammatory, and cytotoxic properties. The information presented herein is intended to guide researchers in designing and executing experiments to explore the multifaceted applications of this promising natural compound.

Application Notes

This compound has demonstrated significant bioactivity in several key therapeutic areas:

  • Anti-protozoal Activity: this compound exhibits potent activity against the parasite Trypanosoma cruzi, the causative agent of Chagas disease. It is effective against both the amastigote and trypomastigote forms of the parasite.[1] The primary mechanism of its anti-trypanosomal action involves the disruption of the parasite's plasma membrane integrity.[1]

  • Antioxidant Activity: this compound is a potent antioxidant. Its mechanism of action includes the inhibition of thiobarbituric acid reactive substances (TBARS) formation and the scavenging of superoxide (B77818) anions.[1] This activity suggests its potential in mitigating oxidative stress-related pathologies.

  • Anti-inflammatory Activity: this compound and its parent compound, eugenol, have demonstrated significant anti-inflammatory effects. These effects are mediated through the modulation of key inflammatory pathways, including the downregulation of Toll-like receptor 4 (TLR-4) expression and the activation of the NRF2 pathway.[2] This suggests its potential for the treatment of inflammatory disorders.

  • Neuroprotective Effects: Eugenol, the monomeric precursor of this compound, has shown neuroprotective properties against neurotoxicity. It can mitigate neuronal damage by exerting antioxidant and anti-apoptotic effects, such as reducing caspase-3 activity.[3]

  • Antimicrobial Activity: Eugenol and its derivatives have been shown to possess broad-spectrum antimicrobial activity against various pathogens, including Staphylococcus aureus.

  • Cytotoxicity: While exhibiting promising therapeutic activities, it is crucial to assess the cytotoxic profile of this compound. It has shown cytotoxicity against NCTC L-929 fibroblasts, highlighting the importance of determining its therapeutic index for safe drug development.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of this compound and its related compounds.

Table 1: Anti-trypanosomal and Cytotoxic Activity of this compound

CompoundTarget Organism/Cell LineActivityIC50 / CC50 (µM)Reference
This compoundTrypanosoma cruzi (amastigotes)Anti-trypanosomal15.1[1]
This compoundTrypanosoma cruzi (trypomastigotes)Anti-trypanosomal11.5[1]
This compoundNCTC L-929 fibroblastsCytotoxicity58.2[1]

Table 2: Antimicrobial Activity of Eugenol and its Derivatives against Staphylococcus aureus

CompoundActivityMIC (µg/mL)MBC (µg/mL)Reference
EugenolAntibacterial115230
Epoxide-eugenolAntibacterial57115
Bromo-alcohol derivativeAntibacterial115230

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activities of this compound.

In Vitro Anti-trypanosomal Activity Assay (Trypanosoma cruzi)

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Trypanosoma cruzi epimastigotes, amastigotes, and trypomastigotes.

Materials:

  • Trypanosoma cruzi (strain of choice, e.g., Y strain)

  • Liver Infusion Tryptose (LIT) medium

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound

  • Resazurin sodium salt (Alamar Blue)

  • 96-well microplates

  • Incubator (37°C, 5% CO2)

  • Microplate reader (Fluorometer/Spectrophotometer)

Protocol:

  • Parasite Culture: Culture T. cruzi epimastigotes in LIT medium supplemented with 10% FBS and 1% penicillin-streptomycin at 28°C. Culture trypomastigotes and amastigotes in RPMI 1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Make serial dilutions in the appropriate culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Assay Plate Preparation:

    • For epimastigotes and trypomastigotes: Seed 1 x 10^5 parasites/well in a 96-well plate.

    • For amastigotes: Seed host cells (e.g., L929 fibroblasts) and infect with trypomastigotes. After 24 hours, remove non-internalized parasites and add fresh medium.

  • Treatment: Add 10 µL of the this compound dilutions to the wells containing the parasites. Include a positive control (e.g., benznidazole) and a negative control (medium with DMSO).

  • Incubation: Incubate the plates for 48-72 hours at the appropriate temperature and CO2 concentration.

  • Viability Assessment (Alamar Blue):

    • Add 20 µL of Resazurin solution (0.11 mg/mL) to each well.

    • Incubate for another 4-24 hours.

    • Measure the fluorescence (Ex/Em: 530/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration compared to the negative control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (NCTC L-929 Fibroblasts)

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on a mammalian cell line.

Materials:

  • NCTC clone 929 (L-929) fibroblast cell line (ATCC® CCL-1™)

  • Eagle's Minimum Essential Medium (EMEM)

  • Horse Serum

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Culture: Culture L-929 cells in EMEM supplemented with 10% horse serum at 37°C in a 5% CO2 atmosphere.

  • Cell Seeding: Seed 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the CC50 value by plotting cell viability against the log of the compound concentration.

Antioxidant Activity: Thiobarbituric Acid Reactive Substances (TBARS) Assay

Objective: To assess the ability of this compound to inhibit lipid peroxidation.

Materials:

  • Rat liver homogenate (or other lipid-rich sample)

  • This compound

  • Tris-HCl buffer (pH 7.4)

  • Ferrous sulfate (B86663) (FeSO4)

  • Thiobarbituric acid (TBA) solution

  • Trichloroacetic acid (TCA)

  • Malondialdehyde (MDA) standard

  • Water bath (95°C)

  • Spectrophotometer

Protocol:

  • Reaction Mixture Preparation: In a test tube, mix 0.5 mL of liver homogenate, 1.5 mL of Tris-HCl buffer, and the desired concentration of this compound.

  • Initiation of Lipid Peroxidation: Add 0.5 mL of FeSO4 solution to initiate lipid peroxidation. Incubate at 37°C for 30 minutes.

  • Termination of Reaction: Add 2 mL of TCA-TBA-HCl reagent to stop the reaction.

  • Color Development: Heat the mixture in a boiling water bath for 15 minutes.

  • Centrifugation: Cool the tubes and centrifuge at 3000 rpm for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 535 nm.

  • Data Analysis: Calculate the percentage inhibition of TBARS formation. Use an MDA standard curve to quantify the amount of MDA formed.

Anti-inflammatory Activity: TNF-α Production in Macrophages

Objective: To evaluate the effect of this compound on the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Mouse TNF-α ELISA kit

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL final concentration) to the wells to induce an inflammatory response. Include an unstimulated control.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the TNF-α levels in the this compound-treated groups with the LPS-stimulated control group to determine the inhibitory effect.

Visualizations

Signaling Pathways and Experimental Workflows

Dieugenol_Antiprotozoal_Workflow

Dieugenol_Anti_inflammatory_Pathway

Dieugenol_Cytotoxicity_Workflow

References

Application Notes and Protocols: Dehydrodieugenol as a Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of dehydrodieugenol and its derivatives as a promising scaffold in medicinal chemistry, with a particular focus on the development of antiparasitic agents. It includes detailed application notes, experimental protocols derived from published literature, and a summary of quantitative structure-activity relationship (SAR) data.

Introduction

Dehydrothis compound, a neolignan dimer of eugenol (B1671780), has emerged as a valuable starting point for the synthesis of novel bioactive compounds. Its rigid dibenzofuran (B1670420) core provides a unique three-dimensional structure that can be strategically modified to optimize pharmacological properties. Research has demonstrated that derivatives of dehydrothis compound, particularly dehydrothis compound B, exhibit significant activity against neglected tropical diseases such as visceral leishmaniasis and Chagas disease.[1][2][3] This document outlines the synthetic methodologies, biological evaluation techniques, and key SAR insights to guide further drug discovery efforts based on this versatile scaffold.

Applications in Medicinal Chemistry

The dehydrothis compound scaffold has been primarily explored for the development of antiparasitic agents. Key applications include:

  • Antileishmanial Agents: Derivatives of dehydrothis compound B have shown potent activity against Leishmania (L.) infantum intracellular amastigotes, the clinically relevant form of the parasite responsible for visceral leishmaniasis.[1][3]

  • Antitrypanosomal Agents: The scaffold has been utilized to generate compounds with significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. Modifications have yielded derivatives effective against both trypomastigote and intracellular amastigote forms of the parasite.[2][4]

  • Structure-Activity Relationship (SAR) Studies: The modular synthesis of dehydrothis compound analogs allows for systematic exploration of how different functional groups and structural modifications impact biological activity, providing valuable insights for rational drug design.[1][2][5]

Quantitative Data Summary

The following tables summarize the biological activity of selected dehydrothis compound derivatives against Leishmania (L.) infantum and Trypanosoma cruzi.

Table 1: Anti-Leishmanial Activity of Dehydrothis compound B Analogues against L. (L.) infantum intracellular amastigotes

CompoundModification HighlightsIC50 (µM)Reference
Dehydrothis compound BNatural Product>50[1]
24 Introduction of a morpholine (B109124) group3.0[1][3]
9 Removal of a methoxy (B1213986) group24.2[6]
11 Removal of a methoxy group32.7[6]
23 Pyrrolidine substitutionInactive[6]
25 Piperidine substitution3.7[6]
26 Piperidine substitution9.7[6]
27 Morpholine substitution13.2[6]

IC50: Half maximal inhibitory concentration.

Table 2: Antitrypanosomal Activity of Dehydrothis compound Derivatives against T. cruzi

CompoundParasite FormIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Dehydrothis compoundTrypomastigote11.558.25.1[4]
Dehydrothis compoundAmastigote15.158.23.9[4]
Methylated DerivativeTrypomastigote55.6>200>3.6[4]
Methylated DerivativeAmastigote>100>200-[4]
3a (Cross-metathesis product)Trypomastigote11.6>200>17.2[4]
3b (Cross-metathesis product)Amastigote17.1>200>11.7[7]
3d (Cross-metathesis product)Amastigote18.2>200>11.0[7]
5 (Analogue)Amastigote4>200>50[2][5]
Benznidazole (Standard Drug)Amastigote2.5>200>80[7]

IC50: Half maximal inhibitory concentration. CC50: 50% cytotoxic concentration against mammalian cells. SI: Selectivity Index (CC50/IC50).

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of dehydrothis compound derivatives, based on methodologies reported in the scientific literature.

Protocol 1: Synthesis of the Dehydrothis compound Scaffold via Oxidative Coupling

This protocol describes a general method for the synthesis of dehydrothis compound from eugenol.

Materials:

Procedure:

  • Dissolve eugenol in dichloromethane in a round-bottom flask.

  • In a separate beaker, prepare an aqueous solution of potassium ferricyanide and ammonia.

  • Add the aqueous solution to the eugenol solution and stir the biphasic mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure dehydrothis compound.[8]

Protocol 2: Synthesis of Dehydrothis compound Derivatives via Olefin Cross-Metathesis

This protocol outlines the modification of the allyl side chains of dehydrothis compound using olefin cross-metathesis.

Materials:

  • Dehydrothis compound (starting material)

  • Functionalized olefin (e.g., methyl acrylate, acrylonitrile)

  • Grubbs' second-generation catalyst

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve dehydrothis compound and the functionalized olefin in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Add Grubbs' second-generation catalyst to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using a suitable hexane/ethyl acetate gradient to isolate the desired cross-metathesis product.[4]

Protocol 3: In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)

This protocol describes the evaluation of compounds against L. (L.) infantum intracellular amastigotes.

Materials:

  • Peritoneal macrophages from BALB/c mice

  • L. (L.) infantum stationary phase promastigotes

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Test compounds dissolved in DMSO

  • Amphotericin B (positive control)

  • Giemsa stain

  • Microscope

Procedure:

  • Plate peritoneal macrophages in a 96-well plate and allow them to adhere for 24 hours.

  • Infect the macrophages with stationary phase promastigotes at a macrophage-to-parasite ratio of 1:10.

  • After 24 hours of infection, wash the wells to remove non-internalized parasites.

  • Add fresh medium containing serial dilutions of the test compounds to the infected macrophages. Include a positive control (Amphotericin B) and a negative control (vehicle, DMSO).

  • Incubate the plates for 72 hours.

  • Fix the cells with methanol (B129727) and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis.[1][3]

Protocol 4: In Vitro Antitrypanosomal Activity Assay (Intracellular Amastigotes)

This protocol details the evaluation of compounds against T. cruzi intracellular amastigotes.

Materials:

  • L929 fibroblasts

  • T. cruzi trypomastigotes

  • RPMI-1640 medium supplemented with 10% FBS

  • Test compounds dissolved in DMSO

  • Benznidazole (positive control)

  • Chlorophenol red-β-D-galactopyranoside (CPRG)

  • Nonidet P-40

Procedure:

  • Seed L929 fibroblasts in 96-well plates.

  • Infect the fibroblasts with trypomastigotes expressing the β-galactosidase gene.

  • After 48 hours, wash the wells to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of the test compounds.

  • Incubate the plates for 72 hours.

  • Add CPRG substrate in the presence of Nonidet P-40 to lyse the cells.

  • Measure the absorbance at 570 nm to determine β-galactosidase activity, which is proportional to the number of viable parasites.

  • Calculate the IC50 value from dose-response curves.[4]

Protocol 5: Mammalian Cell Cytotoxicity Assay

This protocol is for assessing the toxicity of the compounds against a mammalian cell line.

Materials:

  • NCTC clone 929 mouse fibroblast cell line

  • RPMI-1640 medium supplemented with 10% FBS

  • Test compounds dissolved in DMSO

  • Resazurin (B115843) sodium salt solution

Procedure:

  • Plate NCTC cells in a 96-well plate and incubate for 24 hours.

  • Add serial dilutions of the test compounds to the cells.

  • Incubate for 72 hours.

  • Add resazurin solution to each well and incubate for an additional 2-4 hours.

  • Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Calculate the 50% cytotoxic concentration (CC50) using non-linear regression.[2][4]

Visualizations

Structure-Activity Relationship (SAR) Logic Diagram

SAR_Logic cluster_modifications Structural Modifications cluster_activity Biological Activity Dehydrothis compound Dehydrothis compound Scaffold S1 S1: Phenolic Group Modification (e.g., Acetylation, Methylation) Dehydrothis compound->S1 S2 S2: Allyl Side Chain Modification (e.g., Saturation, Polar Group Addition) Dehydrothis compound->S2 S3 S3: Methoxy Group Modification (e.g., Removal) Dehydrothis compound->S3 Decreased_Polarity Decreased Polarity (e.g., Methylation of Phenol) S1->Decreased_Polarity Reduced_Toxicity Reduced Mammalian Toxicity S1->Reduced_Toxicity Increased_Polarity Increased Polarity (e.g., Morpholine, Piperidine) S2->Increased_Polarity Requirement for Potency S2->Reduced_Toxicity Maintained_Activity Maintained or Improved Activity Increased_Polarity->Maintained_Activity Reduced_Activity Reduced or Lost Activity Decreased_Polarity->Reduced_Activity

Caption: Logical flow of SAR for dehydrothis compound derivatives.

Experimental Workflow for Synthesis and Evaluation

Workflow cluster_bioassays Biological Evaluation start Start: Eugenol synthesis Synthesis of Dehydrothis compound Scaffold (e.g., Oxidative Coupling) start->synthesis derivatization Scaffold Derivatization (e.g., Cross-Metathesis, Ullmann Coupling) synthesis->derivatization purification Purification and Characterization (Column Chromatography, NMR, MS) derivatization->purification antiparasitic Antiparasitic Assays (Leishmania, T. cruzi) purification->antiparasitic cytotoxicity Mammalian Cytotoxicity Assay purification->cytotoxicity data_analysis Data Analysis (IC50, CC50, SI Calculation) antiparasitic->data_analysis cytotoxicity->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis hit_compound Identification of Hit/Lead Compounds sar_analysis->hit_compound

Caption: General workflow for the synthesis and evaluation of dehydrothis compound derivatives.

Signaling Pathway Hypothesis for a Dehydrothis compound B Derivative

Signaling_Pathway Compound Dehydrothis compound B Derivative (e.g., Phenolic Acetate) Mitochondria Parasite Mitochondria Compound->Mitochondria Targets Membrane_Potential Mitochondrial Membrane Potential (ΔΨm) Compound->Membrane_Potential Causes Rapid Depolarization Mitochondria->Membrane_Potential Maintains ROS Intracellular Reactive Oxygen Species (ROS) Membrane_Potential->ROS Leads to Decreased Levels Cell_Death Parasite Cell Death Membrane_Potential->Cell_Death Induces

Caption: Proposed mechanism of action for an active dehydrothis compound B derivative.[9]

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Eugenol and Its Dimers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Eugenol (B1671780) (4-allyl-2-methoxyphenol), a primary constituent of clove oil, and its dimeric forms, such as bis-eugenol (dehydrodieugenol), are phenolic compounds recognized for a wide spectrum of pharmacological activities.[1][2][3][4] These molecules have demonstrated significant antioxidant, anti-inflammatory, anticancer, and antimicrobial properties in numerous in vitro studies.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to assess the bioactivity of these compounds. The assays described herein are foundational for preliminary screening and mechanistic investigations.

Antioxidant Activity Assays

Application Note: Oxidative stress is implicated in numerous diseases.[6][7] Assays to determine the antioxidant capacity of eugenol and its derivatives are crucial for evaluating their potential to mitigate free radical damage.[6][7] The most common methods involve evaluating the free radical scavenging ability of the compound. Eugenol has been shown to possess potent antioxidant and radical-scavenging activities.[8]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to assess a compound's ability to act as a free radical scavenger by donating a hydrogen atom.[9]

Experimental Protocol:

  • Reagent Preparation:

    • Eugenol Stock Solution: Prepare a stock solution of eugenol in a suitable solvent like ethanol (B145695) or methanol.[9]

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be stored in a dark container to prevent degradation.[9]

    • Positive Control: Prepare a solution of a known antioxidant, such as Ascorbic Acid or Trolox, in the same solvent.[9]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of various concentrations of the eugenol solution to the wells of a 96-well microplate.[9]

    • Add 100 µL of the DPPH solution to each well.[9]

    • Include a blank well containing only the solvent and the DPPH solution.[9]

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

    • Measure the absorbance at 517 nm using a microplate reader.[9]

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.[9]

    • The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Data Presentation: Antioxidant Activity of Eugenol and Related Compounds

CompoundAssayIC50 / ActivityReference
EugenolDPPH Scavenging130.485 µg/mL[10]
6-BromoeugenolDPPH Scavenging34.270 µg/mL[10]
Ascorbic Acid (Control)DPPH Scavenging54.888 µg/mL[10]
EugenolLipid Peroxidation Inhibition (Linoleic Acid Emulsion)96.7% inhibition at 15 µg/mL[8]
Bis-eugenolDPPH Scavenging~80% scavenging at 25 µg/mL[2]
DehydrodiisoeugenolABTS Radical ScavengingIC50 = 12.3 µM[11]

Visualization: DPPH Assay Workflow

DPPH_Workflow DPPH Radical Scavenging Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_eugenol Prepare Eugenol Dilutions add_samples Add 100 µL Eugenol/ Control to 96-well plate prep_eugenol->add_samples Test Compound prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL DPPH to each well prep_dpph->add_dpph prep_control Prepare Positive Control prep_control->add_samples Control add_samples->add_dpph incubate Incubate 30 min in the dark add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the DPPH antioxidant assay.

Anti-inflammatory Activity Assays

Application Note: Eugenol exhibits anti-inflammatory properties by inhibiting key inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines.[1] Its mechanism often involves the modulation of critical signaling pathways such as NF-κB.[1][12] In vitro assays are essential for quantifying these effects and elucidating the underlying mechanisms.

Nitric Oxide (NO) Scavenging Assay in Macrophages

This protocol assesses the ability of eugenol to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of eugenol (dissolved in DMSO, then diluted in media) for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include untreated and vehicle (DMSO) controls.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite (B80452) Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant.[9]

    • Incubate at room temperature for 10 minutes, protected from light.[9]

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[9]

    • Incubate for another 10 minutes at room temperature in the dark.[9]

    • Measure the absorbance at 540 nm.[9]

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.[9]

    • Assess the cytotoxicity of eugenol in parallel using the MTT assay to ensure that the observed NO inhibition is not due to cell death.[9]

Data Presentation: Anti-inflammatory Activity of Eugenol Derivatives

CompoundAssay / TargetCell LineIC50 / EffectReference
Eugenol Derivative (1C)PPARγ Agonism-IC50 = 10.65 μM[1]
Eugenol Derivative (1C)In vitro anti-inflammatory-IC50 = 133.8 μM[1]
Diclofenac Sodium (Control)In vitro anti-inflammatory-IC50 = 54.32 μM[1]
Bis-eugenol (25 µg/mL)Nitric Oxide ProductionRAW 264.7Significant reduction[2]
EugenolNF-κB p65 phosphorylationPlateletsInhibition at 1.5 and 3 µM[13]
EugenolCOX-2 expressionFibroblast-like synoviocytesInhibition[14]

Visualization: Eugenol's Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway Eugenol's Effect on the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS, TNF-α) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (p-IκBα) NFkB NF-κB (p65/p50) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκBα (Inactive) Eugenol Eugenol Eugenol->IKK Inhibits Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes Activates Transcription

Caption: Eugenol inhibits NF-κB activation.[12][13][14]

Anticancer Activity Assays

Application Note: Eugenol has demonstrated anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of proliferation in different cancer cell lines.[3][15][16] The MTT assay is a fundamental tool to assess the cytotoxic effects of eugenol on cancer cells.

Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[17] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[17]

Experimental Protocol:

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, MDA-MB-231).[18][19]

    • Appropriate cell culture medium (e.g., DMEM).

    • Eugenol stock solution (in DMSO).[18]

    • MTT solution (5 mg/mL in sterile PBS).[17][18]

    • Solubilizing agent (e.g., DMSO).[17][18]

    • 96-well cell culture plates.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate overnight (or for 24 hours) to allow for cell attachment.[17][18]

    • Compound Treatment: Treat the cells with serial dilutions of eugenol for desired time periods (e.g., 24, 48, or 72 hours). Include vehicle (DMSO) and untreated cells as controls.[17][18]

    • MTT Addition: After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[17] Incubate for 2-4 hours at 37°C.[17][18]

    • Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[17][18] Shake the plate for 15 minutes.[20]

    • Absorbance Measurement: Measure the absorbance at a wavelength between 570 nm and 590 nm.[18][21] A reference wavelength of ~630 nm can be used to reduce background noise.[21]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Determine the IC50 value, the concentration of eugenol that causes a 50% reduction in cell viability.

Data Presentation: Cytotoxicity of Eugenol in Human Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeReference
HL-60Human Leukemia23.7 µM48 hours[18]
U-937Human Leukemia39.4 µM48 hours[18]
HepG2Liver Cancer118.6 µM48 hours[18]
SNU-C5Colon Cancer129.4 µM48 hours[18]
PC-3Prostate Cancer82 µg/mLNot Specified[18]
HeLaCervical Cancer200 µg/mLNot Specified[19]
HOSOsteosarcoma~2.0 mM24 hours[22]

Visualization: Eugenol-Induced Apoptosis Pathway

Apoptosis_Pathway Simplified Pathway of Eugenol-Induced Apoptosis cluster_regulation Upstream Regulation cluster_mito Mitochondrial Pathway cluster_execution Execution Phase Eugenol Eugenol p53 p53 up-regulation Eugenol->p53 E2F1 E2F1 down-regulation Eugenol->E2F1 Survivin Survivin down-regulation Eugenol->Survivin Bax Bax up-regulation Eugenol->Bax Bcl2 Bcl-2 down-regulation Eugenol->Bcl2 E2F1->Survivin Mito Mitochondrial Damage Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Eugenol induces apoptosis via multiple pathways.[16][22][23]

Antimicrobial Activity Assays

Application Note: Eugenol and its derivatives are known for their broad-spectrum antimicrobial activity against various bacteria and fungi, including foodborne pathogens and drug-resistant strains.[5] Determining the Minimum Inhibitory Concentration (MIC) is the standard method for measuring the potency of an antimicrobial agent.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[24] The broth microdilution method is a common technique for determining MIC values.

Experimental Protocol:

  • Materials:

    • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli).[24][25]

    • Appropriate broth medium (e.g., Mueller-Hinton Broth).[24]

    • Eugenol stock solution (in DMSO).

    • Sterile 96-well microplates.

  • Procedure:

    • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[24] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[24]

    • Serial Dilution: Add 100 µL of broth to each well of a 96-well plate. Add 100 µL of the eugenol stock solution to the first well and perform a two-fold serial dilution across the plate.

    • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.

    • Controls: Include a positive control well (broth + inoculum, no eugenol) and a negative control well (broth only).

    • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of eugenol in a well that shows no visible bacterial growth (i.e., the well is clear).[24]

    • The Minimum Bactericidal Concentration (MBC) can be determined by subculturing the contents of the clear wells onto agar (B569324) plates. The MBC is the lowest concentration that results in a 99.9% kill of the initial inoculum.[24]

Data Presentation: Minimum Inhibitory Concentration (MIC) of Eugenol

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 25923115[24]
Helicobacter pyloriATCC 26695 & clinical isolates2[26]
Escherichia coliNCIM-20891[26]
Listeria monocytogenes-67 - 1024[27]
Pseudomonas aeruginosa-> 1000[27]
Salmonella typhi-125[28]

References

Animal Models for In Vivo Studies of Dieugenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dieugenol, a dimeric form of eugenol (B1671780), has garnered increasing interest for its potential therapeutic applications, drawing from the well-documented pharmacological properties of its monomeric counterpart, eugenol. In vivo studies are crucial for elucidating the systemic effects, safety profile, and efficacy of this compound. This document provides detailed application notes and protocols for utilizing animal models in the in vivo investigation of this compound, with a focus on its anti-inflammatory, neuroprotective, and analgesic properties. While direct in vivo research on this compound is still emerging, this guide supplements available data with established protocols for eugenol that can be adapted for the study of this compound.

I. Animal Models and Applications

A variety of animal models can be employed to investigate the therapeutic potential of this compound. The choice of model depends on the specific research question and the pharmacological effect being studied.

Table 1: Animal Models for In Vivo Studies of this compound and Related Compounds

Therapeutic AreaAnimal ModelSpeciesKey ApplicationsReference Compound(s)
Anti-inflammatory Lipopolysaccharide (LPS)-induced lung injuryBALB/c MiceEvaluation of anti-inflammatory effects on lung tissue, cytokine expression, and NF-κB activation.Eugenol, Eugenol dimers[1]
Allergic airway inflammationMiceAssessment of impact on airway hyperresponsiveness and inflammatory cell infiltration.Dehydrothis compound[2]
Carrageenan-induced paw edemaRatsScreening for acute anti-inflammatory activity.Eugenol
Dextran sulfate (B86663) sodium (DSS)-induced colitisMiceStudying the effects on inflammatory bowel disease.Diclofenac-eugenol hybrid[1]
Neuroprotective Aluminum-induced cerebral damageWistar RatsInvestigation of protective effects against neurotoxicity, oxidative stress, and apoptosis.Eugenol[3]
6-hydroxydopamine (6-OHDA)-induced oxidative stressRatsModeling Parkinson's disease to assess neuroprotective and antioxidant effects.[4]Eugenol[4]
Acrylamide-induced neuropathyRatsEvaluating the potential to attenuate neuropathic pain and improve motor function.Eugenol, Isoeugenol[5]
Traumatic Brain Injury (TBI)RatsAssessing the ability to mitigate functional disabilities and neuronal damage.Eugenol[6]
Analgesic Acetic acid-induced writhing testICR MiceScreening for peripheral analgesic activity.[7]Eugenol[7]
Formalin testMale RatsDifferentiating between central and peripheral analgesic mechanisms.[8]Eugenol[8]
Monoiodoacetate-induced osteoarthritisRatsEvaluating analgesic effects in a model of chronic joint pain.Eugenol
Antiparasitic Leishmania infantum infectionBALB/c Mice, Golden HamstersAssessing the efficacy against visceral leishmaniasis.Dehydrothis compound B derivative[9][10][11]
Schistosoma mansoni infectionMiceEvaluating antischistosomal activity.Dehydrothis compound B[12]

II. Experimental Protocols

Detailed methodologies are critical for reproducible and reliable in vivo studies. The following protocols are based on published research and can be adapted for the investigation of this compound.

A. Anti-inflammatory Activity: LPS-Induced Lung Injury Model

This model is used to induce a strong inflammatory response in the lungs, allowing for the evaluation of the anti-inflammatory potential of a test compound.[1]

Protocol:

  • Animal Model: Male BALB/c mice.

  • Groups:

    • Control (Saline)

    • This compound alone

    • LPS + Vehicle

    • LPS + this compound

  • Procedure:

    • Administer saline (0.05 ml, intratracheally) to the control and this compound alone groups.

    • Administer Escherichia coli LPS (10 µg in 0.05 ml saline, intratracheally) to the LPS groups.

    • After 6 hours, administer vehicle (e.g., saline, 0.2 ml, intraperitoneally) to the control and LPS + Vehicle groups.

    • Administer this compound (dissolved in a suitable vehicle, e.g., 160 mg/kg, intraperitoneally) to the this compound alone and LPS + this compound groups.

  • Assessments (24 hours post-LPS injection):

    • Pulmonary Function Tests: Measure pulmonary resistive and viscoelastic pressures, static elastance, and viscoelastic component of elastance.

    • Histology: Prepare lung tissues for histological examination to assess alveolar collapse, collagen deposition, and neutrophil influx.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF to measure inflammatory cell counts and cytokine levels (e.g., TNF-α) by ELISA.

    • NF-κB Activation: Determine NF-κB expression in lung tissue using Electrophoretic Mobility Shift Assay (EMSA).

B. Neuroprotective Effects: Aluminum-Induced Brain Toxicity Model

This model is used to study the neuroprotective effects of compounds against aluminum-induced neurotoxicity, which is implicated in neurodegenerative diseases.[3]

Protocol:

  • Animal Model: Male Wistar rats.

  • Groups:

    • Normal Control

    • This compound alone

    • Aluminum Chloride (AlCl₃) + Basal Diet

    • AlCl₃ + this compound-containing diet

  • Procedure:

    • Acclimatize rats for one week.

    • Provide a basal diet or a diet containing this compound (e.g., 6,000 µg/g) for four consecutive weeks.

    • Administer AlCl₃ (84 mg/kg body weight, orally) daily for four weeks to the aluminum-treated groups.

  • Assessments (after 4 weeks):

    • Biochemical Brain Analysis:

      • Total Antioxidant Status (TAS)

      • Lipid Peroxidation (MDA)

      • Acetylcholinesterase (AChE) activity

      • Tumor Necrosis Factor-alpha (TNF-α) and Caspase-3 levels

      • Brain-Derived Neurotrophic Factor (BDNF) and Serotonin (5-HT) levels

    • Immunohistochemistry: Assess Glial Fibrillary Acidic Protein (GFAP) immunostaining in the striatum.

    • Histopathology: Conduct histological examination of brain tissues.

C. Analgesic Activity: Acetic Acid-Induced Writhing Test

This is a widely used screening test for peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing (abdominal constriction) response.

Protocol:

  • Animal Model: Male ICR mice.[7]

  • Groups:

    • Vehicle Control

    • Positive Control (e.g., Aspirin)

    • This compound (various doses)

  • Procedure:

    • Administer the vehicle, positive control, or this compound orally or intraperitoneally.

    • After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally.

    • Immediately place the mouse in an observation chamber and count the number of writhes for a defined period (e.g., 20-30 minutes).

  • Assessment:

    • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.

III. Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies of this compound and related compounds.

Table 2: In Vivo Efficacy Data for this compound and Related Compounds

CompoundAnimal ModelSpeciesDoseRoute of AdministrationEffectReference
Dehydrothis compound B Schistosoma mansoni infected miceMice400 mg/kg (single dose)OralReduction in worm burden and egg production in prepatent infections.[12]
Dehydrothis compound B derivative Leishmania infantum infected ratsRats--Mean plasma half-life of 21 hours.[9][10][11]
Eugenol LPS-induced lung injuryBALB/c Mice160 mg/kgIntraperitonealReduced lung inflammation and improved lung function.[1]
Eugenol Aluminum-induced cerebral damageWistar Rats6,000 µg/g in dietOralRestored brain BDNF and 5-HT levels, enhanced antioxidant status, and reduced inflammatory markers.[3]
Eugenol Acetic acid-induced writhingICR Mice1-10 mg/kgOralDose-dependent antinociceptive effect.

IV. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.

Signaling Pathways

dieugenol_signaling_pathways

Experimental Workflow

experimental_workflow

V. Conclusion

The available evidence suggests that this compound holds significant therapeutic potential, particularly in the realms of anti-inflammatory, neuroprotective, and analgesic applications. The animal models and protocols outlined in this document provide a solid foundation for researchers to further investigate the in vivo effects of this compound. While drawing parallels from the extensive research on eugenol is a valuable starting point, it is imperative to conduct dedicated in vivo studies on this compound to establish its specific pharmacological profile, efficacy, and safety. Such research will be instrumental in advancing the development of this compound as a potential therapeutic agent for a range of human diseases.

References

Application Notes & Protocols: Formulation of Dieugenol for Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dieugenol, a neolignan dimer of eugenol (B1671780), has garnered significant interest in the scientific community for its diverse pharmacological activities, including antioxidative and antiprotozoal properties.[1][2] Structurally, it is a phenolic compound that, like its monomer eugenol, exhibits potential anti-inflammatory and anticancer effects.[3][4][5] However, its therapeutic application is often hindered by its poor aqueous solubility, which limits bioavailability and complicates its use in biological systems.[6]

To overcome these challenges, various formulation strategies have been developed to enhance the solubility, stability, and delivery of this compound and its related compound, eugenol. These strategies primarily focus on encapsulation within nano-sized delivery systems such as nanoemulsions, liposomes, and solid lipid nanoparticles. These formulations can improve dispersibility in aqueous media, protect the compound from degradation, and facilitate its interaction with biological targets.

This document provides detailed application notes and protocols for the formulation and characterization of this compound, with a focus on a nanoemulsion-based approach. The principles and techniques described herein are also broadly applicable to its parent compound, eugenol, which is more extensively studied in formulation science.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is crucial for effective formulation development.

PropertyValue/DescriptionSource
Molecular Formula C₂₀H₂₂O₄[1]
Molecular Weight 326.4 g/mol [1]
Appearance Solid[1]
Solubility Soluble in Acetonitrile, DMSO, Methanol. Practically insoluble in water.[1][6]
Stability Stable for ≥ 4 years when stored at -20°C.[1]

Section 1: Formulation Protocol - Oil-in-Water (O/W) Nanoemulsion

Nanoemulsions are kinetically stable colloidal dispersions of oil and water, stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm.[7] This protocol details the preparation of a this compound-loaded nanoemulsion using a high-shear homogenization method, a technique widely adopted for its simplicity and effectiveness.[7][8]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the preparation and characterization of a this compound nanoemulsion.

G cluster_prep Formulation Preparation cluster_char Characterization prep1 Weigh this compound, Oil, and Surfactant prep2 Mix to form Oil Phase prep1->prep2 prep3 Add Aqueous Phase (Deionized Water) prep2->prep3 prep4 High-Shear Homogenization prep3->prep4 char1 Particle Size & PDI (DLS) prep4->char1 Analyze Sample char2 Zeta Potential prep4->char2 char3 Encapsulation Efficiency (EE%) prep4->char3 char4 Morphology (TEM) prep4->char4 char5 Stability Analysis prep4->char5 G cluster_nuc Gene Transcription LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates to NFkB_IkB->NFkB Releases Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nuc->Genes Induces This compound This compound This compound->IKK Inhibits This compound->IkB Prevents Degradation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dieugenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dieugenol (Dehydrodiisoeugenol) synthesis. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve experimental outcomes. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to enhance your synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is primarily synthesized via two main routes: classical chemical synthesis and biocatalysis.[1]

  • Classical Chemical Synthesis: This approach involves the oxidative coupling of isoeugenol (B1672232) or eugenol (B1671780) using metal-based catalysts. Common catalysts include ferric chloride (FeCl₃) and silver oxide (Ag₂O).[1]

  • Biocatalysis: This method utilizes enzymes as catalysts under mild and environmentally friendly conditions. Enzymes like horseradish peroxidase (HRP), laccase, and peroxidases from sources such as coconut (Cocos nucifera) water are commonly employed.[1]

Q2: What is a typical yield range for this compound synthesis?

A2: The yield of this compound can vary significantly depending on the synthesis method. Classical chemical methods can produce yields from 30% to over 40%.[1] Biocatalytic methods have a broader range, with reported yields from 20% to as high as 98-99% under optimized conditions.[1]

Q3: What are the main starting materials for this compound synthesis?

A3: The most common starting material for the synthesis of this compound (Dehydrodiisoeugenol) is isoeugenol.[1] Eugenol can also be used, for example, through an oxidative coupling reaction to form dehydrothis compound.[2]

Q4: How does the choice of solvent impact the synthesis?

A4: The solvent plays a critical role in reaction efficiency and selectivity. For instance, in biocatalytic synthesis using horseradish peroxidase, a methanol-buffer system is often used, and the methanol (B129727) ratio can significantly affect the yield.[1] In some electrocatalytic methods, specific solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) are essential for driving the desired stereoselectivity.[3][4]

Troubleshooting Guide

Q5: My this compound yield is consistently low. What are the potential causes and how can I address them?

A5: Low yield is a common issue that can stem from several factors. Refer to the decision tree below for a systematic approach to troubleshooting.

  • Suboptimal Reaction Conditions: Temperature, pH (for biocatalysis), and reaction time are critical.[5][6]

    • Solution: Systematically optimize these parameters. For example, in biocatalytic synthesis with HRP, the highest yields may be obtained at a specific pH, such as pH 3.[1] For chemical synthesis, ensure the temperature is controlled to prevent the formation of polymeric byproducts.[5]

  • Catalyst Inactivity or Incorrect Concentration: The catalyst, whether a metal salt or an enzyme, may be inactive or used at a suboptimal concentration.

    • Solution: Verify the quality and activity of your catalyst. Titrate the catalyst concentration to find the optimal loading for your specific reaction scale. For enzymatic reactions, ensure proper storage and handling to maintain activity.

  • Incomplete Reaction: The reaction may not be reaching completion.[5]

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[5] Consider extending the reaction time or optimizing temperature to drive the reaction to completion.

  • Reversible Reaction: Some steps in the synthesis pathway, like an initial aldol (B89426) condensation if starting from a different precursor, can be reversible.[5]

    • Solution: To shift the equilibrium towards the product, consider using an excess of one of the reactants.[5]

Q6: I am observing the formation of significant byproducts or incorrect isomers. How can I improve the selectivity?

A6: Poor selectivity is often related to the choice of catalyst and reaction conditions.

  • Incorrect Catalyst Choice: Different catalysts can favor the formation of different isomers.

    • Solution: For reactions where multiple isomers are possible, the choice of catalyst is crucial. For instance, in ionone (B8125255) synthesis (a related process), strong acids like H₂SO₄ favor β-isomers, while weaker acids like H₃PO₄ may yield more α-isomers.[5] Research catalysts that are known to be selective for your desired this compound isomer.

  • High Reaction Temperature: Elevated temperatures can lead to side reactions and the formation of polymeric byproducts.[5]

    • Solution: Maintain strict temperature control, using a cooling bath if necessary. Low temperatures (e.g., -5°C to 10°C) can enhance selectivity.[5]

  • Solvent Effects: The solvent can influence the reaction pathway.

    • Solution: Experiment with different solvents or solvent mixtures. An electrocatalytic method has shown that using HFIP can direct the stereoselectivity of the isoeugenol coupling reaction.[3][4]

Data Presentation: Comparative Yields of this compound Synthesis

The following table summarizes yields obtained through various synthesis methods, providing a basis for comparison.

CatalystStarting MaterialSolvent SystemKey ConditionsYield (%)Reference
Ferric Chloride (FeCl₃)IsoeugenolEthanol-Water-30%[1]
Silver Oxide (Ag₂O)IsoeugenolToluene and AcetoneRoom Temperature40%[1]
K₃[Fe(CN)₆]EugenolAcetone/Water/NH₃·H₂ORoom Temperature, 5h36%[2]
Horseradish Peroxidase (HRP) & H₂O₂IsoeugenolMethanol-BufferpH 6, 25h22%[1]
Horseradish Peroxidase (HRP) & H₂O₂Isoeugenol10% Methanol-BufferpH 3High[1]
Horseradish Peroxidase (HRP) & H₂O₂IsoeugenolNot specifiedOptimized99%[1]
LaccaseIsoeugenolNot specified-41%[1]
Cocos nucifera Peroxidase & H₂O₂IsoeugenolNot specified-55-60%[1]
Electrocatalysis (BDD electrode)IsoeugenolHFIPConstant Current57%[4]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of this compound using Horseradish Peroxidase (HRP)

This protocol is based on the enzymatic oxidative coupling of isoeugenol.

Materials:

  • Isoeugenol

  • Horseradish Peroxidase (HRP)

  • Hydrogen Peroxide (H₂O₂)

  • Methanol

  • Citrate-phosphate buffer (pH 3.0)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Prepare a solution of isoeugenol in a 10% methanol/citrate-phosphate buffer (pH 3.0).

  • Add horseradish peroxidase (HRP) to the solution.

  • While stirring, slowly add hydrogen peroxide (H₂O₂) dropwise over a period of several hours.

  • Allow the reaction to proceed for 24-48 hours at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a small amount of sodium sulfite (B76179) solution.

  • Extract the product from the aqueous mixture using ethyl acetate (3x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Protocol 2: Chemical Synthesis of Dehydrothis compound using Potassium Ferricyanide (B76249)

This protocol is adapted from the oxidative coupling of eugenol.[2]

Materials:

Procedure:

  • In a flask, dissolve eugenol (1.0 equiv.) in a mixture of acetone, distilled H₂O, and 25% NH₃·H₂O.

  • Separately, prepare a saturated aqueous solution of K₃[Fe(CN)₆] (1.0 equiv.).

  • Slowly add the K₃[Fe(CN)₆] solution to the eugenol mixture while stirring.

  • Continue stirring the mixture for 5 hours at room temperature.

  • After 5 hours, neutralize the ammonium hydroxide with concentrated HCl until a precipitate forms.

  • Collect the precipitate by filtration.

  • Wash the precipitate three times with distilled water.

  • Recrystallize the solid product from absolute ethanol to obtain pure dehydrothis compound.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Select Starting Material (Isoeugenol/Eugenol) Reagents Prepare Catalyst & Solvent Start->Reagents Reaction Perform Oxidative Coupling (Control T, pH, Time) Reagents->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor Monitor->Reaction Incomplete? Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography/Recrystallization) Extract->Purify Product Pure this compound Purify->Product

Caption: General workflow for this compound synthesis.

Troubleshooting_Yield Start Low Yield Observed Check_Params Are Reaction Parameters (T, pH, Time) Optimized? Start->Check_Params Check_Catalyst Is Catalyst Active and at Optimal Concentration? Check_Params->Check_Catalyst Yes Sol_Params Optimize Parameters Systematically Check_Params->Sol_Params No Check_Purity Are Starting Materials Pure? Check_Catalyst->Check_Purity Yes Sol_Catalyst Verify Catalyst Quality & Titrate Concentration Check_Catalyst->Sol_Catalyst No Check_Byproducts Are Byproducts or Isomers Forming? Check_Purity->Check_Byproducts Yes Sol_Purity Purify Starting Materials Check_Purity->Sol_Purity No Sol_Byproducts Adjust Catalyst/Solvent for Selectivity Check_Byproducts->Sol_Byproducts Yes

Caption: Decision tree for troubleshooting low yield.

Factors_Affecting_Yield center This compound Yield Catalyst Catalyst (Type & Conc.) center->Catalyst Solvent Solvent System center->Solvent Temperature Temperature center->Temperature pH pH (Biocatalysis) center->pH Time Reaction Time center->Time Purity Reagent Purity center->Purity

Caption: Key factors influencing this compound synthesis yield.

References

Technical Support Center: Overcoming Dieugenol Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dieugenol. The information is designed to address common solubility issues encountered during experiments in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound, also known as dehydrothis compound or bis-eugenol, is a dimeric form of eugenol (B1671780). It is a phenolic compound with potential antioxidant and antiprotozoal activities.[1] Like many phenolic compounds, this compound has limited solubility in water, which can pose significant challenges for its use in biological assays and for its development as a therapeutic agent.[2] Poor aqueous solubility can lead to precipitation in experimental setups, inaccurate quantification of biological activity, and low bioavailability in preclinical studies.

Q2: What are the general solubility characteristics of this compound?

A2: this compound is a solid at room temperature and is sparingly soluble in water.[3] It is, however, soluble in several organic solvents.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityReference
WaterLimited/Sparingly Soluble[2][3]
Acetonitrile (B52724)Soluble[4][5][6]
Dimethyl Sulfoxide (DMSO)Soluble[4][5][6]
Methanol (B129727)Soluble[4][5][6]
Ethyl AcetateWell Soluble[3]
DichloromethaneWell Soluble[3]

Q3: How does the structure of this compound affect its solubility?

A3: this compound's structure, a biphenyl (B1667301) with two hydroxyl and two methoxy (B1213986) groups, contributes to its low water solubility. The molecule has a significant nonpolar surface area, and its predicted LogP value (a measure of lipophilicity) is approximately 4.2 to 4.9, indicating a preference for lipid environments over aqueous ones.[7][8] While the hydroxyl groups can participate in hydrogen bonding with water, the overall hydrophobic nature of the molecule dominates, leading to poor aqueous solubility.

Troubleshooting Guide: Common Solubility Issues

This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.

Problem 1: Precipitation of this compound upon addition to aqueous buffer.

  • Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium. Direct addition of a concentrated stock solution in an organic solvent to the buffer can cause immediate precipitation.

  • Solution:

    • Decrease the final concentration: If the experimental design allows, lower the final concentration of this compound in the aqueous solution.

    • Use a co-solvent system: Introduce a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) into the final aqueous solution. Start with a low percentage (e.g., 0.1-1%) and gradually increase if necessary, ensuring the solvent concentration does not interfere with the experimental assay.

    • Employ a solubilization technique: For higher concentrations, utilize one of the solubilization methods detailed in the experimental protocols below, such as cyclodextrin (B1172386) complexation, liposomal encapsulation, or solid dispersion.

Problem 2: Inconsistent results in biological assays.

  • Cause: This could be due to partial precipitation of this compound, leading to variations in the effective concentration. The compound may also adhere to plasticware.

  • Solution:

    • Visually inspect for precipitation: Before and during the experiment, carefully check for any signs of precipitation (cloudiness, visible particles).

    • Use low-adhesion plasticware: If available, use low-protein-binding or siliconized tubes and plates.

    • Prepare fresh solutions: Prepare this compound solutions immediately before use to minimize the risk of precipitation over time.

    • Incorporate a surfactant: A low concentration of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) can help maintain this compound in solution. The concentration should be optimized to avoid interference with the assay.

Problem 3: Difficulty preparing a stock solution.

  • Cause: this compound is a solid and may be slow to dissolve, even in organic solvents.

  • Solution:

    • Use an appropriate solvent: As indicated in Table 1, DMSO, methanol, and acetonitrile are effective solvents.

    • Apply gentle heating and sonication: Warming the solution slightly (e.g., to 37°C) and using a sonicator can aid in the dissolution of solid this compound. Avoid excessive heat to prevent potential degradation.

Experimental Protocols for Enhancing this compound Solubility

The following are detailed methodologies for common solubilization techniques. These protocols are adapted from methods used for eugenol and other poorly soluble phenolic compounds and should be optimized for this compound.

Protocol 1: Cyclodextrin Inclusion Complexation

This method involves encapsulating the hydrophobic this compound molecule within the hydrophilic cavity of a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Lyophilizer (optional)

Methodology:

  • Phase Solubility Study (for optimization):

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 40 mM).[9]

    • Add an excess amount of this compound to each solution.

    • Stir the suspensions at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

    • Filter the solutions to remove undissolved this compound.

    • Determine the concentration of dissolved this compound in each filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the complexation efficiency and the required molar ratio. A 1:1 molar ratio is a common starting point for eugenol.[10][11]

  • Preparation of the Inclusion Complex (Lyophilization Method):

    • Based on the phase solubility study, dissolve HP-β-CD in distilled water to achieve the desired molar ratio with this compound (e.g., 1:1).[9]

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.

    • Continue stirring for 24-48 hours at room temperature.

    • Freeze the resulting solution and lyophilize to obtain a dry powder of the this compound-HP-β-CD inclusion complex. This powder can be readily dissolved in aqueous solutions.

Table 2: Example Molar Ratios for Cyclodextrin Complexation of Eugenol (Adaptable for this compound)

CompoundCyclodextrinMolar Ratio (Guest:Host)Reference
EugenolHP-β-CD1:1[9]
EugenolM-β-CD1:1[10]
EugenolHP-γ-CD1:1[10]
Protocol 2: Liposomal Formulation

This protocol describes the preparation of liposomes to encapsulate this compound, improving its dispersibility in aqueous media.

Materials:

Methodology (Thin-Film Hydration Method):

  • Dissolve this compound, phospholipids, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. A common lipid-to-cholesterol ratio is 2:1.[12]

  • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the film under a stream of nitrogen or under vacuum to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle agitation.

  • To obtain unilamellar vesicles of a defined size, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

Table 3: Example Compositions for Liposomal Encapsulation of Eugenol Derivatives (Adaptable for this compound)

Active CompoundLipid CompositionLipid:Cholesterol RatioEncapsulation Efficiency (%)Reference
EugenolDSPC2:1Up to 94.34[12][13]
EugenolDMPC2:1Up to 78.63[12][13]
Eugenol DerivativeEgg-PC:Cholesterol70:3088.8[14]
Protocol 3: Solid Dispersion

This technique involves dispersing this compound in a hydrophilic polymer matrix to enhance its dissolution rate.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), Soluplus®)

  • Organic solvent (e.g., ethanol, methanol, dichloromethane)

  • Rotary evaporator or spray dryer

Methodology (Solvent Evaporation Method):

  • Dissolve both this compound and the hydrophilic polymer in a common organic solvent. The drug-to-carrier ratio should be optimized; common starting ratios range from 1:1 to 1:6.[15]

  • Remove the solvent using a rotary evaporator to obtain a solid mass.

  • Further dry the solid dispersion under vacuum to remove residual solvent.

  • The resulting solid can be ground into a powder, which should exhibit improved wettability and dissolution in aqueous media compared to pure this compound.

Table 4: Example Drug-to-Carrier Ratios for Solid Dispersions (General Guidance)

Drug TypeCarrierDrug:Carrier RatioReference
Poorly Soluble DrugPEG 60001:3 to 1:6 (molar)[15]
FenbendazoleSoluplus®1:4 (weight)[16]
Poorly Soluble DrugPolymer/Carrier1:1 and 1:2[17]

Signaling Pathway and Experimental Workflow Diagrams

Antioxidant Activity of this compound

This compound, as a phenolic compound, is expected to exert its antioxidant effects through mechanisms common to this class of molecules, such as radical scavenging.[18][19][20] The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response.

Antioxidant_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change This compound This compound This compound->Keap1 May interact with Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->Oxidative_Stress Neutralizes ROS

Caption: Proposed antioxidant mechanism of this compound via the Nrf2 signaling pathway.

Antiprotozoal Activity against Trypanosoma cruzi

This compound has shown activity against Trypanosoma cruzi.[1] The mechanisms of action of trypanocidal drugs often involve the generation of free radicals or interference with the parasite's unique metabolic pathways.[21]

Antiprotozoal_Mechanism cluster_mechanisms Potential Mechanisms of Action This compound This compound T_cruzi Trypanosoma cruzi (parasite) This compound->T_cruzi Targets ROS Generation of Reactive Oxygen Species (ROS) T_cruzi->ROS Possible Induction Metabolism Inhibition of Parasite-Specific Metabolism (e.g., sterol biosynthesis) T_cruzi->Metabolism Possible Inhibition Membrane Disruption of Plasma Membrane Integrity T_cruzi->Membrane Possible Disruption Parasite_Death Parasite Death ROS->Parasite_Death Metabolism->Parasite_Death Membrane->Parasite_Death

Caption: Potential mechanisms of antiprotozoal action of this compound against T. cruzi.

Experimental Workflow for Solubility Enhancement

The following workflow outlines the general steps for addressing this compound solubility issues in an experimental setting.

Solubility_Workflow Start Start: this compound Solubility Issue Assess_Concentration Assess Required Concentration Start->Assess_Concentration Low_Concentration Low Concentration Sufficient? Assess_Concentration->Low_Concentration Use_Cosolvent Use Co-solvent (e.g., <1% DMSO) Low_Concentration->Use_Cosolvent Yes High_Concentration High Concentration Required Low_Concentration->High_Concentration No Experiment Proceed with Experiment Use_Cosolvent->Experiment Choose_Method Choose Solubilization Method High_Concentration->Choose_Method Cyclodextrin Cyclodextrin Complexation Choose_Method->Cyclodextrin Liposome Liposomal Formulation Choose_Method->Liposome Solid_Dispersion Solid Dispersion Choose_Method->Solid_Dispersion Optimize Optimize Formulation (e.g., ratio, components) Cyclodextrin->Optimize Liposome->Optimize Solid_Dispersion->Optimize Characterize Characterize Formulation (e.g., size, encapsulation efficiency) Optimize->Characterize Characterize->Experiment

Caption: Logical workflow for selecting a suitable method to overcome this compound solubility issues.

References

Stability of Dieugenol under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Dieugenol

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound under various experimental and storage conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For maximum stability, solid this compound should be stored at -20°C.[1] Under these conditions, it is reported to be stable for at least four years.[1] As a precautionary measure based on its analogue eugenol, it is also highly recommended to protect it from light.[2]

Q2: My solid this compound was shipped at room temperature. Is its integrity compromised?

Shipping this compound at ambient temperature for short durations, particularly within the continental US, is a standard practice and should not compromise its integrity.[1] However, upon receipt, it should be immediately transferred to the recommended -20°C storage condition for long-term preservation.

Q3: What are the primary environmental factors that can cause this compound to degrade?

Based on data from its close structural analogue, eugenol, the primary factors that induce degradation are exposure to light (especially UV), elevated temperatures, and oxidizing agents.[2] The phenolic hydroxyl groups and allyl side chains in the molecule are susceptible to oxidation.[2] The stability can also be influenced by pH, with potential for increased reactivity in basic conditions.[2][3]

Q4: How stable is this compound when prepared in a solvent?

The stability of this compound in solution is significantly lower than in its solid form. For its deuterated analogue, eugenol-d3, stability in solution is estimated to be up to one month at -20°C and up to six months at -80°C.[2] To prevent solvent evaporation and concentration changes, airtight containers are essential. For critical quantitative experiments, it is best practice to prepare fresh solutions from solid stock.

Troubleshooting Guides

Issue 1: Unexpected peaks are appearing in the chromatogram of my this compound standard.

  • Possible Cause: Degradation of the this compound sample. Exposure to light, elevated temperature, or oxidizing agents can create degradation products that will appear as new peaks in HPLC or GC-MS analysis.

  • Troubleshooting Steps:

    • Verify Storage: Confirm that the stock this compound (both solid and any prepared solutions) has been stored at the correct temperature (-20°C or lower) and protected from light using amber vials or by wrapping containers in foil.[2]

    • Use Fresh Solution: Prepare a new solution from your solid this compound stock that has been properly stored. Re-run the analysis. If the extraneous peaks disappear, your previous working solution had likely degraded.

    • Check Solvents: Ensure that the solvents used for preparing the solution are of high purity and free from peroxide impurities, which can accelerate oxidative degradation.[2]

    • Perform a Purity Check: If you suspect the solid stock has degraded, perform a purity analysis using a validated, stability-indicating method (see protocols below) and compare it to the certificate of analysis provided by the supplier.

Issue 2: I am observing poor reproducibility in my experiments that use a this compound standard.

  • Possible Cause: Inconsistent concentration of your this compound standard due to degradation between experiments or solvent evaporation.

  • Troubleshooting Steps:

    • Adopt a Strict Solution Protocol: Do not use the same stock solution for an extended period. For highest accuracy, prepare fresh solutions daily or for each experimental batch from a properly stored solid sample.

    • Use Airtight Containers: When storing solutions, even for a short term, use vials with tight-fitting septa or caps (B75204) to prevent solvent evaporation, which would artificially increase the concentration of this compound.[2]

    • Control Environmental Conditions: Ensure that working solutions are not left on the benchtop under direct light or near heat sources for prolonged periods during experimental setup.

Quantitative Data Summary

The following tables summarize stability data gathered from studies on this compound analogues, providing a strong basis for recommended handling.

Table 1: Recommended Storage Conditions and Stability of this compound and Analogues

Compound FormStorage TemperatureDurationKey Considerations
This compound (Solid) -20°C≥ 4 yearsProtect from light[1][2]
Eugenol-d3 (Neat) -20°CUp to 3 yearsProtect from light[2]
Eugenol-d3 (Neat) 4°CUp to 2 yearsProtect from light[2]
Eugenol-d3 (In Solvent) -80°CUp to 6 monthsUse airtight containers[2]
Eugenol-d3 (In Solvent) -20°CUp to 1 monthUse airtight containers[2]

Table 2: Influence of Environmental Factors on Eugenol Stability (Qualitative)

FactorEffect on StabilityRecommended Action
Light (UV) Induces photochemical reactions and degradation.[2]Store in amber vials or protect from light.[2]
Temperature Accelerates degradation, with significant breakdown at high temperatures.[2]Store at low temperatures (-20°C recommended).[1]
Oxidizing Agents The phenolic hydroxyl and allyl groups are susceptible to oxidation.[2]Use high-purity solvents; avoid contact with oxidizing agents.
pH Ionization at basic pH can alter reactivity and degradation pathways.[2][3]Maintain a controlled pH environment, avoiding strongly alkaline conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

To validate that your analytical method is "stability-indicating," a forced degradation study should be performed to generate potential degradation products.

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for a specified period (e.g., 2-4 hours). Neutralize before analysis.[2]

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for a specified period. Neutralize before analysis.[2]

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[2]

  • Thermal Degradation: Heat the solid this compound or a solution at an elevated temperature (e.g., 80-100°C), below its melting point.

  • Photodegradation: Expose the solution in a clear vial to a UV light source.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your analytical method (e.g., HPLC). The method is considered stability-indicating if all degradation product peaks are successfully separated from the parent this compound peak.

Protocol 2: Stability Analysis by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).[2]

  • Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water (a common starting point is 60:40 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: Approximately 280 nm, which is near the maximum absorbance for eugenol.[2]

  • Procedure: Inject the prepared sample and monitor the peak area of this compound over time under the chosen storage condition. A decrease in the peak area relative to the initial time point indicates degradation.

Visualizations: Workflows and Pathways

The diagrams below illustrate key logical and experimental workflows for assessing this compound stability.

Temp Temperature (e.g., -20°C, 4°C, 25°C) Degraded Degraded this compound + Degradation Products Temp->Degraded Light Light Exposure (Dark vs. Light) Light->Degraded pH pH Level (Acidic, Neutral, Basic) pH->Degraded Oxidant Oxidizing Agents (e.g., O₂, H₂O₂) Oxidant->Degraded Stable Stable this compound ValidData Accurate & Reproducible Experimental Data Stable->ValidData InvalidData Inaccurate & Inconsistent Experimental Data Degraded->InvalidData

Caption: Logical impact of storage conditions on this compound stability and data integrity.

cluster_stress Forced Degradation (Stress Conditions) start Start: This compound Sample prep Prepare Solutions in Methanol/Acetonitrile start->prep acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base ox Oxidation (3% H₂O₂) prep->ox photo Photodegradation (UV Light) prep->photo control Unstressed Control (Stored Properly) prep->control analysis Analyze All Samples (HPLC or GC-MS) acid->analysis base->analysis ox->analysis photo->analysis control->analysis end Evaluate Results: Separate parent peak from degradants? analysis->end

References

Technical Support Center: Dieugenol Separation by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the separation of eugenol (B1671780) by chromatography.

A Note on Terminology: The information provided pertains to eugenol. The term "dieugenol" may refer to a dimer of eugenol or be a less common synonym. The troubleshooting advice for eugenol is likely applicable to closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques used for eugenol separation?

A1: Eugenol is commonly analyzed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).[1] Reverse-phase HPLC (RP-HPLC) is a frequently used method for the quantification of eugenol.[2][3] GC is also a standard technique, often coupled with mass spectrometry (GC-MS) for identification.[4] TLC is a simpler, cost-effective method often used for qualitative analysis and screening.[5]

Q2: My eugenol peak is tailing in my HPLC analysis. What could be the cause?

A2: Peak tailing in HPLC can be caused by several factors. These include secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase. For phenolic compounds like eugenol, interactions with residual silanols on the silica-based stationary phase are a common cause of tailing.

Q3: I am not getting good separation between eugenol and other components in my sample using TLC. What can I do?

A3: Poor separation in TLC can be addressed by optimizing the mobile phase. If your compounds are too close to the baseline, the eluent may not be polar enough. Conversely, if they are too close to the solvent front, the eluent is likely too polar.[6] For separating eugenol from similar compounds like acetyl eugenol, adding a small amount of triethylamine (B128534) to the mobile phase can improve separation by basifying the mobile phase.[4]

Q4: I am observing ghost peaks in my GC analysis of eugenol. What is the likely source?

A4: Ghost peaks in GC can arise from several sources, including sample carryover from previous injections, contamination in the injector or detector, or bleed from the column's stationary phase.[7] Ensuring proper cleaning of the injector liner and using high-purity carrier gas can help mitigate this issue.[8]

Troubleshooting Guides

HPLC Troubleshooting
ProblemPossible CauseSuggested Solution
Poor Peak Resolution Inappropriate mobile phase composition.Optimize the mobile phase. For reversed-phase HPLC, adjusting the ratio of the organic solvent (e.g., methanol (B129727) or acetonitrile) to water can improve separation.[9] Changing the pH of the mobile phase can also be effective if the compounds have different pKa values.[9]
Column degradation.Loss of resolution can indicate column aging.[10] Consider regenerating or replacing the column.
Peak Tailing Secondary interactions with the stationary phase.For basic compounds, adding a small amount of a competing base like triethylamine to the mobile phase can reduce tailing. For acidic compounds, adding an acid like formic or acetic acid can help.[6]
Column overload.Reduce the injection volume or the concentration of the sample.[11]
Retention Time Shifts Changes in mobile phase composition.Ensure consistent and accurate preparation of the mobile phase.[10]
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Column equilibration issues.Ensure the column is properly equilibrated with the mobile phase before injecting the sample.[12]
High Backpressure Blocked frit or column contamination.Backflush the column or replace the inlet frit.[13][14] Filtering samples before injection can prevent particulate matter from clogging the system.
Precipitated buffer in the mobile phase.Ensure the buffer is fully dissolved in the mobile phase. Mismatched solvents can cause precipitation.[15]
GC Troubleshooting
ProblemPossible CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) Column overload.Reduce the amount of sample injected or use a column with a higher capacity.[8]
Improper column installation.Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions.[8][16]
Active sites in the inlet or column.Use a deactivated inlet liner and a column suitable for the analysis of polar compounds.[8]
No Peaks or Low Sensitivity Leak in the system.Check for leaks in the carrier gas lines, fittings, and septum.[17]
Incorrect injector or detector temperature.Optimize the temperatures of the injector and detector.
Column contamination or degradation.Bake out the column at a high temperature (within its limits) to remove contaminants. If performance does not improve, the column may need to be replaced.[17]
Baseline Drift or Noise Contaminated carrier gas.Use high-purity gas and install appropriate filters.[17]
Column bleed.This can occur at high temperatures. Ensure the operating temperature is within the column's recommended range. Conditioning the column can also help.[16][17]
Contaminated detector.Clean the detector according to the manufacturer's instructions.[8]
TLC Troubleshooting
ProblemPossible CauseSuggested Solution
Streaking or Elongated Spots Sample is overloaded.Dilute the sample before spotting it on the TLC plate.[6][11]
Sample is not fully soluble in the mobile phase.Choose a mobile phase in which the sample is more soluble.
Compound is acidic or basic.For acidic compounds, add a small amount of acetic or formic acid to the mobile phase. For basic compounds, add triethylamine or ammonia.[6]
Spots Not Visible Sample is too dilute.Concentrate the sample or apply the spot multiple times, allowing the solvent to dry between applications.[6]
Compound is not UV-active.Use a different visualization technique, such as staining.[6]
Poor Separation (Spots too close together) Incorrect mobile phase polarity.If spots are near the baseline, increase the polarity of the mobile phase. If spots are near the solvent front, decrease the polarity.[6]
Overloading of the TLC plate.Ensure that the sample is not too concentrated when spotted.[4]

Experimental Protocols

Protocol 1: High-Performance Thin-Layer Chromatography (HPTLC) for Eugenol Quantification

This protocol is adapted from a validated method for the quantification of eugenol.[18]

  • Stationary Phase: Silica gel pre-coated TLC aluminum plates 60F-254.

  • Mobile Phase: Methanol: Distilled water (6:4, v/v).

  • Sample Preparation: Prepare a stock solution of eugenol in methanol. Spot the sample onto the HPTLC plate.

  • Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.

  • Detection: Perform densitometric analysis at a wavelength of 280 nm.[18] The Rf value for eugenol is approximately 0.58.[18]

Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Eugenol Quantification

This protocol is based on a validated RP-HPLC method for eugenol estimation.[2]

  • Column: Cosmosil C18 column.

  • Mobile Phase: Methanol: Distilled water (60:40, v/v).

  • Flow Rate: 1 mL/min.

  • Detection: Photodiode array (PDA) detector at 215 nm.[2]

  • Sample Preparation: Prepare standard and sample solutions of eugenol in the mobile phase.

  • Injection Volume: Typically 20 µL.

  • Analysis: The method should be validated for linearity, accuracy, precision, LOD, and LOQ as per ICH guidelines.[2]

Visualizations

Troubleshooting_Workflow start Problem Observed (e.g., Poor Peak Shape, Retention Time Shift) check_system Check System Parameters (Pressure, Flow Rate, Temperature) start->check_system check_mobile_phase Verify Mobile Phase (Composition, pH, Freshness) start->check_mobile_phase check_column Inspect Column (Age, Contamination, Voids) start->check_column check_sample Evaluate Sample (Concentration, Solvent, Stability) start->check_sample isolate_problem Isolate the Cause check_system->isolate_problem check_mobile_phase->isolate_problem check_column->isolate_problem check_sample->isolate_problem implement_solution Implement Solution (e.g., Change Mobile Phase, Replace Column) isolate_problem->implement_solution verify_fix Verify Resolution implement_solution->verify_fix verify_fix->start Problem Persists end Problem Solved verify_fix->end

Caption: A general workflow for troubleshooting chromatographic issues.

Peak_Tailing_Diagnosis start Peak Tailing Observed overload Is Sample Concentrated? start->overload reduce_conc Reduce Concentration/ Injection Volume overload->reduce_conc Yes secondary_interactions Secondary Interactions with Stationary Phase? overload->secondary_interactions No solved Problem Resolved reduce_conc->solved modify_mp Modify Mobile Phase (e.g., add modifier, change pH) secondary_interactions->modify_mp Yes column_issue Column Degradation? secondary_interactions->column_issue No modify_mp->solved replace_column Regenerate or Replace Column column_issue->replace_column Yes column_issue->solved No replace_column->solved

Caption: A logical flowchart for diagnosing the cause of peak tailing.

References

Technical Support Center: Optimizing Reaction Conditions for Dieugenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of Dieugenol and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound from Eugenol (B1671780) dimerization is consistently low. What are the common causes and solutions?

A1: Low yields in Eugenol dimerization are a frequent issue. Several factors can contribute to this problem:

  • Sub-optimal Catalyst: The choice and amount of catalyst are critical. While traditional catalysts like ferric chloride (FeCl3) have been used, they often result in moderate yields (around 30%).[1] Modern methods offer significant improvements. For instance, using CuCl(OH)/trimethylenediamine (TMEDA) in dichloromethane (B109758) can achieve yields of approximately 79%.[2]

  • Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. Oxidative coupling reactions are sensitive to these parameters. Ensure the temperature is controlled as specified in the protocol and that the reaction is allowed to proceed for the optimal duration.

  • Starting Material Purity: The purity of the starting Eugenol is paramount. Impurities can interfere with the catalytic process or lead to unwanted side reactions. It is recommended to use freshly distilled Eugenol prior to the reaction.[3]

  • Oxygen Exposure: Some dimerization reactions, particularly those following a radical mechanism, can be influenced by the presence of oxygen.[3] The reaction may need to be performed under an inert atmosphere (e.g., Nitrogen or Argon) or, conversely, may require controlled exposure to air, depending on the specific catalytic system.[2]

Q2: I am observing the formation of multiple products and polymers. How can I improve the selectivity for the desired this compound derivative?

A2: Poor selectivity often results from the high reactivity of the radical intermediates formed during oxidative dimerization.

  • Catalyst Selection: Biocatalytic methods using enzymes like laccase or peroxidase can offer higher selectivity under milder conditions compared to some classical chemical methods.[1] Laccase, for example, has been used to synthesize Dehydrothis compound (DHIE) with a 41% yield, producing a mixture that also contained tetrameric compounds.[1]

  • Controlled Addition of Reagents: Slowly adding the oxidizing agent or catalyst can help maintain a low concentration of radical intermediates, thus minimizing polymerization and the formation of higher-order oligomers.

  • Solvent Choice: The solvent can influence the stability and reactivity of intermediates. Experimenting with different solvents, such as tetrahydrofuran (B95107) (THF) or dichloromethane, may improve selectivity.[1]

Q3: What are the most effective and environmentally friendly methods for synthesizing this compound?

A3: Green chemistry approaches are gaining prominence for this compound synthesis.

  • Biocatalysis: This method uses enzymes like peroxidase and laccase, which operate under mild and environmentally friendly conditions, avoiding the use of metal catalysts.[1] Yields using biocatalysis can range from 20% to as high as 98%.[1]

  • Electrochemical Synthesis: An electrochemical approach for the dehydrodimerization of eugenol has been developed using reticulated vitreous carbon (RVC) electrodes in methanol (B129727). This method avoids halogenated solvents and common oxidizers like potassium ferricyanide, offering a high reaction mass efficiency.[4]

Q4: I am attempting to modify the phenolic hydroxyl group of this compound, but the reaction is not proceeding. What should I check?

A4: Reactions involving the phenolic hydroxyl group, such as etherification or esterification, can be hindered by several factors.

  • Base Strength: A sufficiently strong base is required to deprotonate the phenolic hydroxyl group. Common choices include potassium carbonate (K2CO3) or sodium hydroxide (B78521) (NaOH).[1][5] Ensure the base is anhydrous and used in the correct stoichiometric amount.

  • Solvent: Polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile (B52724) are typically effective for these reactions.[1][5]

  • Steric Hindrance: The hydroxyl group in this compound derivatives can be sterically hindered. This may require longer reaction times, elevated temperatures, or the use of a more reactive electrophile.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for different synthetic approaches to this compound (Dehydrothis compound) and its derivatives.

Table 1: Comparison of Catalytic Systems for Eugenol/Isoeugenol Dimerization

Catalyst/MethodSubstrateSolventReaction TimeYield (%)Reference
Ferric Chloride (FeCl₃)IsoeugenolEthanol-WaterNot Specified30%[1]
Cerium Ammonium (B1175870) Nitrate (B79036) (CAN)IsoeugenolTetrahydrofuran0.5 h81%[1]
Iodobenzene Diacetate (IDA)IsoeugenolDichloromethaneNot Specified35%[1]
Laccase (from Rhus vernicifera)IsoeugenolNot SpecifiedNot Specified41%[1]
CuCl(OH)/TMEDAEugenolDichloromethaneNot Specified~79%[2]
Electrochemical MethodEugenolMethanolNot SpecifiedHigh RME[4]

Table 2: Conditions for Synthesis of Selected this compound Derivatives

Derivative TypeReagentsSolventConditionsYield (%)Reference
Methyl EtherMethyl Iodide, K₂CO₃AcetoneNot SpecifiedNot Specified[1]
Acetate (B1210297) EsterAcetic Anhydride, PyridineTetrahydrofuranNot Specified18%[1]
Benzyl EtherBenzyl Halide, K₂CO₃DimethylformamideNot SpecifiedNot Specified[1]
1,2,3-TriazoleAr-N₃, Na-Ascorbate, CuSO₄·5H₂OEthanol (B145695)/Water50 °C, 24-48 h33-88%[5]

Experimental Protocols & Visualizations

General Experimental Workflow

The diagram below illustrates a typical workflow for the synthesis, purification, and analysis of a this compound derivative.

G cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Prepare Reactants (Eugenol, Catalyst, Solvent) reaction Run Reaction (Controlled Temp. & Time) start->reaction quench Quench Reaction reaction->quench extract Solvent Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry evaporate Solvent Evaporation dry->evaporate purify Column Chromatography evaporate->purify characterize Characterization (NMR, MS, FTIR) purify->characterize end Pure this compound Derivative characterize->end

Caption: General workflow for this compound derivative synthesis.

Protocol 1: Oxidative Dimerization of Isoeugenol using CAN[1]
  • Preparation: Dissolve Isoeugenol in tetrahydrofuran (THF) in a round-bottom flask.

  • Reaction: Cool the solution in an ice bath. Add cerium ammonium nitrate (CAN) (1.5 mol equivalent) portion-wise over 10 minutes while stirring.

  • Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via silica (B1680970) gel column chromatography to obtain Dehydrodiisoeugenol (DHIE).

Protocol 2: Synthesis of a 1,2,3-Triazole Eugenol Derivative[5]

This is a two-step process involving propargylation of eugenol followed by a cycloaddition.

Step A: Propargylation of Eugenol

  • Preparation: Add eugenol (1.0 equiv) and sodium hydroxide (1.0 equiv) to methanol (approx. 6 mL per mmol of eugenol) in a round-bottom flask.

  • Reaction: Stir the mixture at 40 °C for 30 minutes. Remove the methanol under reduced pressure.

  • Addition: Under a nitrogen atmosphere, add acetonitrile (approx. 10 mL per mmol of eugenol) followed by the slow addition of propargyl bromide (1.2 equiv).

  • Completion: Stir the reaction mixture at room temperature for 24 hours. Monitor by TLC.

  • Work-up: Once complete, remove the solvent under reduced pressure and purify by column chromatography to yield the terminal alkyne intermediate.

Step B: Azide-Alkyne Cycloaddition

  • Preparation: In a round-bottom flask, combine the alkyne from Step A (1.0 equiv), the desired azide (B81097) (1.0 equiv), sodium ascorbate (B8700270) (0.4 equiv), distilled water (1 mL per mmol of alkyne), and ethanol (1 mL per mmol of alkyne).

  • Catalyst Addition: Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.2 equiv) to the mixture.

  • Reaction: Stir the resulting mixture vigorously at room temperature for 24-48 hours.

  • Work-up: Upon completion (monitored by TLC), extract the mixture with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to obtain the final 1,2,3-triazole derivative.

Troubleshooting Logic Diagram

This diagram provides a logical path to troubleshoot common synthesis problems.

G start Problem Encountered problem_yield Low or No Yield start->problem_yield problem_selectivity Impure Product / Multiple Spots on TLC start->problem_selectivity check_reagents Check Reagent Purity & Stoichiometry problem_yield->check_reagents check_catalyst Verify Catalyst Activity & Loading problem_yield->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) problem_yield->check_conditions problem_selectivity->check_conditions Control reagent addition rate check_workup Optimize Work-up & Purification problem_selectivity->check_workup solution_reagents Use Pure/Fresh Reagents Adjust Stoichiometry check_reagents->solution_reagents solution_catalyst Use Fresh Catalyst Optimize Loading check_catalyst->solution_catalyst solution_conditions Adjust Temp/Time Use Inert Atmosphere check_conditions->solution_conditions solution_purification Modify Chromatography (Solvent System, Gradient) check_workup->solution_purification

Caption: Troubleshooting guide for this compound synthesis.

References

Technical Support Center: Quantification of Dieugenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Dieugenol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: In the context of analytical chemistry, particularly in methods like liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest (this compound).[1] These components can include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound, leading to either a suppressed or enhanced signal compared to a pure standard solution.[2][3] This can significantly compromise the accuracy, precision, and sensitivity of the quantification, potentially leading to erroneous results.[2][4]

Q2: What are the common sources of matrix effects in biological samples for this compound analysis?

A2: When analyzing this compound in biological matrices such as plasma, serum, or tissue homogenates, several endogenous components are known to cause matrix effects. Phospholipids from cell membranes are a major contributor to ion suppression.[5] Other sources include salts, urea, and endogenous metabolites that may co-elute with this compound during chromatographic separation.[6]

Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A3: A standard method for quantitatively assessing matrix effects is the post-extraction spike method.[3][7] This involves comparing the peak response of this compound in a blank matrix extract that has been spiked with a known concentration of the analyte to the response of a pure standard solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution) [2]

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

A qualitative assessment can be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[7]

Q4: What is a stable isotope-labeled internal standard, and how does it help compensate for matrix effects in this compound quantification?

A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)).[8] For instance, Eugenol-d3, a deuterated form of a related compound, has been used as an internal standard.[9] Because the SIL internal standard is chemically almost identical to the analyte, it co-elutes and experiences nearly the same degree of matrix effects during sample preparation and ionization.[3][4] By calculating the ratio of the this compound signal to the SIL internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor reproducibility of this compound quantification between samples. Variable matrix effects between different sample lots or individuals.1. Implement a Stable Isotope-Labeled (SIL) Internal Standard: This is the most effective way to compensate for sample-to-sample variations in matrix effects.[4] 2. Optimize Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][10] 3. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.
Low this compound signal (ion suppression). Co-elution of interfering compounds, particularly phospholipids, from the biological matrix.1. Improve Chromatographic Separation: Modify the HPLC gradient, mobile phase composition, or column chemistry to better separate this compound from matrix components.[1] 2. Enhance Sample Cleanup: Use targeted sample preparation methods to remove the specific interfering class of compounds (e.g., phospholipid removal plates).[5] 3. Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, ensure the this compound concentration remains above the lower limit of quantification.[11]
Inconsistent recovery of this compound during sample preparation. Inefficient extraction from the biological matrix.1. Optimize Extraction Protocol: Experiment with different solvents, pH conditions, and extraction times for LLE or different sorbents and elution solvents for SPE. 2. Use a SIL Internal Standard: Adding the SIL internal standard at the very beginning of the sample preparation process will help to correct for recovery losses.
High this compound signal (ion enhancement). Co-eluting matrix components are enhancing the ionization efficiency of this compound.1. Improve Chromatographic Separation: As with ion suppression, optimizing the chromatography to separate this compound from the enhancing components is crucial. 2. Refine Sample Preparation: A more selective sample preparation method can remove the components causing ion enhancement.

Quantitative Data on Matrix Effect Evaluation

The following table provides a representative example of how to present quantitative data for matrix effect evaluation. The values are illustrative and will vary depending on the specific matrix and analytical method.

Analyte Matrix Sample Preparation Method Matrix Factor (MF) Interpretation IS-Normalized MF *
This compoundHuman PlasmaProtein Precipitation0.45Significant Ion Suppression0.98
This compoundHuman PlasmaLiquid-Liquid Extraction0.78Moderate Ion Suppression1.01
This compoundHuman PlasmaSolid-Phase Extraction0.92Minimal Ion Suppression0.99
This compoundRat UrineDilute and Shoot1.25Ion Enhancement1.02

*IS-Normalized MF = (MF of Analyte) / (MF of SIL Internal Standard). An IS-Normalized MF close to 1.0 indicates effective compensation for the matrix effect by the internal standard.[7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is a general guideline and may require optimization.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of the this compound-SIL internal standard working solution.

    • Vortex briefly to mix.

  • Extraction:

    • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

    • Vortex to ensure the analyte is fully dissolved.

    • Transfer to an autosampler vial for injection.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general framework for SPE and should be optimized for the specific SPE cartridge and analyte properties.

  • Conditioning:

    • Condition the SPE cartridge (e.g., a C18 or polymeric sorbent) by passing 1 mL of methanol (B129727) through it.

  • Equilibration:

    • Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Pre-treat 200 µL of plasma by adding 10 µL of the this compound-SIL internal standard and mixing. Dilute the sample with 200 µL of 2% phosphoric acid in water.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow start Start: Biological Sample (e.g., Plasma) add_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) start->add_is sample_prep Sample Preparation add_is->sample_prep ppt Protein Precipitation sample_prep->ppt Simple lle Liquid-Liquid Extraction sample_prep->lle Intermediate spe Solid-Phase Extraction sample_prep->spe Complex analysis LC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis data_proc Data Processing (Ratio of Analyte to IS) analysis->data_proc result Final Concentration data_proc->result signaling_pathway This compound This compound nfkb NF-κB This compound->nfkb Inhibits nod1 NOD1 This compound->nod1 Inhibits nrf2 NRF2 This compound->nrf2 Activates apoptosis Apoptosis This compound->apoptosis Induces inflammation Inflammatory Response nfkb->inflammation Promotes nod1->nfkb oxidative_stress Oxidative Stress Response Genes nrf2->oxidative_stress Induces

References

Technical Support Center: Dehydrodieugenol Experimental Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of dehydrodieugenol during experiments.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary factors that cause dehydrothis compound degradation during experiments?

Dehydrothis compound, a phenolic compound, is susceptible to degradation from several environmental factors. The primary causes are exposure to light, elevated temperatures, oxygen, and non-optimal pH levels.[1][2] As a neolignan, it is particularly sensitive to photo-oxidation when exposed to UV or visible light.[2][3] High temperatures accelerate oxidative and other degradation reactions, while oxygen can directly lead to the oxidation of the phenolic hydroxyl groups.[2][4] Furthermore, the stability of phenolic compounds is often pH-dependent, with alkaline conditions potentially leading to ionization and increased reactivity.[2][5]

Dehydrothis compound Dehydrothis compound (Stable) Degradation Degradation Products (e.g., Quinones, Oligomers) Dehydrothis compound->Degradation Degradation Pathways Light Light Exposure (UV, Visible) Light->Degradation Photodegradation Temp Elevated Temperature (>40°C) Temp->Degradation Thermal Degradation Oxygen Oxygen (Atmospheric) Oxygen->Degradation Oxidation pH Extreme pH (Especially Alkaline) pH->Degradation pH-Induced Degradation

Caption: Key pathways leading to the degradation of dehydrothis compound.

FAQ 2: How should I prepare and store dehydrothis compound stock solutions to ensure long-term stability?

Proper storage is critical to maintaining the integrity of dehydrothis compound. For long-term stability of at least four years, it should be stored as a solid at -20°C.[6][7][8] Solutions should also be stored at -20°C in airtight, light-protected containers.

Table 1: Recommended Storage Conditions for Dehydrothis compound

FormTemperatureContainerAtmosphereDuration
Solid -20°CAirtight vialStandard≥ 4 years[8]
In Solution -20°CAmber glass vial or vial wrapped in foilInert (N₂ or Ar)Weeks to Months

Troubleshooting Guides

Issue: My dehydrothis compound appears to be degrading during my experimental procedure.

This guide provides a systematic approach to identifying and mitigating the cause of degradation.

start Start: Degradation Suspected check_light Is the experiment protected from light? start->check_light protect_light Action: Use amber vials or cover with foil. check_light->protect_light No check_temp Is temperature controlled and minimized? check_light->check_temp Yes protect_light->check_temp control_temp Action: Use ice baths or a cold room. check_temp->control_temp No check_oxygen Is the experiment exposed to air? check_temp->check_oxygen Yes control_temp->check_oxygen purge_oxygen Action: Purge solvents with N₂ or Ar. Work in a glovebox. check_oxygen->purge_oxygen Yes check_ph Is the solution pH extreme (esp. > 8)? check_oxygen->check_ph No purge_oxygen->check_ph control_ph Action: Use a buffer system to maintain pH 4-7. check_ph->control_ph Yes reassess Re-run experiment and analyze for degradation. check_ph->reassess No control_ph->reassess

Caption: Troubleshooting workflow for preventing dehydrothis compound degradation.

Troubleshooting Steps:

  • Protect from Light: Phenolic compounds can degrade when exposed to sunlight or artificial light.[1]

    • Solution: Conduct experiments in amber glass vials or wrap containers in aluminum foil. Minimize exposure to direct light sources.

  • Control Temperature: High temperatures significantly accelerate the rate of chemical degradation.[4] For many phenolic compounds, temperatures above 40°C can cause notable degradation.[1]

    • Solution: Perform reactions on ice or in a temperature-controlled environment whenever possible. Avoid unnecessary heating.

  • Minimize Oxygen Exposure: Oxidation is a major degradation pathway for phenolic compounds.[1]

    • Solution: Before starting the experiment, de-gas all solvents by bubbling an inert gas like nitrogen or argon through them. If the experiment is highly sensitive, perform it in a glovebox under an inert atmosphere.

  • Manage pH: Extreme pH levels, particularly alkaline conditions, can catalyze the degradation of phenolic compounds.[5][9]

    • Solution: Ensure the pH of your experimental solution is within a stable range, typically between pH 4 and 7.[10] Use appropriate buffer systems if necessary to maintain a consistent pH.

FAQ 3: How can I confirm and quantify the degradation of dehydrothis compound in my samples?

A stability-indicating analytical method is essential to separate and quantify the intact dehydrothis compound from its degradation products.[11] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[11][12]

Table 2: General Parameters for a Stability-Indicating HPLC-UV Method

ParameterTypical SettingPurpose
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)[13]Separates compounds based on polarity.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic or acetic acid)[13]Elutes dehydrothis compound and its more polar degradation products.
Flow Rate 0.8 - 1.0 mL/min[13]Ensures good separation and peak shape.
Detection Wavelength ~270-280 nmCorresponds to the UV absorbance maximum for phenolic compounds.
Column Temperature 25 - 40 °C[13]Maintains consistent retention times and improves peak resolution.

Experimental Protocols

Protocol 1: Preparation and Storage of Dehydrothis compound Stock Solution

This protocol outlines the steps for preparing a stable stock solution of dehydrothis compound.

start Start weigh 1. Weigh dehydrothis compound in an amber vial. start->weigh add_solvent 2. Add degassed solvent (e.g., Methanol, DMSO) to desired concentration. weigh->add_solvent dissolve 3. Sonicate briefly in a covered bath to dissolve. add_solvent->dissolve purge 4. Purge headspace with N₂ or Ar gas. dissolve->purge seal 5. Seal tightly with a Teflon-lined cap. purge->seal store 6. Store at -20°C, protected from light. seal->store end End store->end

Caption: Workflow for preparing a stable dehydrothis compound stock solution.

Methodology:

  • Accurately weigh the desired amount of solid dehydrothis compound directly into a clean, dry amber glass vial.

  • Add the required volume of a suitable solvent that has been previously degassed with nitrogen or argon. Dehydrothis compound is soluble in acetonitrile, DMSO, and methanol.[6][7][8]

  • Cap the vial and sonicate briefly in a covered ultrasonic bath until the solid is completely dissolved. Avoid heating.

  • Gently flush the headspace of the vial with an inert gas (nitrogen or argon) to displace any oxygen.

  • Immediately seal the vial tightly with a cap, preferably one with a chemically resistant liner such as Teflon.

  • Wrap the vial in parafilm for extra security against air leakage.

  • Label the vial clearly with the compound name, concentration, solvent, and date.

  • Store the solution at -20°C.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

To develop a robust stability-indicating method, it is useful to intentionally degrade the compound under various stress conditions. This helps in identifying the retention times of potential degradation products.[14]

Methodology:

  • Sample Preparation: Prepare several aliquots of a dehydrothis compound solution (e.g., 100 µg/mL) in a suitable solvent.

  • Stress Conditions: Expose each aliquot to one of the following stress conditions:[14]

    • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Add an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose the solution in a clear vial to direct UV light (e.g., 254 nm) or sunlight for 24-48 hours.

    • Thermal Degradation: Incubate a solution at a high temperature (e.g., 80°C) for 48 hours.

  • Analysis: After the incubation period, neutralize the acidic and basic samples if necessary. Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

  • Evaluation: Compare the chromatograms. The appearance of new peaks and a decrease in the peak area of the parent dehydrothis compound peak indicate degradation. This confirms the method's ability to separate the analyte from its degradation products.

References

Technical Support Center: Scaling Up Dehydrodiisoeugenol (Dieugenol) Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on scaling up the production of Dehydrodiisoeugenol (commonly referred to as Dieugenol), a promising natural compound, for preclinical studies. Navigate through our FAQs, troubleshooting guides, and detailed protocols to ensure a safe, robust, and repeatable production process.

Frequently Asked Questions (FAQs)

Q1: What is Dehydrodiisoeugenol (this compound) and how is it produced?

A1: Dehydrodiisoeugenol (DHIE), which we will refer to as this compound, is a neolignan, specifically a dimer formed from the precursor molecule isoeugenol (B1672232). Isoeugenol itself is an isomer of eugenol (B1671780), a primary constituent of clove oil.[1] For preclinical and pharmaceutical purposes, this compound is typically synthesized rather than extracted from natural sources due to low yields from plants.[2] The most common synthesis method is the oxidative dimerization of isoeugenol, which can be achieved through classical chemical methods using catalysts like ferric chloride or through more environmentally friendly biocatalytic processes using enzymes such as peroxidase or laccase.[2]

Q2: What are the primary challenges when scaling up this compound synthesis from a lab to a preclinical scale?

A2: Scaling up any chemical synthesis presents challenges. For this compound, key issues include:

  • Safety: Exothermic reactions, where heat is generated, can be managed at a small scale but can become dangerous at a larger scale if all reagents are mixed at once.[3] Gradual addition of reagents and careful temperature monitoring are crucial.

  • Process Robustness: A process that works at the gram scale may not be directly translatable to the kilogram scale.[3] Parameters like stirring efficiency, heat transfer, and reaction kinetics change with scale and must be re-optimized.

  • Reagent Choice: Medicinal chemists often use expensive or complex reagents for initial synthesis. For scale-up, it is more efficient and cost-effective to use more traditional, catalytic, and safer reagents.[3]

  • Purification: Achieving consistent purity and polymorphism (crystal structure) at a larger scale can be difficult. The chosen purification method must be scalable and effective at removing unreacted precursors and byproducts.[4]

Q3: Which analytical methods are recommended for quality control of a this compound batch for preclinical studies?

A3: A robust analytical program is essential to ensure the identity, purity, and quality of the this compound batch. Recommended methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative analysis to determine the purity of this compound and quantify any impurities.[5][6] A validated HPLC method can provide precise and accurate results.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the structure of this compound and related substances like eugenol and acetyl eugenol.[7][8]

  • Thin Layer Chromatography (TLC): A simple and rapid method for monitoring reaction progress and for preliminary separation and identification of components in the reaction mixture.[8][9]

  • Infrared Spectroscopy (IR): Used to confirm the functional groups present in the molecule and ensure the final compound has the correct chemical structure.[7][9]

Q4: How should I approach formulating this compound for preclinical in vivo studies?

A4: this compound is sparingly soluble in water but soluble in organic solvents.[2] Therefore, formulation development is critical for achieving adequate bioavailability in preclinical studies.[10][11] Key considerations include:

  • Route of Administration: The formulation will depend on the intended route (e.g., oral, intravenous).[11][12]

  • Solubility Enhancement: Strategies may include using co-solvents, surfactants, or creating enabling formulations like lipid-based systems or amorphous solid dispersions.[10] Salt selection can also modify physical properties to improve solubility.[10]

  • Toxicity of Excipients: All components of the formulation must be safe and well-tolerated in the chosen animal model.

  • Stability: The final formulation must be stable under the storage and dosing conditions of the preclinical study.[13]

Q5: What is the importance of stability testing for preclinical this compound formulations?

A5: Stability testing is a regulatory requirement for all preclinical studies to ensure that the test animal receives the correct dose of the drug.[13] The stability protocol must assess the formulation under conditions that mimic storage and administration, checking for degradation of this compound over time.[13] If a formulation is stable for only six hours, for example, dosing must be completed within that window.[13] Recent research has also explored advanced delivery systems, like encapsulation in nanocapsules or cyclodextrin-metal organic frameworks, to enhance the stability of eugenol-related compounds.[14][15]

Troubleshooting Guides

Synthesis & Purification
  • Q: My synthesis yield is significantly lower after scaling up. What could be the cause?

    • A: This is a common scale-up issue. Potential causes include inefficient mixing, poor temperature control, or altered reaction kinetics.

      • Mixing: Ensure the reactor's stirring mechanism is adequate for the increased volume to maintain a homogenous reaction mixture.

      • Temperature: Monitor the internal reaction temperature closely. Large volumes can retain more heat, potentially leading to side reactions or degradation. Consider using a jacketed reactor for better temperature control.

      • Reagent Addition: Switch from adding all reagents at once to a controlled, gradual addition of the limiting reagent. This can help manage exothermic events and improve selectivity.[3]

  • Q: I am having difficulty removing unreacted isoeugenol and other byproducts during purification. What can I do?

    • A: Purification is often more challenging at scale.[4]

      • Optimize Crystallization: Experiment with different solvent systems, cooling rates, and seeding to improve the selectivity of your crystallization process.

      • Chromatography: If crystallization is insufficient, column chromatography is a viable but more expensive option. Scaling up chromatography requires careful consideration of column packing, flow rates, and solvent consumption to maintain separation efficiency.[4]

      • Washes: Consider additional wash steps with a solvent in which this compound is poorly soluble but the impurities are soluble.

Formulation & Analysis
  • Q: My this compound formulation is showing signs of precipitation. How can I resolve this?

    • A: Precipitation indicates that the solubility limit has been exceeded.

      • Re-evaluate Vehicle: The chosen vehicle may not be adequate. You may need to increase the percentage of co-solvents or surfactants. Refer to the table on common formulation vehicles below.

      • pH Adjustment: Check the pH of your formulation, as the solubility of phenolic compounds can be pH-dependent.

      • Complexation: Consider using solubilizing agents like cyclodextrins, which can form inclusion complexes with poorly soluble molecules to enhance their stability in solution.[14]

  • Q: I am seeing poor peak shape and resolution in my HPLC analysis. What are the common culprits?

    • A: Poor chromatography can compromise the accuracy of your quality control.

      • Mobile Phase: The mobile phase composition is critical. Ensure it is correctly prepared and degassed. You may need to adjust the ratio of organic solvent to water to achieve better separation.[5]

      • Column Health: The analytical column may be overloaded or contaminated. Try injecting a smaller volume or flushing the column with a strong solvent.

      • Method Optimization: Re-optimize parameters such as flow rate, column temperature, and detection wavelength. A flow rate of 0.8 mL/min and a detection wavelength of around 280 nm are often suitable starting points for eugenol-related compounds.[5]

Quantitative Data Summary

Table 1: Comparison of this compound Synthesis Methods

MethodCatalyst / EnzymeTypical SolventReported Yield (%)Key AdvantagesKey Disadvantages
Classical Chemistry Ferric Chloride (FeCl₃)Ethanol-Water~30%Readily available catalyst, established method.[2]Use of metal catalyst, moderate yield.[2]
Biocatalysis Peroxidase / LaccaseAqueous Buffer20 - 98%Environmentally friendly, mild conditions, high potential yield.[2]Enzyme cost and stability can be a factor.[2]

Table 2: Typical HPLC Parameters for Eugenol/Dieugenol Analysis

ParameterTypical ValueNotes
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)Provides good separation for phenolic compounds.[5]
Mobile Phase Methanol (B129727)/Water or Acetonitrile/Methanol/WaterIsocratic elution is often sufficient. A 60:40 Methanol:Water ratio is a good starting point.[5]
Flow Rate 0.8 - 1.0 mL/minA flow rate of 0.8 mL/min has been shown to be effective.[5]
Detection Wavelength 280 - 281 nmCorresponds to the maximal UV absorption of the eugenol chromophore.[5][16]
Column Temperature 30 - 35 °CMaintaining a constant temperature improves reproducibility.[5][16]
Injection Volume 1 - 10 µLDepends on sample concentration and method sensitivity.[16]

Experimental Protocols

Protocol 1: Scaled-Up Synthesis of this compound via Oxidative Dimerization

Objective: To synthesize a multi-gram batch of this compound from isoeugenol.

Materials:

  • Isoeugenol (starting material)

  • Ferric Chloride (FeCl₃, catalyst)

  • Ethanol (B145695) (reagent grade)

  • Deionized Water

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

Procedure:

  • Set up the jacketed reactor and set the circulator to maintain an internal temperature of 25 °C.

  • In the reactor, dissolve isoeugenol in a 1:1 mixture of ethanol and water. Begin stirring to ensure the solution is homogenous.

  • Separately, prepare a solution of ferric chloride in water.

  • Slowly add the ferric chloride solution to the stirred isoeugenol solution over 1-2 hours using the addition funnel. Monitor the internal temperature to ensure it does not rise uncontrollably.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress using TLC (e.g., mobile phase of hexane:ethyl acetate (B1210297) 8:2) by observing the consumption of the isoeugenol spot.[9]

  • Once the reaction is complete, proceed to quenching and workup. This typically involves adding water and extracting the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Recrystallization

Objective: To purify crude this compound to >98% purity suitable for preclinical studies.

Materials:

  • Crude this compound

  • Methanol (or other suitable solvent)

  • Flask, condenser, heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Transfer the crude this compound to an appropriately sized flask.

  • Add a minimal amount of hot methanol to the flask while stirring to dissolve the crude solid completely.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum yield, place the flask in an ice bath or refrigerator for several hours to promote further crystallization.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Dry the purified this compound crystals under vacuum to a constant weight.

  • Analyze the final product for purity using HPLC (as per Table 2) and confirm its identity using IR or MS.

Visualizations

G cluster_0 Phase 1: Process Development & Scale-Up cluster_1 Phase 2: Purification & Analysis cluster_2 Phase 3: Preclinical Batch Production Lab_Synth Lab Scale Synthesis (mg to g) Route_Scout Route Scouting & Reagent Selection Lab_Synth->Route_Scout Process_Opt Process Optimization (Temp, Conc, Time) Route_Scout->Process_Opt Scale_Up Pilot Scale-Up (100g to kg) Process_Opt->Scale_Up Crude_Iso Crude Isolation Scale_Up->Crude_Iso Purification Purification Dev. (Crystallization) Crude_Iso->Purification QC_Method Analytical Method Dev. (HPLC, GC-MS) Purification->QC_Method Spec_Set Set Specifications (Purity >98%) QC_Method->Spec_Set GMP_Batch Final Batch Production Spec_Set->GMP_Batch Release_Test QC Release Testing GMP_Batch->Release_Test Formulation Formulation Dev. & Stability Testing Release_Test->Formulation Tox_Studies Toxicology Studies Formulation->Tox_Studies

Caption: Workflow for scaling up this compound production for preclinical use.

G cluster_input cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions cluster_output Start Problem: Low Synthesis Yield Check_Temp 1. Verify Temperature Control Is it stable & optimal? Start->Check_Temp Check_Mix 2. Assess Mixing Efficiency Is the mixture homogenous? Check_Temp->Check_Mix Sol_Temp Improve Heat Transfer (Jacketed Reactor) Check_Temp->Sol_Temp Check_Reagents 3. Check Reagent Quality Are starting materials pure? Check_Mix->Check_Reagents Sol_Mix Increase Stirring Rate / Use Baffles Check_Mix->Sol_Mix Check_Kinetics 4. Review Reaction Time Is the reaction going to completion? Check_Reagents->Check_Kinetics Sol_Reagents Re-purify Starting Materials Check_Reagents->Sol_Reagents Sol_Kinetics Extend Reaction Time or Increase Catalyst Load Check_Kinetics->Sol_Kinetics End Yield Improved Sol_Temp->End Sol_Mix->End Sol_Reagents->End Sol_Kinetics->End

Caption: Troubleshooting logic for low this compound synthesis yield during scale-up.

G Start Purified this compound Batch Identity Identity Confirmation (IR, MS) Start->Identity Purity Purity Assay (HPLC > 98%) Start->Purity Impurities Impurity Profile (HPLC/GC-MS) Start->Impurities Residual Residual Solvents (GC) Start->Residual Decision Does Batch Meet All Specifications? Identity->Decision Purity->Decision Impurities->Decision Residual->Decision Release Release for Preclinical Studies Decision->Release Yes Reject Reject Batch: Investigate & Reprocess Decision->Reject No

Caption: Quality control (QC) process flow for preclinical batch release.

References

Technical Support Center: Purification of Synthetic Dieugenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic Dieugenol (also known as Dehydrothis compound). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: The most common impurities in synthetic this compound typically arise from the starting materials and side reactions during the synthesis, which is often an oxidative coupling of Eugenol. These impurities may include:

  • Unreacted Eugenol: Due to incomplete reaction, the starting material is often a major impurity.

  • Isoeugenol: If the Eugenol starting material contains its isomer, Isoeugenol, this will also be present in the reaction mixture.

  • Other Dimeric or Polymeric Byproducts: The oxidative coupling process can sometimes lead to the formation of other, undesired dimeric or polymeric structures.[1]

  • Oxidation Products: Undesired oxidation of the starting material or product can lead to a variety of impurities.

Q2: What are the recommended primary purification techniques for synthetic this compound?

A2: The primary purification techniques for synthetic this compound are column chromatography and crystallization.

  • Column Chromatography: This is effective for separating this compound from unreacted Eugenol and other byproducts with different polarities.

  • Crystallization: As this compound is a solid crystalline compound, crystallization is an excellent method for achieving high purity, especially after an initial cleanup by chromatography.[2]

Q3: What is the melting point of pure this compound?

A3: Pure Dehydrodiisoeugenol, a closely related compound, is reported to have a melting point of 132-133 °C.[2] This can be a useful indicator of purity.

Q4: In which solvents is this compound soluble?

A4: this compound is sparingly soluble in water but shows good solubility in organic solvents such as ethyl acetate (B1210297) and dichloromethane.[2] This information is crucial for selecting appropriate solvent systems for both chromatography and crystallization.

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of this compound and Eugenol The solvent system is too polar, causing both compounds to elute quickly and together.Decrease the polarity of the mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can be effective.[3]
The column is overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded.
This compound is not eluting from the column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Streaking or tailing of spots on TLC analysis of fractions The compound may be acidic and interacting strongly with the silica (B1680970) gel.Add a small amount of a modifying agent like triethylamine (B128534) (1-3%) to the eluent to deactivate the silica gel.[3]
The sample was not loaded onto the column in a concentrated band.Dissolve the crude product in a minimal amount of a suitable solvent and load it carefully onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.[3]
Crystallization Issues
Problem Possible Cause(s) Solution(s)
This compound does not crystallize The solution is not supersaturated.Concentrate the solution by slowly evaporating the solvent.
The solution is cooling too quickly, leading to oiling out instead of crystallization.Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.
The compound is still too impure to crystallize.Perform another purification step, such as a second column chromatography, before attempting crystallization again.
The resulting crystals are colored or appear impure Impurities are trapped within the crystal lattice.Recrystallize the product. Ensure the initial dissolution is in the minimum amount of hot solvent.
The solvent did not fully dissolve the impurities when hot.Filter the hot solution to remove any insoluble impurities before allowing it to cool.

Quantitative Data

The yield of this compound can vary significantly depending on the synthetic method employed. The following table summarizes reported yields from various synthetic approaches.

Synthetic Method Catalyst/Reagent Solvent Reported Yield
Classical Chemical SynthesisFerric chlorideEthanol-water30%[2]
Biocatalytic SynthesisHorseradish Peroxidase (HRP) & H2O2Methanol-citrate-phosphate buffer22% - 99%[2][4]
Biocatalytic SynthesisLaccaseNot specified41%[2]
Biocatalytic SynthesisCoconut water & H2O2Not specified55% - 60%[4]

Experimental Protocols

Protocol 1: Purification of Synthetic this compound by Column Chromatography
  • Preparation of the Column:

    • Use a glass column with a diameter and length appropriate for the amount of crude product.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a layer of sand (approximately 1-2 cm).

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica gel using a pipette.

    • Alternatively, for less soluble samples, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Collect fractions in test tubes.

    • Monitor the separation by thin-layer chromatography (TLC) using an appropriate stain (e.g., potassium permanganate) to visualize the spots.

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the this compound.

    • Combine the fractions containing pure this compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification of this compound by Crystallization
  • Solvent Selection:

    • Choose a solvent or solvent system in which this compound is soluble when hot but sparingly soluble when cold. A mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexane or dichloromethane/hexane) is often effective.

  • Dissolution:

    • Place the partially purified this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystals should start to form.

    • To maximize the yield, place the flask in an ice bath or refrigerator for a period of time.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

experimental_workflow start Crude Synthetic This compound column_chrom Column Chromatography (Silica Gel) start->column_chrom tlc_analysis TLC Analysis of Fractions column_chrom->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions Fractions Pure? Yes impure_fractions Impure Fractions/ Unreacted Eugenol tlc_analysis->impure_fractions Fractions Pure? No solvent_evap Solvent Evaporation combine_fractions->solvent_evap crystallization Crystallization solvent_evap->crystallization filtration_drying Filtration & Drying crystallization->filtration_drying pure_this compound Pure Crystalline This compound filtration_drying->pure_this compound

Caption: Experimental workflow for the purification of synthetic this compound.

troubleshooting_tree start Poor Separation in Column Chromatography check_polarity Is the solvent system too polar? start->check_polarity decrease_polarity Decrease eluent polarity or use a gradient. check_polarity->decrease_polarity Yes check_loading Is the column overloaded? check_polarity->check_loading No success Improved Separation decrease_polarity->success reduce_load Reduce sample load or use a larger column. check_loading->reduce_load Yes check_band Was the sample loaded in a tight band? check_loading->check_band No reduce_load->success dry_load Use dry loading method. check_band->dry_load No check_band->success Yes dry_load->success

Caption: Troubleshooting decision tree for column chromatography.

References

Dieugenol Technical Support Center: Minimizing Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Dieugenol's cytotoxicity in non-target cells during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, providing potential causes and solutions.

Issue Potential Cause Suggested Solution
High variability in cytotoxicity results between experiments. 1. Inconsistent this compound concentration: this compound may not be fully dissolved or may precipitate out of solution.[1][2] 2. Cell passage number: Higher passage numbers can lead to genetic drift and altered sensitivity. 3. Inconsistent cell seeding density: Variations in the initial number of cells can affect the final cytotoxicity readout.1. Ensure complete solubilization: Prepare a fresh stock solution in DMSO or ethanol (B145695) before each experiment. Add the stock solution to the pre-warmed culture medium drop-wise while gently vortexing to avoid precipitation.[1] The final solvent concentration should be kept low (e.g., <0.5% for ethanol, <0.2% for DMSO) and a vehicle control must be included.[2][3] 2. Use consistent cell passage numbers: Use cells within a defined low passage range for all experiments. 3. Optimize cell seeding density: Perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth throughout the experiment's duration.
Precipitate formation in cell culture media after adding this compound. 1. Low solubility of this compound in aqueous media: this compound is sparingly soluble in water.[4] 2. High stock solution concentration: Adding a small volume of a highly concentrated stock can cause localized supersaturation and precipitation.[3] 3. Media composition: Components in the media, such as certain salts or supplements, can interact with this compound and reduce its solubility.[5]1. Prepare stock solutions in an appropriate organic solvent: Use sterile DMSO or ethanol to prepare a concentrated stock solution.[6] 2. Use a lower concentration stock solution: Prepare a less concentrated stock solution and add a larger volume to the media to facilitate better mixing.[3] 3. Test media compatibility: If precipitation persists, consider testing the solubility of this compound in different types of cell culture media.
Observed cytotoxicity in non-target cells is higher than expected. 1. Incorrect this compound concentration: Errors in dilution calculations or weighing of the compound. 2. High sensitivity of the specific cell line: Some non-target cell lines may be inherently more sensitive to this compound. 3. Extended exposure time: Longer incubation times can lead to increased cytotoxicity.1. Verify calculations and stock solution concentration: Double-check all calculations and consider verifying the concentration of the stock solution spectrophotometrically. 2. Consult literature for IC50 values: Refer to the quantitative data table below for reported IC50 values in various non-target cell lines to set appropriate experimental concentrations. 3. Perform a time-course experiment: Determine the optimal exposure time that induces the desired effect in target cells while minimizing toxicity in non-target cells.
Inconsistent results with N-Acetylcysteine (NAC) co-treatment. 1. Timing of NAC addition: The protective effect of NAC is dependent on its presence during the induction of oxidative stress. 2. Inadequate NAC concentration: The concentration of NAC may not be sufficient to counteract the this compound-induced reactive oxygen species (ROS).1. Pre-treatment or co-treatment: Add NAC to the cell culture medium either prior to or concurrently with the this compound treatment.[7] 2. Optimize NAC concentration: Perform a dose-response experiment to determine the optimal concentration of NAC for cytoprotection in your specific cell line. Concentrations in the range of 0.125 mM to 5 mM have been reported to be effective.[5][7]

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of this compound-induced cytotoxicity in non-target cells?

This compound-induced cytotoxicity is primarily mediated through the induction of apoptosis via the mitochondrial pathway.[8][9] This process involves:

  • Increased Reactive Oxygen Species (ROS) Generation: this compound treatment can lead to an increase in intracellular ROS.[10]

  • Mitochondrial Dysfunction: The elevated ROS levels can disrupt the mitochondrial membrane potential.[8]

  • Modulation of Bcl-2 Family Proteins: this compound can increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[8][9]

  • Cytochrome c Release: The altered mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytosol.[9][10]

  • Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[8][9]

2. How can I reduce this compound's cytotoxicity in my non-target control cells?

Co-treatment with the antioxidant N-acetylcysteine (NAC) can effectively mitigate this compound-induced cytotoxicity.[10] NAC functions as a ROS scavenger, thereby reducing the initial trigger for the apoptotic cascade.

3. What are the typical IC50 values for this compound in non-target human cell lines?

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the duration of exposure. Below is a summary of reported IC50 values for some non-cancerous human cell lines.

Cell Line Cell Type Incubation Time (hours) IC50 (µM)
NCTC L-929FibroblastsNot Specified58.2[6]
HUVECHuman Umbilical Vein Endothelial CellsNot Specified>10 (No significant cytotoxicity observed at this concentration)
HK-2Human Kidney Epithelial Cells24>100 (No significant cytotoxicity observed at concentrations that are cytotoxic to cancer cells)
Human HepatocytesPrimary Liver CellsNot SpecifiedGenerally higher than in cancer cell lines

Note: It is crucial to determine the IC50 value empirically for your specific non-target cell line and experimental conditions.

4. What is the recommended solvent for preparing this compound stock solutions?

Due to its poor water solubility, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol to prepare a concentrated stock solution.[6] It is critical to keep the final solvent concentration in the cell culture medium low (typically below 0.5% for ethanol and 0.2% for DMSO) to avoid solvent-induced cytotoxicity.[2][3] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.

5. How stable is this compound in cell culture medium?

The stability of phenolic compounds like this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of other components.[11][12] It is recommended to prepare fresh dilutions of this compound in media for each experiment from a frozen stock solution to ensure consistent activity. Some studies suggest that the stability of certain polyphenols in DMEM can be limited over extended periods (24-72 hours).[11]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and/or NAC for co-treatment studies) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

N-Acetylcysteine (NAC) Co-treatment Protocol

This protocol outlines a method to assess the protective effect of NAC against this compound-induced cytotoxicity.

  • Cell Seeding: Seed non-target cells in a 96-well plate and allow them to attach overnight.

  • NAC Pre-treatment (Optional but recommended): Pre-incubate the cells with various concentrations of NAC (e.g., 0.5, 1, 2, 5 mM) for 1-2 hours.

  • This compound Treatment: Add this compound at a predetermined cytotoxic concentration (e.g., its IC50 value for a target cancer cell line) to the wells, both with and without NAC.

  • Controls: Include wells with:

    • Cells + Media only (untreated)

    • Cells + Vehicle only

    • Cells + NAC only (at the highest concentration used)

    • Cells + this compound only

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).

  • Cytotoxicity Assessment: Evaluate cell viability using the MTT or LDH assay as described above.

Visualizations

Dieugenol_Cytotoxicity_Workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assessment cluster_analysis Data Analysis prep_cells Seed Non-Target Cells treat_control Vehicle Control prep_cells->treat_control treat_this compound This compound Treatment prep_cells->treat_this compound treat_nac NAC Control prep_cells->treat_nac treat_combo This compound + NAC Co-treatment prep_cells->treat_combo prep_this compound Prepare this compound Stock (in DMSO/Ethanol) prep_this compound->treat_this compound prep_this compound->treat_combo prep_nac Prepare NAC Stock (in Media/PBS) prep_nac->treat_nac prep_nac->treat_combo assay_mtt MTT Assay treat_control->assay_mtt assay_ldh LDH Assay treat_control->assay_ldh treat_this compound->assay_mtt treat_this compound->assay_ldh treat_nac->assay_mtt treat_nac->assay_ldh treat_combo->assay_mtt treat_combo->assay_ldh analysis Calculate % Viability / % Cytotoxicity Determine IC50 Values assay_mtt->analysis assay_ldh->analysis

Workflow for evaluating this compound cytotoxicity and the protective effect of NAC.

Dieugenol_Apoptosis_Pathway This compound-Induced Apoptotic Signaling Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 MMP ↓ Mitochondrial Membrane Potential ROS->MMP Mito Mitochondrion Mito->MMP Bax->Mito Bcl2->Mito CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NAC N-Acetylcysteine (NAC) NAC->ROS

Simplified signaling cascade of this compound-induced apoptosis.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Cytotoxicity start Inconsistent Results check_solubility Is there evidence of precipitation? start->check_solubility check_cells Are cell parameters consistent? check_solubility->check_cells No sol_solubility Optimize solubilization protocol: - Use fresh stock - Drop-wise addition - Check solvent concentration check_solubility->sol_solubility Yes check_reagents Are reagents freshly prepared? check_cells->check_reagents Yes sol_cells Standardize cell culture: - Use low passage cells - Consistent seeding density check_cells->sol_cells No sol_reagents Prepare fresh dilutions for each experiment check_reagents->sol_reagents No end Consistent Results check_reagents->end Yes sol_solubility->end sol_cells->end sol_reagents->end

Decision tree for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Dieugenol and Eugenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of dieugenol and its monomeric precursor, eugenol (B1671780). The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into their respective mechanisms of action and efficacy.

Data Presentation: Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and eugenol have been evaluated using various assays. While direct comparative studies providing IC50 values for both compounds under identical conditions are limited, the available data consistently indicates that this compound, a dimer of eugenol, possesses superior antioxidant activity.

Antioxidant AssayEugenolThis compound (Bis-eugenol)Key Findings
TBARS Assay Less ActiveMore ActiveThis compound demonstrates a significantly higher inhibitory effect on lipid peroxidation as measured by the formation of thiobarbituric acid reactive substances (TBARS). The order of antioxidative activity was found to be this compound > tetrahydrothis compound > dihydroeugenol > eugenol.[1][2]
DPPH Radical Scavenging IC50: ~4.38 µg/mL~80% scavenging at 25 µg/mLA direct IC50 comparison is not readily available in the literature. However, at a concentration of 25 µg/mL, bis-eugenol exhibited approximately 80% DPPH radical scavenging activity. For eugenol, one study reported an IC50 value of 4.38 µg/mL.
FRAP (Ferric Reducing Antioxidant Power) 200-300 µM Fe2+ equivalents at 25 µg/mL200-300 µM Fe2+ equivalents at 25 µg/mLBoth eugenol and bis-eugenol demonstrated comparable ferric reducing antioxidant power at a concentration of 25 µg/mL.
Superoxide (B77818) Radical Scavenging ActiveActiveBoth eugenol and its dimer are capable of scavenging superoxide radicals.[1][2]
Hydroxyl Radical Scavenging ActiveNot ActiveOnly eugenol was found to trap hydroxyl radicals under the experimental conditions of one study.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a reactive aldehyde that forms a colored complex with thiobarbituric acid (TBA).

Materials:

  • Phosphate (B84403) buffer (pH 7.4)

  • Test compounds (Eugenol, this compound) dissolved in a suitable solvent (e.g., ethanol)

  • Ferrous sulfate (B86663) (FeSO4) solution

  • Ascorbic acid solution

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer, FeSO4, and ascorbic acid.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate lipid peroxidation by adding a source of lipids (e.g., a lipid emulsion or tissue homogenate).

  • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding TCA solution to precipitate proteins.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Collect the supernatant and add TBA solution.

  • Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow for the formation of the TBA-MDA adduct.

  • Cool the samples to room temperature.

  • Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.

  • The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control (without the test compound).

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • DPPH solution in methanol (B129727) or ethanol

  • Test compounds (Eugenol, this compound) dissolved in a suitable solvent

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare a series of dilutions of the test compounds.

  • Add a fixed volume of the DPPH solution to each dilution of the test compound.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • A control sample containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.

Signaling Pathways and Mechanisms of Action

The antioxidant mechanisms of eugenol and this compound differ, providing distinct strategies for combating oxidative stress.

Eugenol: Activation of the Nrf2 Signaling Pathway

Eugenol is known to exert its antioxidant effects in part by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

eugenol_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eugenol Eugenol Keap1 Keap1 Eugenol->Keap1 modulates ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2 for ubiquitination and degradation Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Eugenol's antioxidant mechanism via the Nrf2 pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like eugenol, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of various antioxidant and detoxifying enzymes.

This compound: Inhibition of Lipid Peroxidation at the Propagation Stage

This compound, in contrast to eugenol, is thought to exert its primary antioxidant effect by interrupting the propagation phase of lipid peroxidation.[1][2] This process involves the sequential oxidation of polyunsaturated fatty acids in cell membranes.

dieugenol_lipid_peroxidation_inhibition cluster_propagation Propagation Phase of Lipid Peroxidation Lipid_Radical Lipid Radical (L•) Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Lipid_Peroxyl_Radical + O2 Oxygen Oxygen (O2) Lipid_Peroxyl_Radical->Lipid_Radical + LH (chain reaction continues) Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide + LH This compound This compound Lipid_Peroxyl_Radical->this compound reacts with PUFA Polyunsaturated Fatty Acid (LH) Stable_Radical Stable this compound Radical This compound->Stable_Radical donates H• Stable_Radical->Lipid_Hydroperoxide terminates chain reaction

This compound's inhibition of lipid peroxidation propagation.

The propagation phase involves the reaction of a lipid radical (L•) with oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from another lipid molecule (LH), creating a new lipid radical and a lipid hydroperoxide (LOOH), thus propagating the chain reaction. This compound can donate a hydrogen atom to the lipid peroxyl radical, neutralizing it and forming a stable this compound radical that is less likely to continue the oxidative chain, thereby terminating the propagation of lipid peroxidation.

Conclusion

The dimerization of eugenol to form this compound results in a molecule with enhanced antioxidant activity, particularly in the context of inhibiting lipid peroxidation. While eugenol demonstrates a broader range of radical scavenging, including hydroxyl radicals, and activates cellular antioxidant defense mechanisms via the Nrf2 pathway, this compound appears to be a more potent direct inhibitor of the lipid peroxidation chain reaction. The choice between these two compounds for research and development purposes will depend on the specific application and the desired mechanism of antioxidant action. Further head-to-head quantitative studies are warranted to provide a more definitive comparison of their antioxidant potencies.

References

Dehydrodieugenol in the Spotlight: A Comparative Analysis of its Biological Prowess Against Other Neolignans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of dehydrodieugenol against other prominent neolignans—honokiol, magnolol, and licarin A. This analysis is supported by experimental data from various in vitro assays, offering a comprehensive overview of their relative potencies in antioxidant, anti-inflammatory, cytotoxic, and antiparasitic activities.

At a Glance: Comparative Bioactivities of Neolignans

The following tables summarize the quantitative data (IC50 values) for dehydrothis compound and its counterparts in various biological assays. It is important to note that these values are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Antioxidant Activity

The antioxidant potential of these neolignans was primarily evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A lower IC50 value indicates a higher antioxidant capacity.

CompoundDPPH Radical Scavenging IC50 (µM)Reference
Dehydrothis compoundHigher than Eugenol[1]
Magnolol97.3 (25.92 µg/mL)[2]
HonokiolStronger than Magnolol[3]

Note: A direct IC50 value in µM for Dehydrothis compound from a comparable study was not available. One study indicated its antioxidant activity is higher than that of eugenol.[1]

Anti-inflammatory Activity

The anti-inflammatory effects were assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundInhibition of NO Production IC50 (µM)Reference
Dehydrothis compoundEffective inhibitor (qualitative)[4]
Magnolol16.8[5]
Honokiol6.4[5]
4-O-methylhonokiol9.8[6]

Note: While dehydrothis compound was shown to inhibit NO release, a specific IC50 value was not provided in the referenced study.[4]

Cytotoxic Activity

The cytotoxic potential of these neolignans has been evaluated against various cancer cell lines, with the IC50 values indicating the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 (µM)Reference
Dehydrothis compound (DHIE)A-549 (Lung)22.19[4]
NCI-H23 (Lung)20.03[4]
MCF-7 (Breast)1.6[4]
HCT-15 (Colon)10.0[4]
HonokiolSKOV3 (Ovarian)48.71[7]
Caov-3 (Ovarian)46.42[7]
BFTC-905 (Bladder)30[8]
MCF-7 (Breast)12-20[9]
MagnololMDA-MB-231 (Breast)25.32[10]
HCT-116 (Colon)~10-20 (qualitative)[11]
MCF-7 (Breast)36.46[10]
Licarin ANCI-H23 (Lung)20.03[12]
A549 (Lung)22.19[12]
MCF-7 (Breast)183.4[13]
B16-F10 (Melanoma)94.15[14]
Antiparasitic Activity

The antiparasitic effects of these neolignans have been investigated against protozoan parasites like Trypanosoma cruzi and Leishmania species.

CompoundParasiteIC50 (µM)Reference
Dehydrothis compound (DHDE)Leishmania amazonensis (promastigote)128.5 (42.20 µg/ml)[15]
Dehydrothis compound BTrypanosoma cruzi (amastigote)~20-fold less potent than analogue 6[16]
Trypanosoma cruzi (trypomastigote)>100[17]
Schistosoma mansoni31.9 (EC50)
(-)-DHIETrypanosoma cruzi (trypomastigote)71.4 (23.46 µg/mL)[4]
(+)-DHIETrypanosoma cruzi (trypomastigote)267.1 (87.73 µg/mL)[4]
(±)-DHIETrypanosoma cruzi (trypomastigote)387.2 (127.17 µg/mL)[4]
Dehydrothis compound B derivativeTrypanosoma cruzi (amastigote)7-16[17]
Licarin ATrypanosoma cruzi (trypomastigote)> 50

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol.

  • Sample Preparation: The test compounds (dehydrothis compound, other neolignans) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations in the same solvent.

  • Reaction: An aliquot of the test compound solution is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a dose-response curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated from the dose-response curve.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.

Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring its enzymatic activity (light production).

Procedure:

  • Cell Transfection: Macrophage cells (e.g., RAW 264.7) are transiently or stably transfected with an NF-κB luciferase reporter construct.

  • Cell Seeding and Treatment: Transfected cells are seeded in a 96-well plate and pre-treated with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with an NF-κB activator, such as lipopolysaccharide (LPS), for a defined period (e.g., 6-8 hours).

  • Cell Lysis: The cells are lysed to release the luciferase enzyme.

  • Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Calculation: The inhibitory effect of the compounds on NF-κB activation is determined by the reduction in luciferase activity compared to the LPS-stimulated control.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release Gene Pro-inflammatory Gene Expression (NO, Cytokines) NFkB_nuc->Gene Nucleus Nucleus Neolignans Dehydrothis compound & Other Neolignans Neolignans->IKK Inhibition

Caption: NF-κB Signaling Pathway and Inhibition by Neolignans.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH_sol DPPH Solution (Purple) Mix Mix Sample and DPPH DPPH_sol->Mix Sample_sol Neolignan Sample (Colorless) Sample_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Result Reduced DPPH (Yellow/Colorless) Measure->Result MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with Neolignans (24-72h) Start->Treat Add_MTT Add MTT Reagent (Yellow) Treat->Add_MTT Incubate Incubate (2-4h) Viable cells form Formazan (Purple) Add_MTT->Incubate Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate->Solubilize Read Read Absorbance (570 nm) Solubilize->Read End Calculate Cell Viability and IC50 Read->End

References

A Comparative Analysis of Synthetic Versus Natural Dieugenol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dieugenol, also known as dehydrothis compound or bis-eugenol, is a dimeric neolignan derived from eugenol (B1671780). It has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antiprotozoal properties.[1][2] This guide provides a comparative analysis of this compound obtained from natural sources versus chemical synthesis, offering insights into their respective characteristics, production methods, and biological efficacy to aid researchers in selecting the appropriate compound for their studies.

Sourcing and Production: A Tale of Two Origins

Natural this compound: Extracted from Nature's Bounty

Natural this compound is a secondary metabolite found in a variety of plant species. It was first isolated from the bark of Myristica fragrans (nutmeg) and has also been identified in plants such as Licaria aritu and Nectandra leucantha.[3] The concentration of this compound in these natural sources is often low, making extraction a meticulous process.[3]

The extraction of this compound from plant materials typically involves steam distillation to isolate the essential oils, followed by further purification steps to separate this compound from other components like eugenol, its monomeric precursor.

Synthetic this compound: Crafted in the Laboratory

The synthesis of this compound offers an alternative to the often low-yield extraction from natural sources. Synthetic routes typically involve the oxidative coupling of eugenol. This can be achieved through classical chemical synthesis using metal catalysts or through biocatalytic methods employing enzymes.[3]

Common chemical synthesis methods utilize reagents such as potassium ferricyanide (B76249) to induce the dimerization of eugenol.[1][4] Biocatalytic synthesis, on the other hand, employs enzymes like peroxidases or laccases, which can offer a more environmentally friendly approach.[3] Furthermore, chemical synthesis allows for the creation of semi-synthetic derivatives of this compound, which can exhibit enhanced biological activities compared to the parent compound.[3]

Comparative Data Presentation

The following tables summarize the key differences and available quantitative data for natural and synthetic this compound. It is important to note that direct comparative studies are scarce, and the data presented is a collation from various sources.

Table 1: General Properties and Sourcing of Natural vs. Synthetic this compound

PropertyNatural this compoundSynthetic this compound
Source Plant species such as Myristica fragrans, Licaria aritu, Nectandra leucantha[3]Chemical or biocatalytic dimerization of eugenol[3]
Production Method Extraction and purification from plant material[3]Oxidative coupling of eugenol[1][4]
Typical Yield Generally low and variable depending on the plant source[3]Can be optimized for higher yields
Impurity Profile May contain other related natural products and plant-derived compoundsImpurities are related to starting materials, reagents, and by-products of the synthesis reaction[5]
Derivatization Can be used as a starting material for semi-synthetic derivativesThe synthesis process can be adapted to produce a wide range of derivatives[3][6][7]

Table 2: Comparative Biological Activity of this compound and Its Derivatives

CompoundTarget Organism/Cell LineBiological Activity (IC50)Source/Type
Dehydrothis compound (DHDE)Leishmania amazonensis (promastigotes)42.20 µg/mLSynthetic[1][4]
Monomethyl ether of DHDELeishmania amazonensis (promastigotes)13.68 µg/mLSemi-synthetic[1][4]
Dehydrodiisoeugenol (DHIE) Derivative 14Trypanosoma cruzi (trypomastigotes)5.0 µMSemi-synthetic[3]
Dehydrodiisoeugenol (DHIE) Derivative 15Trypanosoma cruzi (trypomastigotes)10.5 µMSemi-synthetic[3]
Dehydrodiisoeugenol (DHIE) Derivative 6Trypanosoma cruzi (trypomastigotes)17.9 µMSemi-synthetic[3]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Protocol 1: Synthesis of Dehydrothis compound (DHDE) via Oxidative Coupling of Eugenol

This protocol describes a common method for the chemical synthesis of dehydrothis compound.[1][4]

Materials:

  • Eugenol

  • Potassium ferricyanide (K3[Fe(CN)6])

  • Ammonia (B1221849) solution (NH3·H2O)

  • Distilled water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Chromatography supplies for purification

Procedure:

  • Prepare an aqueous mixture of potassium ferricyanide and ammonia solution.

  • Slowly add eugenol to the reaction mixture with constant stirring.

  • Allow the reaction to proceed at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude dehydrothis compound using column chromatography to yield the final product.

Protocol 2: Extraction of Eugenol from Cloves (Precursor for this compound)

This protocol outlines the extraction of eugenol, the starting material for synthetic this compound. A similar principle would apply to the extraction of natural this compound, followed by more refined purification.

Materials:

  • Whole cloves

  • Water

  • Steam distillation apparatus

  • Separatory funnel

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Grind the whole cloves into a coarse powder.

  • Place the ground cloves in a round-bottom flask with water to perform steam distillation.

  • Heat the mixture to generate steam, which will carry the volatile eugenol into the condenser.

  • Collect the distillate, which will be a milky-white emulsion of eugenol and water.

  • Transfer the distillate to a separatory funnel and extract the eugenol with an organic solvent.

  • Separate the organic layer, dry it over an anhydrous drying agent, and filter.

  • Remove the solvent using a rotary evaporator to obtain the eugenol-rich essential oil.

  • Further purification, such as chromatography, would be necessary to isolate pure eugenol.

Visualizations of Workflows and Pathways

experimental_workflow cluster_synthesis Synthetic this compound Workflow cluster_natural Natural this compound Workflow s1 Eugenol s2 Oxidative Coupling (e.g., K3[Fe(CN)6]) s1->s2 s3 Crude this compound s2->s3 s4 Purification (Chromatography) s3->s4 s5 Pure Synthetic this compound s4->s5 n1 Plant Material (e.g., Nutmeg) n2 Steam Distillation n1->n2 n3 Essential Oil n2->n3 n4 Purification (Chromatography) n3->n4 n5 Pure Natural this compound n4->n5

Caption: Comparative workflows for the production of synthetic and natural this compound.

antioxidant_mechanism This compound This compound (Ar-OH) DieugenolRadical This compound Phenoxy Radical (Ar-O•) This compound->DieugenolRadical Donates H• Radical Free Radical (R•) StableRadical Stable Radical (R-H) Radical->StableRadical Accepts H• FurtherReactions Termination or Regeneration Reactions DieugenolRadical->FurtherReactions

Caption: Simplified antioxidant mechanism of this compound via free radical scavenging.

Conclusion

The choice between synthetic and natural this compound depends on the specific requirements of the research. Natural this compound provides a direct link to the compound as it exists in nature, which may be pertinent for certain biological or phytochemical studies. However, its extraction can be challenging and result in low yields.

References

Dehydrodieugenol: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of dehydrodieugenol, presenting a comparative analysis of its efficacy in laboratory settings versus living organisms. This guide provides a synthesis of experimental data, detailed methodologies for key assays, and visual representations of associated signaling pathways and workflows.

Dehydrothis compound, a neolignan compound found in various medicinal plants, has garnered significant interest in the scientific community for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This guide provides an objective comparison of the in vitro and in vivo efficacy of dehydrothis compound, supported by experimental data, to aid researchers in evaluating its therapeutic potential.

Data Presentation: Quantitative Efficacy of Dehydrothis compound

The following tables summarize the quantitative data from various studies, offering a clear comparison of dehydrothis compound's bioactivity under different experimental conditions.

Table 1: In Vitro Cytotoxicity of Dehydrothis compound and its Derivatives against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Dehydrothis compoundKBOral Carcinoma2.0 (as µg/mL)[1]
Dehydrothis compoundKB-VCRMultidrug-Resistant Oral Carcinoma1.9 (as µg/mL)[1]
Dehydrothis compoundA549Lung Carcinoma0.6 (as µg/mL for a related chalcone)[1]
DehydrodiisoeugenolMDA-MB-231Triple-Negative Breast CancerNot specified[2]
DehydrodiisoeugenolMCF-7Estrogen Receptor-Positive Breast CancerNot specified[2]

Table 2: In Vivo Efficacy of Dehydrothis compound in Animal Models

Animal ModelDiseaseTreatment RegimenKey FindingsReference
Nude Mice (Subcutaneous Xenograft)Breast Cancer (4T1 cells)Intravenous injection of a nanoparticle formulation74.1% tumor inhibition rate[3]
NOD-SCID Mice (Subcutaneous Xenograft)Breast Cancer (MCF-7 cells)Treatment every 3 daysSignificant reduction in tumor growth compared to control[4]
MiceLipopolysaccharide (LPS)-induced inflammationNot specifiedAlleviated gastric distention and splenomegaly; reduced oxidative stress and inflammatory cytokines (IL-6, TNF-α)[5][6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Assays

1. Cell Viability and Cytotoxicity Assay (CCK-8/MTT)

This protocol is used to determine the concentration of dehydrothis compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[7][8][9]

  • Compound Treatment: Prepare serial dilutions of dehydrothis compound in culture medium. Add 10 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7][8][9]

  • CCK-8/MTT Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.[7][8][9]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.

2. Cell Cycle Analysis by Flow Cytometry

This method is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with dehydrothis compound.

  • Cell Treatment: Seed cells in a 6-well plate and treat with dehydrothis compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[10]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

3. Western Blot Analysis for Signaling Pathway Proteins (e.g., PLK1, p53)

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by dehydrothis compound.[2][11]

  • Protein Extraction: Treat cells with dehydrothis compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-PLK1, anti-p53) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model

1. Subcutaneous Xenograft Breast Cancer Model in Nude Mice

This model is used to evaluate the anti-tumor efficacy of dehydrothis compound in a living organism.

  • Animal Model: Use female athymic nude mice (4-6 weeks old).[12][13][14]

  • Cell Implantation: Subcutaneously inject a suspension of breast cancer cells (e.g., 4T1 or MCF-7) into the flank of each mouse.[12][14]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every few days. The tumor volume can be calculated using the formula: Volume = (width)^2 × length / 2.[12]

  • Treatment: Once the tumors reach a certain volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer dehydrothis compound (e.g., via intravenous injection) or a vehicle control according to a predetermined schedule.[3][4]

  • Efficacy Evaluation: At the end of the study, sacrifice the mice and excise the tumors. Measure the final tumor weight and volume. Analyze tumor tissue for biomarkers of interest using methods like Western blotting or immunohistochemistry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with the action of dehydrothis compound.

G cluster_0 In Vitro Efficacy Workflow A Cancer Cell Culture (e.g., MDA-MB-231, MCF-7) B Treatment with Dehydrothis compound (Varying Concentrations and Durations) A->B C Cell Viability Assay (CCK-8/MTT) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Western Blot Analysis (Protein Expression) B->F G IC50 Determination C->G H Quantification of Apoptotic Cells D->H I Cell Cycle Phase Distribution E->I J Analysis of Signaling Proteins F->J

Caption: Workflow for assessing the in vitro efficacy of dehydrothis compound.

G cluster_1 In Vivo Breast Cancer Model Workflow K Nude Mice L Subcutaneous Injection of Breast Cancer Cells (e.g., 4T1) K->L M Tumor Growth Monitoring (Calipers) L->M N Treatment with Dehydrothis compound (e.g., Intravenous) M->N When tumor reaches target size O Tumor Excision and Analysis M->O At study endpoint N->M P Tumor Weight and Volume Measurement O->P Q Western Blot of Tumor Lysates O->Q

Caption: Workflow for the in vivo evaluation of dehydrothis compound.

G cluster_2 Dehydrothis compound's Effect on the PLK1-p53 Signaling Pathway Dehydrothis compound Dehydrothis compound PLK1 PLK1 Dehydrothis compound->PLK1 inhibits p53 p53 PLK1->p53 regulates CellCycleArrest Cell Cycle Arrest (G0/G1 Phase) p53->CellCycleArrest induces Apoptosis Apoptosis p53->Apoptosis induces

Caption: Dehydrothis compound inhibits PLK1, leading to p53-mediated cell cycle arrest.

G cluster_3 Dehydrothis compound's Anti-Inflammatory Mechanism via NF-κB Inhibition LPS LPS (Lipopolysaccharide) IKK IKK LPS->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to InflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->InflammatoryGenes activates Dehydrothis compound Dehydrothis compound Dehydrothis compound->IKK inhibits

Caption: Dehydrothis compound inhibits the NF-κB pathway to reduce inflammation.

References

A Comparative Analysis of Dieugenol Analogs: Structure-Activity Relationship and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural product derivatives is paramount for the rational design of new therapeutic agents. Dieugenol, a dimer of the well-known bioactive compound eugenol (B1671780), and its analogs have garnered significant interest due to their diverse pharmacological activities. This guide provides a comparative analysis of this compound analogs, summarizing their biological performance with supporting experimental data, detailed methodologies, and visual representations of signaling pathways and SAR.

Comparative Biological Activities of this compound and Its Analogs

The biological activities of this compound analogs are profoundly influenced by their structural modifications. Key areas of modification include the phenolic hydroxyl group, the methoxy (B1213986) group, and the allyl side chains. These alterations impact the antioxidant, anti-inflammatory, anticancer, and antileishmanial properties of the compounds. The following table summarizes the quantitative data on the biological activities of various this compound and eugenol analogs.

Compound/AnalogTarget/AssayActivity MetricValueReference
Antioxidant Activity
EugenolTBARS formation inhibitionAntioxidative ActivityLess than this compound[1][2]
This compoundTBARS formation inhibitionAntioxidative ActivityHigher than Eugenol[1][2]
Tetrahydrothis compoundTBARS formation inhibitionAntioxidative ActivityHigher than Eugenol[1][2]
DihydroeugenolTBARS formation inhibitionAntioxidative ActivityHigher than Eugenol[1][2]
EugenolDPPH radical scavengingIC504.38 µg/mL[3][4]
Eugenol Derivatives (with esterification of hydroxyl group)DPPH radical scavengingIC50> 100 µg/mL[3][4]
Eugenol Derivatives (modification at the double bond)DPPH radical scavengingIC50~19.30 µg/mL[3][4]
Antileishmanial Activity
Dehydrothis compound B Analog 24 Leishmania infantum amastigotesIC503.7 µM[5]
Dehydrothis compound B Analog 23 (pyrrolidine substitution)Leishmania infantum amastigotesIC50Inactive[5]
Dehydrothis compound (DHDE)Leishmania amazonensis promastigotesIC5042.20 µg/mL[6]
Monomethyl ether of DHDE (DHDE-1MeO)Leishmania amazonensis promastigotesIC5013.68 µg/mL[6]
Anticancer Activity
Eugenol-1,3,4-oxadiazole hybrid 17 (with morpholine)MCF-7 (Breast Cancer)IC501.71 µM[7]
Eugenol-1,3,4-oxadiazole hybrid 17 (with morpholine)SKOV3 (Ovarian Cancer)IC501.84 µM[7]
Eugenol-1,3,4-oxadiazole hybrid 17 (with morpholine)PC-3 (Prostate Cancer)IC501.1 µM[7]
Eugenol-1,2,3-triazole derivative 9 MDA-MB-231 (Breast Cancer)IC506.91 µM[8]
Eugenol-1,2,3-triazole derivative 9 MCF-7 (Breast Cancer)IC503.15 µM[8]
Anti-inflammatory Activity
Eugenol Derivative 1C PPARγ protein bindingIC5010.65 µM[9]
Eugenol Derivative 1C In vitro anti-inflammatory activityIC50133.8 µM[9]
Bis-eugenolNitric Oxide Production in RAW 264.7 macrophagesSignificant Reduction-[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of this compound analogs.

This assay is used to determine the antioxidant capacity of the compounds.

  • A solution of DPPH in methanol (B129727) is prepared.

  • The test compound is dissolved in a suitable solvent and added to the DPPH solution at various concentrations.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the compound.[10]

This colorimetric assay is used to assess cell viability and proliferation.

  • Cancer cells (e.g., MCF-7, PC-3) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The cells are incubated for another few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • The absorbance of the resulting solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.

  • The cells are pre-treated with various concentrations of the test compounds for a certain period.

  • The cells are then stimulated with LPS to induce the production of NO.

  • After incubation, the culture supernatant is collected, and the amount of nitrite (B80452) (a stable product of NO) is measured using the Griess reagent.

  • The absorbance is measured at a specific wavelength (around 540 nm).

  • The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells with that in the untreated control cells.

Signaling Pathways and Structure-Activity Relationships

Visualizing the complex biological processes and the logical connections within SAR studies can significantly enhance comprehension. The following diagrams, created using Graphviz, illustrate a key signaling pathway affected by eugenol and its analogs, and the general structure-activity relationships observed.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade lps LPS tlr4 TLR4 lps->tlr4 Binds to nfkb NF-κB tlr4->nfkb Activates inflammatory_mediators Pro-inflammatory Mediators (TNF-α, IL-6, NO) nfkb->inflammatory_mediators Upregulates nrf2 NRF2 antioxidant_response Antioxidant Response Element (ARE) nrf2->antioxidant_response Activates eugenol_analogs Eugenol/Dieugenol Analogs eugenol_analogs->tlr4 Downregulates Expression eugenol_analogs->nfkb Inhibits Activation eugenol_analogs->nrf2 Induces

Caption: Anti-inflammatory and antioxidant signaling pathways modulated by eugenol and its analogs.

SAR_this compound cluster_core Core Structure cluster_activity Impact on Biological Activity core This compound/Eugenol Scaffold Phenolic -OH Methoxy Group Allyl Chain mod_oh Modification of Phenolic -OH (Esterification, Etherification) core:head->mod_oh mod_allyl Modification of Allyl Chain (Saturation, Substitution) core:head->mod_allyl mod_ring Substitution on Aromatic Ring (e.g., Nitro group) core:head->mod_ring activity_antioxidant Antioxidant Activity mod_oh->activity_antioxidant Generally Decreases activity_antimicrobial Antimicrobial/Antiparasitic Activity mod_allyl->activity_antimicrobial Can Increase/Decrease activity_antiinflammatory Anti-inflammatory Activity mod_ring->activity_antiinflammatory Can Increase

Caption: Structure-activity relationship of this compound analogs.

Conclusion

The structure-activity relationship studies of this compound analogs reveal critical insights for the development of novel therapeutic agents. Dimerization of eugenol to this compound appears to enhance antioxidant activity.[1][2] Modifications to the phenolic hydroxyl group are generally detrimental to antioxidant capacity, highlighting its importance for free radical scavenging.[3][4] Conversely, substitutions on the allyl side chains and the aromatic ring can lead to significant improvements in antileishmanial, anticancer, and anti-inflammatory activities.[5][7][9] For instance, the introduction of polar functionalities like morpholine (B109124) or piperidine (B6355638) on the side chains enhanced antileishmanial activity.[5] Similarly, the addition of 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole moieties to the eugenol scaffold has yielded potent anticancer agents.[7][8] These findings underscore the potential of this compound and its analogs as a versatile scaffold for the design and synthesis of new drugs with a wide range of therapeutic applications. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds is warranted.

References

Dieugenol: A Comparative Analysis of its Antimicrobial, Antifungal, and Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dieugenol, a dimeric derivative of eugenol (B1671780), has emerged as a compound of interest in the scientific community for its potential therapeutic applications. This guide provides a comparative overview of the known effects of this compound against a range of pathogens, supported by available experimental data. While research into this compound is ongoing and more extensive studies are required to fully elucidate its spectrum of activity, this document summarizes the current findings on its efficacy against protozoa and bacteria, and draws comparisons with its well-studied monomeric counterpart, eugenol.

Antibacterial Activity

Limited quantitative data is currently available regarding the antibacterial spectrum of this compound against common human pathogens. However, research into its isomer, dehydrodiisoeugenol, has shown activity against Mycobacterium species.

Table 1: Antibacterial Activity of Dehydrodiisoeugenol against Mycobacterium Species

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Mycobacterium abscesses9.76[1]
Mycobacterium fortuitum39.06[1]
Mycobacterium massiliense39.06[1]
Multidrug-Resistant Mycobacterium strains (12 clinical isolates)3.12–25[1]
Non-tuberculosis Mycobacterium strains3.12–6.25[1]

Antiprotozoal Activity

Significant research has been conducted on the effects of Dehydrothis compound (this compound) and its derivatives against the protozoan parasite Leishmania amazonensis.

Table 2: Antileishmanial Activity of Dehydrothis compound (DHDE) and its Derivatives against Leishmania amazonensis

CompoundIC50 (µg/mL)
Dehydrothis compound (DHDE)42.20[2]
Monomethyl ether of DHDE (DHDE-1MeO)13.68[2]

Comparison with Eugenol

Eugenol, the monomeric precursor of this compound, has been extensively studied for its broad-spectrum antimicrobial properties. While direct comparative studies between this compound and eugenol against a wide array of pathogens are scarce, the available data on eugenol provides a benchmark for understanding the potential of its dimeric form. Research has shown that derivatives of eugenol can exhibit enhanced antibacterial potential, with some derivatives showing a lower minimum inhibitory concentration (500 μg/mL) compared to eugenol (1000 μg/mL) against certain bacterial strains.[3][4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial and antiviral properties of compounds like this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][6]

Workflow for Broth Microdilution Assay

G prep Prepare serial dilutions of this compound in a 96-well microtiter plate inoc Inoculate each well with a standardized suspension of the test microorganism prep->inoc incubate Incubate the plate at an appropriate temperature and duration inoc->incubate read Visually inspect the wells for turbidity or use a plate reader to measure absorbance incubate->read mic Determine the MIC as the lowest concentration with no visible growth read->mic

Caption: Workflow of the broth microdilution assay for MIC determination.

Detailed Steps:

  • Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Each well of the microtiter plate containing the diluted this compound is inoculated with the standardized microbial suspension. Positive (microorganism and medium without this compound) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: After incubation, the wells are examined for visible signs of microbial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to quantify the ability of a compound to inhibit the replication of a lytic virus.[7][8][9][10]

Workflow for Plaque Reduction Assay

G cells Seed host cells in a multi-well plate to form a confluent monolayer virus_compound Prepare serial dilutions of this compound and mix with a known concentration of virus cells->virus_compound infect Infect the cell monolayer with the virus-compound mixture virus_compound->infect overlay Add a semi-solid overlay to restrict virus spread infect->overlay incubate Incubate the plate to allow for plaque formation overlay->incubate stain Fix and stain the cells to visualize plaques incubate->stain count Count the number of plaques in each well stain->count ic50 Calculate the IC50 value (concentration that inhibits 50% of plaque formation) count->ic50 G This compound This compound Membrane Pathogen Cell Membrane This compound->Membrane Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Death Cell Death Leakage->Death

References

A Comparative Guide to the Synergistic Bioactivities of Eugenol and its Dimer, Dieugenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of eugenol (B1671780) and its dimer, dieugenol (also known as bis-eugenol or dehydrothis compound). While eugenol has been extensively studied for its synergistic potential in combination with other compounds, research on the synergistic interactions of this compound is less comprehensive. This document summarizes the available experimental data, outlines the superior bioactivities of this compound in certain contexts, and explores its potential for future synergistic applications.

Introduction: Eugenol and this compound

Eugenol is a phenolic compound that is the primary component of clove oil, renowned for its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. This compound is a dimer of eugenol, formed through an oxidative coupling process[1][4]. Structurally, this dimerization can result in different isomers, with bis-eugenol being a notable example[5][6]. Several studies have indicated that this compound possesses more potent antioxidant and anti-inflammatory activities compared to its monomeric form, eugenol[5][6][7][8].

Synergistic Effects of Eugenol

Eugenol has demonstrated significant synergistic effects when combined with a variety of other compounds, enhancing their therapeutic efficacy.

Eugenol exhibits broad-spectrum antimicrobial activity and has been shown to work synergistically with conventional antibiotics and antifungals, often reducing the minimum inhibitory concentration (MIC) required to inhibit microbial growth.

Table 1: Synergistic Antimicrobial Effects of Eugenol with Other Compounds

Compound ClassCombined with EugenolTarget Organism(s)Key FindingReference(s)
AntibioticsFosfomycin (B1673569)Escherichia coliA combination of 1/4 MIC of eugenol with 1/8 MIC of fosfomycin showed considerable synergistic effects.[9]
AntibioticsVancomycin, Beta-lactamsGram-negative bacteriaEugenol damages the bacterial membrane, enhancing the activity of hydrophilic antibiotics. The MIC of the combination was found to decrease by a factor of 5-1000.[10][11]
AntibioticsTetracyclineOral BacteriaA synergistic effect was observed, with a 2 to 8-fold reduction in the required antibiotic concentration.[12]
AntifungalsFluconazoleCandida albicansHighly synergistic effect against fluconazole-resistant C. albicans biofilms (FICI = 0.156).[13]
AntifungalsAzithromycinC. albicans and S. mutans mixed biofilmsMaximum synergy was observed against pre-formed mixed biofilms (FICI = 0.140).[13]
Natural CompoundsCinnamaldehyde (B126680)Wood decay fungi (Laetiporus sulphureus)Revealed the strongest synergy among tested combinations, attributed to interference with fungal cell wall synthesis and radical scavenging.[14][15]

Experimental Protocol: Checkerboard Method for Synergy Testing

The synergistic interaction between eugenol and antimicrobial drugs is often assessed using the checkerboard method to determine the Fractional Inhibitory Concentration Index (FICI).

  • Preparation of Compounds: Stock solutions of eugenol and the test antimicrobial are prepared and serially diluted.

  • Microtiter Plate Setup: A 96-well microtiter plate is prepared with varying concentrations of eugenol in the rows and the other antimicrobial in the columns.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

  • Determination of MIC: The MIC of each compound alone and in combination is determined as the lowest concentration that inhibits visible growth.

  • Calculation of FICI: The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive or indifferent

    • FICI > 4.0: Antagonism

Eugenol has been shown to enhance the efficacy of chemotherapeutic agents, leading to increased cancer cell death and reduced toxicity to normal cells[2][16][17].

Table 2: Synergistic Anticancer Effects of Eugenol with Other Compounds

Compound ClassCombined with EugenolCancer Cell Line(s)Key FindingReference(s)
ChemotherapeuticsGemcitabineHeLa (cervical cancer)Eugenol potentiates the antiproliferative and apoptotic capability of gemcitabine.[18][19]
Chemotherapeutics5-FluorouracilHeLa (cervical cancer)Effective in inhibiting cell growth and division.[20]
ChemotherapeuticsCisplatinMDA-MB-231 (breast cancer)In vivo combination therapy reduced tumor development and Ki-67 expression by 95%.[21]
Natural CompoundsSulforaphaneHeLa (cervical cancer)Synergistic effect at higher doses, downregulating Bcl-2, COX-2, and IL-β.[20]
Natural CompoundsBaicalinMCF-7 (breast cancer)The combination exhibited moderate cytotoxicity with an IC50 value of 147.2 μM and potent antioxidant activity.[22]

Signaling Pathway: Eugenol's Synergistic Anticancer Mechanism

The synergistic anticancer effects of eugenol are often attributed to its ability to modulate multiple signaling pathways involved in cell survival, proliferation, and apoptosis.

Eugenol Eugenol NF_kB NF-κB Pathway Eugenol->NF_kB Inhibits PI3K_Akt PI3K/Akt Pathway Eugenol->PI3K_Akt Inhibits Chemotherapy Chemotherapy Apoptosis_Genes Apoptosis-related Genes (Bcl-2, Bax, Caspases) Chemotherapy->Apoptosis_Genes Activates Cell_Proliferation Cell Proliferation and Survival NF_kB->Cell_Proliferation Promotes PI3K_Akt->Cell_Proliferation Promotes Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Induces Cell_Proliferation->Apoptosis Inhibits

Caption: Eugenol's modulation of pro-survival pathways enhances chemotherapy-induced apoptosis.

Bioactivities and Synergistic Potential of this compound (Bis-eugenol)

While direct evidence for the synergistic effects of this compound is limited, its enhanced standalone bioactivities compared to eugenol suggest a strong potential for such interactions.

Table 3: Comparison of Bioactivities of this compound (Bis-eugenol) and Eugenol

BioactivityFindingReference(s)
Antioxidant This compound exhibits higher antioxidant activity than eugenol in inhibiting lipid peroxidation. The order of activity was found to be: this compound > tetrahydrothis compound > dihydroeugenol > eugenol.[7][8]
Anti-inflammatory Bis-eugenol shows a more potent inhibitory effect on NF-κB activation and inflammatory cytokine expression in macrophages compared to eugenol.[6]
Anti-inflammatory Bis-eugenol significantly downregulates TNF-α levels in RAW 264.7 macrophages, whereas eugenol at the same concentrations did not show a significant reduction.[5]
Anti-parasitic Dehydrothis compound B and its analogues show activity against Trypanosoma cruzi.[23]
Anti-parasitic It is suggested that dehydrodiisoeugenol (B190919) could be used in combination with praziquantel (B144689) for a synergistic effect against Schistosoma mansoni, though this is a postulation.[24]

Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

A common method to compare the antioxidant activity of compounds like eugenol and this compound is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

  • Preparation of Solutions: Solutions of eugenol, bis-eugenol, and a positive control (e.g., ascorbic acid) are prepared at various concentrations in a suitable solvent like methanol (B129727). A fresh solution of DPPH in methanol is also prepared.

  • Assay Procedure: A small volume of each test compound solution is mixed with the DPPH solution in a microplate or cuvette.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance corresponds to the radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100.

  • Comparison: The scavenging activities of eugenol and bis-eugenol at the same concentrations are compared to determine their relative antioxidant potency.

Given its superior anti-inflammatory and antioxidant properties, this compound is a promising candidate for synergistic combinations.

Workflow: Investigating Potential Synergies of this compound

The following workflow can be employed to systematically investigate the synergistic potential of this compound.

Start Hypothesize Synergy (e.g., this compound + Anti-inflammatory drug) In_Vitro In Vitro Studies (Cell lines, Co-administration) Start->In_Vitro Checkerboard Checkerboard Assay (Determine FICI) In_Vitro->Checkerboard Mechanism Mechanism of Action (Western Blot, PCR for signaling pathways) In_Vitro->Mechanism In_Vivo In Vivo Animal Models (Disease models, Combination therapy) Mechanism->In_Vivo Toxicity Toxicology Studies (Assess safety of combination) In_Vivo->Toxicity PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling In_Vivo->PK_PD Conclusion Evaluate Therapeutic Potential Toxicity->Conclusion PK_PD->Conclusion

Caption: A proposed workflow for the systematic evaluation of this compound's synergistic effects.

Conclusion and Future Directions

The synergistic effects of eugenol with a range of antimicrobial and anticancer agents are well-documented, positioning it as a valuable compound for combination therapies. Its ability to modulate key cellular pathways and permeabilize cell membranes contributes significantly to its synergistic potential.

In contrast, this compound, while demonstrating superior standalone antioxidant and anti-inflammatory activities in several in vitro models, remains largely unexplored in terms of its synergistic interactions. The enhanced bioactivity of this compound suggests that it could be a highly effective synergistic partner, potentially surpassing eugenol in certain applications.

Future research should focus on systematically evaluating the synergistic effects of this compound with conventional drugs, particularly in the areas of anti-inflammatory and anticancer therapy where it shows heightened potency. Elucidating the mechanisms underlying these potential synergies will be crucial for the development of novel and more effective combination treatments.

References

A Head-to-Head Comparison of Dieugenol and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive, data-driven comparison of dieugenol (dehydrodiisoeugenol) and its constituent isomers, eugenol (B1671780) and isoeugenol (B1672232). Designed for researchers, scientists, and professionals in drug development, this guide synthesizes key performance data from experimental studies, offering an objective analysis of their biological activities. This guide includes detailed experimental protocols and visual representations of signaling pathways to support further research and development.

Comparative Analysis of Biological Activities

This compound, a dimeric form of isoeugenol, along with its monomeric precursors eugenol and isoeugenol, exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The following tables summarize quantitative data from various studies to facilitate a direct comparison of their potency.

Antioxidant Activity

The antioxidant potential of these compounds is often evaluated through their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly employed for this purpose, with the results often expressed as EC50 or IC50 values (the concentration required to scavenge 50% of the radicals). Lower values indicate higher antioxidant activity.

CompoundAntioxidant AssayEC50/IC50 ValueSource
This compound (Dehydrodiisoeugenol) ABTS12.3 µM[1]
DPPHLower than isoeugenol[2]
Eugenol DPPH22.6 µg/mL[3]
ABTS146.5 µg/mL[3]
Isoeugenol DPPH17.1 µg/mL[3]
ABTS87.9 µg/mL[3]

Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

Anticancer Activity

The cytotoxic effects of this compound, eugenol, and isoeugenol have been investigated in various cancer cell lines. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is a standard metric for anticancer activity. A lower IC50 value signifies greater potency.

CompoundCell LineIC50 ValueSource
This compound (Dehydrodiisoeugenol) A-549 (Lung Carcinoma)2.0 µM[4]
MCF-7 (Breast Cancer)1.6 µM[4]
HCT-15 (Colon Cancer)10.0 µM[4]
HCT116 (Colorectal Cancer)54.32 µM[4]
SW620 (Colorectal Cancer)46.74 µM[4]
Eugenol Salivary Gland Tumor (HSG)Higher than Isoeugenol[5]
MCF-7 (Breast Cancer)22.75 µM[6]
MDA-MB-231 (Breast Cancer)15.09 µM[6]
Isoeugenol Salivary Gland Tumor (HSG)Lower than Eugenol[5]
A549 (Lung Carcinoma)> 2.4 µg/mL (low activity)[7][8]
Pharmacokinetic Parameters

Understanding the pharmacokinetic profiles of these compounds is crucial for their development as therapeutic agents. The table below summarizes key parameters for eugenol and isoeugenol in rats. Data for dehydrodiisoeugenol (B190919) is limited.

CompoundParameterValueSpeciesAdministrationSource
Eugenol T½ (half-life)19.4 ± 2.1 minRatIntravenous[9]
Cmax3.4 ± 0.2 µg/mLRatOral[9]
Tmax10 minRatOral[9]
Bioavailability4.25 ± 0.11%RatOral[9][10]
Isoeugenol T½ (half-life)12 minRatIntravenous[1]
Tmax≤20 minRatGavage[11]
Bioavailability10% (male), 19% (female)RatGavage[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide to ensure reproducibility.

DPPH Radical Scavenging Assay

This assay measures the capacity of the test compounds to act as free radical scavengers or hydrogen donors.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol)

  • Test compounds (this compound, Eugenol, Isoeugenol) dissolved in a suitable solvent (e.g., methanol) at various concentrations.

  • Methanol (or other suitable solvent)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • Add a specific volume of each dilution to the wells of a microplate or to cuvettes.

  • Add an equal volume of the DPPH solution to each well/cuvette.

  • A control is prepared using the solvent instead of the test compound.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The EC50 or IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

This assay is another method to determine the antioxidant activity of the test compounds.

Materials:

  • ABTS solution (e.g., 7 mM)

  • Potassium persulfate solution (e.g., 2.45 mM)

  • Phosphate buffered saline (PBS) or ethanol (B145695)

  • Test compounds at various concentrations

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting the ABTS solution with potassium persulfate in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with PBS or ethanol to an absorbance of approximately 0.70 at 734 nm.

  • A specific volume of the diluted ABTS•+ solution is added to a specific volume of the test compound dilutions in a microplate or cuvettes.

  • The mixture is incubated at room temperature for a specified time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition of absorbance is calculated, and the EC50 or IC50 value is determined as described for the DPPH assay.[3]

Signaling Pathway Analysis

This compound, eugenol, and isoeugenol have been shown to exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.

Inhibition of the NF-κB Signaling Pathway

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).

Dehydrodiisoeugenol has been shown to significantly inhibit LPS-stimulated phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation and transcriptional activity of NF-κB.[12] Isoeugenol also inhibits NF-κB activation, although in some contexts, dehydrodiisoeugenol appears to be a more potent inhibitor of downstream gene expression like COX-2.[12][13] Eugenol has also been reported to inhibit NF-κB activation.[14]

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates Eugenol Eugenol IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_complex IκBα-NF-κB Complex NFkB_active NF-κB (p50/p65) NFkB_complex->NFkB_active IκBα Degradation & NF-κB Release DNA DNA NFkB_active->DNA Translocates & Binds Inflammation Inflammatory Gene Expression (e.g., COX-2, TNF-α) DNA->Inflammation Transcription Eugenol->IKK Inhibits Isoeugenol Isoeugenol Isoeugenol->IKK Inhibits This compound This compound (DHIE) This compound->IkB Inhibits Degradation

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

The comparative analysis reveals distinct profiles for this compound, eugenol, and isoeugenol across various biological activities. This compound (dehydrodiisoeugenol) often exhibits enhanced anticancer and anti-inflammatory properties compared to its monomeric precursors. Isoeugenol generally demonstrates superior antioxidant activity over eugenol. These differences underscore the importance of structure-activity relationships in drug discovery and development. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to further explore the therapeutic potential of these compounds. Further head-to-head studies under standardized conditions are warranted to confirm these findings and to fully elucidate their mechanisms of action.

References

A Comparative Guide to the Biological Activity of Dieugenol and Other Eugenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eugenol (B1671780), a naturally occurring phenolic compound found in high concentrations in clove oil, has long been recognized for its diverse pharmacological properties.[1] Its versatile chemical structure, featuring hydroxyl, methoxy, and allyl functional groups, serves as a prime scaffold for synthetic modifications aimed at enhancing its therapeutic potential. This guide provides an objective comparison of the biological activities of dieugenol, a dimeric form of eugenol, and other eugenol derivatives against the parent compound. The information presented herein is supported by experimental data to aid researchers in the exploration of these compounds for novel drug development.

I. Comparative Biological Activity: A Quantitative Overview

The following tables summarize the quantitative data on the antioxidant, antimicrobial, anticancer, and anti-inflammatory activities of eugenol and its derivatives, providing a clear comparison of their potency.

Table 1: Antioxidant Activity

The antioxidant potential of eugenol derivatives has been extensively studied. Dimerization and other structural modifications have been shown to significantly influence the radical scavenging and lipid peroxidation inhibition capabilities.

CompoundAssayIC50 / EC50 (µg/mL)Fold Change vs. EugenolReference
Eugenol DPPH Radical Scavenging4.38-[2]
TBARS Formation> Dihydroeugenol-[3][4]
This compound TBARS FormationMost active of derivativesHigher than Eugenol[3][4]
Tetrahydrothis compound TBARS Formation> DihydroeugenolHigher than Eugenol[3][4]
Dihydroeugenol TBARS Formation> EugenolHigher than Eugenol[3][4]
Eugenol Acetate DPPH Radical Scavenging> 100Lower[2]
Nitro-eugenol derivative (E5) DPPH Radical ScavengingHigher than EugenolHigher[5]

IC50/EC50: The half maximal inhibitory/effective concentration. A lower value indicates higher potency.

Table 2: Antimicrobial Activity

Eugenol is a known antimicrobial agent. Synthetic modifications have led to derivatives with enhanced activity and a broader spectrum against various bacterial strains.

CompoundMicroorganismMIC (µg/mL)Fold Change vs. EugenolReference
Eugenol Staphylococcus aureus115-[6]
Escherichia coliInactive-[2][7]
Bacillus cereus> 1000-[2]
Epoxide-eugenol Staphylococcus aureus572x more potent[6]
Bromoalcohol derivative of Eugenol Staphylococcus aureus115Same[6]
Eugenol Derivative 15 (triacetyl) Escherichia coliActive (Inhibition halo 12mm)Active (Eugenol is inactive)[2]
Eugenol Derivative 16 Bacillus cereus< 1000More potent[2]
Various Eugenol Derivatives General5002x more potent[7][8]

MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.

Table 3: Anticancer Activity

The anticancer potential of eugenol has been enhanced through the synthesis of novel derivatives that exhibit greater cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Fold Change vs. EugenolReference
Eugenol MCF-7 (Breast Cancer)22.75-[9]
MDA-MB-231 (Breast Cancer)15.09-[9]
Eugenol 1,2,3-triazole derivative (Compound 9) MCF-7 (Breast Cancer)3.15~7x more potent[10][11]
MDA-MB-231 (Breast Cancer)6.91~2x more potent[10][11]
Eugenol-based 1,3,4-oxadiazole (B1194373) (Compound 9) PC-3 (Prostate Cancer)1.17-
Eugenol-based 1,3,4-oxadiazole (Compound 17) PC-3 (Prostate Cancer)0.26-[12]
Eugenol Mannich base (Compound 17) PC-3 (Prostate Cancer)1.1-[13]
MCF-7 (Breast Cancer)1.71~13x more potent[13]

IC50: The half maximal inhibitory concentration. A lower value indicates higher potency.

Table 4: Anti-inflammatory Activity

Eugenol derivatives have been synthesized to target key inflammatory pathways, demonstrating significant anti-inflammatory effects.

CompoundAssayIC50 (µM)StandardReference
Eugenol Derivative 1C PPARγ Binding10.65Pioglitazone (1.052 µM)[14]
Protein Denaturation Inhibition133.8Diclofenac sodium (54.32 µM)[14][15]
Eugenol Derivative 1f HRBC Membrane Stabilization85% protection at 400 µMDiclofenac sodium (90% protection)[16]

IC50: The half maximal inhibitory concentration. A lower value indicates higher potency. HRBC: Human Red Blood Cell.

II. Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of eugenol and its derivatives.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength (typically around 515-520 nm). The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then calculated.[2][5]

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: This method assesses the extent of lipid peroxidation by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is quantified spectrophotometrically. The inhibitory effect of the compound on lipid peroxidation is determined by the reduction in TBARS formation.[3][4]

Antimicrobial Susceptibility Testing
  • Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using broth microdilution or agar (B569324) dilution methods. A series of dilutions of the test compound are prepared in a liquid growth medium or solid agar, which is then inoculated with the test microorganism. The plates are incubated, and the MIC is determined as the lowest concentration at which no visible growth occurs.[6][7]

Anticancer Activity Assay
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells. Cancer cells are treated with various concentrations of the test compounds for a specified period. After incubation with MTT, the formazan crystals are solubilized, and the absorbance is measured to determine the IC50 value.[12][13]

Anti-inflammatory Activity Assays
  • Protein Denaturation Inhibition Assay: This in vitro assay assesses the anti-inflammatory activity of a compound by its ability to inhibit the denaturation of proteins, such as bovine serum albumin or egg albumin, induced by heat or chemicals. The turbidity of the solution, which increases with protein denaturation, is measured spectrophotometrically. The percentage of inhibition of protein denaturation is calculated to determine the anti-inflammatory capacity.[14]

  • Human Red Blood Cell (HRBC) Membrane Stabilization Assay: This method evaluates the anti-inflammatory activity of a substance by its ability to stabilize the HRBC membrane against hypotonicity-induced lysis. The release of hemoglobin is measured spectrophotometrically, and the percentage of membrane stabilization is calculated.[16]

III. Signaling Pathways and Experimental Workflows

PPARγ Agonism in Anti-inflammatory Activity

Several eugenol derivatives have been identified as potential anti-inflammatory agents through their agonistic activity on Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[14][17] PPARγ is a nuclear receptor that plays a crucial role in regulating inflammation. Its activation can lead to the downregulation of pro-inflammatory gene expression.

PPARg_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Eugenol_Derivative Eugenol Derivative PPARg PPARγ Eugenol_Derivative->PPARg Binds & Activates PPARg_RXR_Complex PPARγ-RXR Heterodimer PPARg->PPARg_RXR_Complex Heterodimerizes with RXR RXR RXR->PPARg_RXR_Complex PPRE PPRE (DNA) PPARg_RXR_Complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Modulates Anti_inflammatory_Proteins Anti-inflammatory Proteins Gene_Transcription->Anti_inflammatory_Proteins Upregulates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Gene_Transcription->Pro_inflammatory_Genes Downregulates Inflammation_Reduction Reduction of Inflammation Anti_inflammatory_Proteins->Inflammation_Reduction Pro_inflammatory_Genes->Inflammation_Reduction

Caption: PPARγ signaling pathway activated by eugenol derivatives.

Workflow for Anticancer Drug Screening

The process of identifying potent anticancer eugenol derivatives involves a systematic workflow from synthesis to in-depth cellular and molecular analysis.

Anticancer_Screening_Workflow Synthesis Synthesis of Eugenol Derivatives Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity_Screening Hit_Identification Hit Identification (Potent Compounds) Cytotoxicity_Screening->Hit_Identification Mechanism_Study Mechanism of Action Studies Hit_Identification->Mechanism_Study Cell_Cycle Cell Cycle Analysis Mechanism_Study->Cell_Cycle Apoptosis Apoptosis Assays Mechanism_Study->Apoptosis Target_Validation Molecular Target Validation (e.g., Enzyme Inhibition) Mechanism_Study->Target_Validation Lead_Compound Lead Compound Identification Target_Validation->Lead_Compound

Caption: Workflow for anticancer screening of eugenol derivatives.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Dieugenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step instructions for the safe and compliant disposal of Dieugenol, a neolignan with antioxidative and antiprotozoal activities.[1][2]

Understanding the Hazard Profile of this compound
Quantitative Data Summary

For informed handling and disposal, it is crucial to be aware of the physicochemical properties of the substance. The following table summarizes key data for compounds structurally related to this compound.

PropertyDihydroeugenolEugenol
Molecular Formula C₁₀H₁₄O₂C₁₀H₁₂O₂
Molecular Weight 166.22 g/mol 164.2 g/mol [7]
Appearance Colorless to pale yellow oily liquidPinkish liquid[7]
Boiling Point Not available253°C[7]
Melting Point Not available-11°C[7]
Flash Point Not available112°C[7]
Solubility Not availableVery slightly soluble in water[7]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound waste is a critical aspect of laboratory safety and environmental responsibility. The following protocol outlines the necessary steps for its collection, storage, and disposal.

1. Waste Identification and Segregation:

  • Waste Classification: Classify this compound waste as hazardous chemical waste.[7]

  • Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizers. It must be collected in a dedicated and appropriately labeled waste container.[7][8]

2. Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves.[7]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[7]

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.[7]

3. Waste Collection and Container Management:

  • Container Selection: Use a chemically compatible container with a secure screw-top cap. Glass or plastic containers are generally preferred over metal to prevent rusting.[9] The original product container, if in good condition, is often a suitable choice.[7]

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., harmful, irritant).[7][10] The label should also include the accumulation start date and the name of the principal investigator or laboratory.

  • Collection: Collect all this compound waste, including contaminated materials like pipette tips, gloves, and absorbent paper, in the designated container.[11] For liquid waste, do not fill the container more than three-quarters full to allow for expansion.[12]

4. On-site Storage:

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[7][8][12][13]

  • Secondary Containment: Place the waste container within a secondary containment bin or tray to mitigate spills or leaks.[7][12]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[7][8][10][11] Store the container in a cool, dry, and well-ventilated area, away from heat sources, direct sunlight, and incompatible chemicals.[7][10]

5. Disposal Request and Pickup:

  • Contact Environmental Health and Safety (EHS): When the waste container is full or has reached the maximum allowable storage time according to your institution's policy (often around 6 months for opened containers), contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup.[7][11][13]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.[10][11]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Dieugenol_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Chemical Waste ppe->classify container Select Compatible, Labeled Waste Container classify->container collect Collect Waste & Contaminated Materials container->collect store Store in Designated SAA with Secondary Containment collect->store check_full Is Container Full or Storage Time Expired? store->check_full check_full->store No contact_ehs Contact EHS for Pickup check_full->contact_ehs Yes end Proper Disposal Complete contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for Dieugenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Dieugenol, with a focus on personal protective equipment (PPE).

Disclaimer: The following recommendations are based on general laboratory safety protocols and information from safety data sheets (SDS) for structurally similar compounds like Eugenol. The specific Safety Data Sheet for this compound should be obtained from your supplier and consulted as the primary source of safety information. Cayman Chemical states for this compound: "This material should be considered hazardous until further information becomes available. Do not ingest, inhale, get in eyes, on skin, or on clothing. Wash thoroughly after handling. Before use, the user must review the complete Safety Data Sheet, which has been sent via email to your institution."[1][2][3]

Immediate Safety and Handling Precautions

Based on information for related compounds, this compound should be handled with care. Potential hazards may include skin, eye, and respiratory irritation. Ingestion could be harmful.[4][5] All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[6]

Personal Protective Equipment (PPE) Plan

The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times to protect from splashes. Ensure they meet appropriate government standards (e.g., NIOSH in the US, EN 166 in the EU).[7]
Face ShieldRecommended when there is a significant risk of splashing or when handling larger quantities.
Hand Protection Chemically Resistant GlovesNitrile gloves are a common choice for many laboratory chemicals.[8] It is crucial to check the glove manufacturer's chemical resistance guide for compatibility with this compound or similar compounds. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat should be worn to prevent skin contact.[8] Ensure the coat is fully buttoned.
Chemical-Resistant ApronConsider wearing a chemical-resistant apron over the lab coat when handling larger volumes or during procedures with a high splash potential.
Respiratory Protection Fume HoodAll work with this compound should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
RespiratorIf work cannot be conducted in a fume hood and there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator may be necessary. The appropriate cartridge type should be selected based on the specific hazards outlined in the SDS.

Procedural, Step-by-Step Guidance

Donning PPE:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Gloves: Wash and dry your hands thoroughly before putting on gloves. Select the appropriate size and type of chemically resistant gloves.

  • Eye/Face Protection: Put on your safety glasses or goggles. If required, wear a face shield over them.

Handling this compound:

  • Always work in a well-ventilated area, preferably a chemical fume hood.[6]

  • Avoid direct contact with the skin, eyes, and clothing.[1][2][3]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Wash your hands thoroughly after handling the compound, even if you were wearing gloves.[1][2][3]

Doffing PPE:

  • Gloves: Remove gloves without touching the outside of the glove with your bare hands. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Remove your lab coat, turning it inside out to contain any potential contamination.

  • Eye/Face Protection: Remove your eye and face protection.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan

  • Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste.[8] Follow all local, state, and federal regulations for hazardous waste disposal.[9]

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a clearly labeled hazardous waste container.[8]

  • Containers: Do not reuse empty containers that have held this compound unless they have been properly decontaminated.[9]

Experimental Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal Phase prep1 Consult this compound SDS prep2 Assemble Required PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Don PPE prep3->handle1 Proceed to Handling handle2 Handle this compound handle1->handle2 handle3 Perform Experiment handle2->handle3 disp1 Segregate Waste handle3->disp1 Experiment Complete disp3 Doff PPE handle3->disp3 Experiment Complete disp2 Label Hazardous Waste Container disp1->disp2 disp4 Dispose of Contaminated PPE disp3->disp4 disp5 Wash Hands Thoroughly disp4->disp5

Caption: Workflow for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.